6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Description
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-6-8-4-2-1-3-5-10(8)12-7-9/h6-7H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMPWQOFIOWFIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444274 | |
| Record name | 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178209-28-4 | |
| Record name | 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Emerging Scaffold: 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
CAS Number: 178209-28-4 Molecular Formula: C₁₀H₁₄N₂ Molecular Weight: 162.23 g/mol
Introduction
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine is a heterocyclic compound featuring a cycloheptane ring fused to a pyridine core, with an amine substituent at the 3-position of the pyridine ring. This molecule represents a versatile building block for medicinal chemistry and drug discovery. The pyridine scaffold is a well-established privileged structure in pharmaceutical sciences, known to impart favorable pharmacokinetic properties.[1][2][3][4][5][6] The fusion of a seven-membered carbocyclic ring introduces a three-dimensional character that can be exploited for probing complex biological targets. While specific literature on this exact compound is sparse, its structural motifs are present in molecules with diverse biological activities, including potential as receptor antagonists and antitubercular agents.[7][8][9] This guide aims to provide a comprehensive technical overview of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, including proposed synthetic routes, analytical characterization, and potential applications, to support researchers in its further investigation.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | [10] |
| Molecular Weight | 162.23 g/mol | [10] |
| Appearance | Solid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO (predicted) | - |
Proposed Synthetic Pathways
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine is not explicitly detailed in publicly available literature. However, based on established principles of heterocyclic chemistry and methods for the synthesis of related compounds, two plausible synthetic routes are proposed here. These pathways commence with the construction of the core 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold, followed by the introduction of the amine functionality.
Pathway A: From 3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
This pathway involves the nitration of the pre-formed cyclohepta[b]pyridine core, followed by the reduction of the nitro group to the desired amine.
Workflow for Proposed Synthetic Pathway A
Caption: Proposed synthesis via a nitration-reduction sequence.
Step 1: Nitration of the Cyclohepta[b]pyridine Core
The introduction of a nitro group at the 3-position of the pyridine ring can be achieved through electrophilic aromatic substitution.
-
Protocol:
-
To a solution of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine in concentrated sulfuric acid, cooled to 0 °C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise.
-
The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature.
-
The reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonia solution) to precipitate the product.
-
The crude 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is collected by filtration, washed with water, and dried.
-
-
Causality: The amino group is an activating group that directs the incoming nitro group to the ortho and para positions. In the case of 4-aminopyridine, nitration occurs at the 3-position.[11] A strong acidic medium is necessary to generate the nitronium ion (NO₂⁺), the active electrophile.
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to the primary amine.
-
Protocol:
-
The 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A reducing agent, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C), is added.[12][13]
-
The reaction mixture is heated or stirred under a hydrogen atmosphere until the reduction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is filtered to remove the catalyst or iron salts.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
-
-
Causality: Metal-acid reductions are a classic and effective method for the reduction of aromatic nitro compounds. Catalytic hydrogenation is a cleaner alternative that often provides high yields.
Pathway B: From 3-Halo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
This approach involves the synthesis of a halogenated precursor, followed by a nucleophilic substitution reaction to introduce the amino group.
Workflow for Proposed Synthetic Pathway B
Caption: Proposed synthesis via a halogenation-amination sequence.
Step 1: Halogenation of the Cyclohepta[b]pyridine Core
A halogen atom, typically bromine or chlorine, is introduced at the 3-position.
-
Protocol:
-
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is treated with a halogenating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.
-
The reaction conditions are optimized to favor substitution at the 3-position.
-
The product, 3-halo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, is isolated and purified.
-
Step 2: Amination of the Halogenated Precursor
The halogen is displaced by an amino group, often using a transition metal-catalyzed cross-coupling reaction.
-
Protocol (Buchwald-Hartwig Amination):
-
The 3-halo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine, an amine source (e.g., ammonia, or a protected amine equivalent like benzophenone imine followed by hydrolysis), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) are combined in an inert solvent (e.g., toluene).
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed.
-
The reaction is cooled, and the crude product is worked up by extraction and purified by column chromatography.
-
-
Causality: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is widely used for the synthesis of arylamines from aryl halides.[14]
Analytical Characterization (Predicted)
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons on the pyridine ring are expected in the range of δ 6.5-8.0 ppm. The protons on the cycloheptane ring will likely appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm). The amine protons (NH₂) will show a broad singlet, the chemical shift of which is dependent on the solvent and concentration. Similar structures show pyridine H-4 at around 7.8 ppm and an N-NH₂ group at 6.4 ppm.[15] |
| ¹³C NMR | Aromatic carbons of the pyridine ring are expected in the range of δ 110-160 ppm. The aliphatic carbons of the cycloheptane ring will appear in the upfield region (δ 20-40 ppm). |
| Mass Spectrometry (MS) | The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 162. Fragmentation may involve the loss of a hydrogen atom, an amino group, or cleavage of the cycloheptane ring.[16][17][18] |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid should provide good separation. Detection can be achieved using a UV detector at a wavelength corresponding to the absorbance maximum of the pyridine ring system (around 260 nm).[19][20][21][22] |
Potential Applications in Drug Discovery
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine scaffold holds significant potential as a building block in the design of novel therapeutic agents. The pyridine ring is a common motif in a vast number of approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2][3][4][5][6] The fused, saturated seven-membered ring provides a defined three-dimensional geometry, which can be advantageous for achieving high-affinity and selective binding to protein targets.
Derivatives of the cyclohepta[b]pyridine core have been investigated for various biological activities:
-
Anticancer Activity: Fused pyridine derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[4]
-
Anti-inflammatory and Analgesic Properties: The pyridine nucleus is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Central Nervous System (CNS) Activity: The scaffold is present in compounds designed as antagonists for CNS receptors, such as NMDA/NR2B antagonists.[9]
-
Antimicrobial and Antiviral Activity: The pyridine ring is a common feature in many antimicrobial and antiviral agents.[1]
The primary amine group at the 3-position serves as a versatile handle for further chemical modifications, allowing for the construction of diverse chemical libraries for high-throughput screening. This amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine is a promising yet underexplored chemical entity. While direct experimental data remains limited, this guide provides a solid foundation for researchers by proposing viable synthetic routes and outlining expected analytical characteristics based on established chemical principles and data from analogous structures. The inherent features of its fused heterocyclic system suggest significant potential for its application as a scaffold in the development of novel therapeutics across a range of disease areas. Further empirical investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly encouraged to unlock its full potential in medicinal chemistry.
References
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biological activity of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
An In-Depth Technical Guide to the Biological Activity of the 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine Scaffold: A Focus on the Potential of 3-Amino Derivatives
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine ring system represents a versatile and privileged scaffold in medicinal chemistry. Its unique three-dimensional structure, combining a cycloheptane ring with a pyridine moiety, provides a foundation for the development of a wide array of therapeutic agents. While direct and extensive research on the is not widely published, a significant body of evidence highlights the diverse pharmacological potential of its derivatives. This guide will provide an in-depth analysis of the known biological activities associated with the tetrahydro-cyclohepta[b]pyridine core, offering insights for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this chemical class, with a particular focus on the potential implications of a 3-amino substitution.
The pyridine ring, being a polar and ionizable aromatic system, can enhance the pharmacokinetic properties of drug candidates, including solubility and bioavailability.[1] The fusion of a seven-membered carbocyclic ring introduces conformational flexibility, allowing for optimal interactions with a variety of biological targets. This guide will delve into the synthesis, established biological activities, and structure-activity relationships of derivatives of this scaffold, providing a comprehensive resource for further investigation.
Core Scaffold and Synthesis
The fundamental structure of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold is depicted below. The numbering system is crucial for understanding the substitution patterns discussed in the subsequent sections.
Figure 1: Core structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine with numbering.
The synthesis of this scaffold and its derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a suitable cycloalkanone with a substituted aminopyridine derivative. For instance, a high-pressure, ammonium acetate-mediated cyclocondensation reaction has been effectively used to synthesize related 6,7-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine systems.[4] This method offers high atom efficiency and is scalable.[4]
Biological Activities of Tetrahydro-cyclohepta[b]pyridine Derivatives
Derivatives of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold have demonstrated a broad spectrum of biological activities, underscoring its potential as a versatile pharmacophore.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing a fused cyclohepta-pyridine core. In one study, a series of novel 6,7-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines.[4] Specifically, these compounds were tested against lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines using the MTT assay.[4] The results indicated that some of these derivatives exhibited promising cytotoxicity against MCF-7 and A549 cancer cells.[4]
Table 1: Cytotoxic Activity of Selected 6,7-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative 4a | MCF-7 | Not specified |
| Derivative 4j | A549 | Not specified |
Note: Specific IC50 values were not provided in the abstract, but the study reported promising activity for these compounds against the respective cell lines.[4]
The mechanism of action for the anticancer effects of these compounds has not been fully elucidated but is an active area of research. The structural similarity to other known anticancer agents suggests potential mechanisms such as microtubule targeting or kinase inhibition.[5]
Anti-inflammatory Activity
The tetrahydro-cyclohepta[b]pyridine scaffold has also been explored for its anti-inflammatory properties. A study focused on the synthesis and anti-inflammatory activity of 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines.[6] These compounds were evaluated in vivo using the rat carrageenan paw edema and developing adjuvant arthritis models.[6] Optimal anti-inflammatory activity was observed with substitution at the 2-position of the pyridine ring.[6] One particular compound, designated as 27 (WY-28342) , showed notable efficacy.[6]
This suggests that the 3-amino derivative, the focus of this guide, could also possess anti-inflammatory properties, although its efficacy relative to 2-substituted analogs would require experimental verification.
Proton Pump Inhibitory Activity
A series of 2-[(cycloalka[b]pyridinyl)sulfinyl]-1H-benzimidazoles were synthesized and evaluated for their antisecretory activity.[7] Among these, a derivative containing the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine moiety was found to be the most potent proton pump inhibitor.[7] Several analogs with substituents on the aromatic rings demonstrated superior in vivo activity compared to omeprazole.[7] A specific diastereoisomer, TY-11345 , was identified as a promising candidate for further development.[7] This highlights the potential of the scaffold in developing agents for acid-related gastrointestinal disorders.
Figure 2: Overview of the diverse biological activities of the scaffold.
Other Potential Therapeutic Applications
The broader class of fused pyridines has been associated with a wide range of other biological activities, including:
-
Antiviral and Antibacterial Activity: Thienopyrimidine derivatives, which share structural similarities, have shown antibacterial and antiviral properties.[8]
-
Antihypertensive Activity: Certain fused pyrimidine structures have been investigated for their antihypertensive effects.[8]
-
TRPV1 Antagonism: A related tetrahydro-pyrimidoazepine core has been identified as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), suggesting potential applications in pain management.[9]
Structure-Activity Relationships (SAR)
The available literature provides some initial insights into the structure-activity relationships of this scaffold:
-
Substitution at the 2-position of the pyridine ring appears to be favorable for anti-inflammatory activity.[6]
-
The size of the fused cycloalkane ring influences activity, with the seven-membered ring in the cyclohepta[b]pyridine series showing high potency in proton pump inhibition.[7]
-
For anticancer activity, the substituents on the fused benzo group in 6,7-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridines play a critical role in determining cytotoxicity.[4]
The effect of a 3-amino group , as in the compound of interest, is not explicitly detailed in the reviewed literature. However, the presence of an amino group can significantly impact a molecule's properties, including its basicity, hydrogen bonding capacity, and potential for further derivatization. This makes 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine an intriguing starting point for the synthesis of new libraries of compounds with potentially novel or enhanced biological activities.
Experimental Protocols
To facilitate further research, detailed protocols for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the anticancer activity of related compounds.[4]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compound stock solution (in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Figure 3: Workflow for the MTT cytotoxicity assay.
In Vivo Anti-inflammatory Assay (Rat Carrageenan Paw Edema)
This protocol is based on the model used to evaluate the anti-inflammatory activity of 2-substituted tetrahydro-cyclohepta[b]pyridines.[6]
Objective: To assess the acute anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compound formulation (e.g., in 0.5% carboxymethyl cellulose)
-
Positive control (e.g., indomethacin)
-
Plebysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or vehicle orally (p.o.) one hour before carrageenan injection. The positive control is also administered orally.
-
Measure the initial paw volume of the right hind paw of each rat using a plebysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Future Perspectives
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold is a promising platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives warrant further investigation. The introduction of a 3-amino group in 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine provides a key functional handle for the creation of new chemical entities.
Future research should focus on:
-
Synthesis and Biological Evaluation: A systematic synthesis and screening of a library of 3-amino substituted derivatives to explore a wider range of biological targets.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their anticancer and anti-inflammatory effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
-
In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease.
By leveraging the existing knowledge base and employing modern drug discovery techniques, the full therapeutic potential of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold can be unlocked.
References
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Al-Refai, M., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[2][3]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21696. [Link]
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Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481. [Link]
-
Request PDF. (n.d.). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-[(2-SUBSTITUTED-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]THIENO [2,3-D]PYRIMIDIN-4-YL)AMINO]PROPAN-1-OL DERIVATIVES. [Link]
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PubMed. (n.d.). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. [Link]
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Yamada, S., et al. (1995). Synthetic study of 2-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9- yl)-sulfinyl]-1H-benzimidazole analogs and their biological properties as novel proton pump inhibitors. Chemical & Pharmaceutical Bulletin, 43(3), 421-431. [Link]
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MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[8][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. [Link]
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Patil, P., et al. (2013). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry, 6(10), 888-899. [Link]
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spectroscopic data (NMR, IR, MS) of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
An In-Depth Spectroscopic Guide to 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, a molecule featuring a fused cyclohepta-pyridine core, represents a significant scaffold with potential applications in medicinal chemistry. Its structural rigidity, combined with the presence of a primary amine, makes it a compelling candidate for developing selective receptor antagonists or agonists.[1][2] This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for this compound, offering a predictive framework for its characterization. As direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a robust analytical guide for researchers. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment of newly synthesized batches of this compound.
The molecular structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.
Caption: Molecular Structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H2 | ~7.8 - 8.0 | s | 1H | Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen. |
| H4 | ~6.8 - 7.0 | s | 1H | Aromatic proton on the pyridine ring, shielded by the amine group. |
| NH₂ | ~3.5 - 5.0 | br s | 2H | Protons on the primary amine; chemical shift is variable and depends on solvent and concentration. Signal disappears upon D₂O exchange.[3] |
| H5, H9 | ~2.8 - 3.0 | m | 4H | Methylene protons adjacent to the aromatic ring (benzylic), deshielded. |
| H6, H8 | ~1.6 - 1.8 | m | 4H | Aliphatic methylene protons. |
| H7 | ~1.5 - 1.7 | m | 2H | Aliphatic methylene protons, likely overlapping with H6 and H8 signals. |
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse (zg30).
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay (d1): 2-5 seconds.
-
-
Confirmation of NH₂ Protons: Acquire a second spectrum after adding 1-2 drops of D₂O to the NMR tube and shaking. The broad singlet corresponding to the NH₂ protons should disappear.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data:
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~145 - 148 | Aromatic CH carbon, deshielded by adjacent nitrogen. |
| C4 | ~115 - 118 | Aromatic CH carbon, shielded by the amine group. |
| C3 | ~148 - 152 | Aromatic carbon bearing the amine group. |
| C4a | ~128 - 132 | Aromatic quaternary carbon at the ring junction. |
| C9a | ~155 - 158 | Aromatic quaternary carbon at the ring junction, adjacent to nitrogen. |
| C5, C9 | ~30 - 35 | Aliphatic CH₂ carbons in a benzylic position. |
| C6, C8 | ~26 - 29 | Aliphatic CH₂ carbons. |
| C7 | ~31 - 34 | Aliphatic CH₂ carbon. |
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral width: 0 to 180 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay (d1): 2 seconds.
-
-
DEPT Analysis (Optional but Recommended): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ (none in this molecule) carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Medium | Characteristic of a primary amine (R-NH₂). Two distinct bands are expected.[3][4] |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak | Stretching of sp² C-H bonds in the pyridine ring. |
| 2950 - 2850 | Aliphatic C-H stretch | Strong | Stretching of sp³ C-H bonds in the cyclohepta ring. |
| 1650 - 1580 | N-H bend (scissoring) | Medium-Strong | Bending vibration of the primary amine.[4] |
| 1600 - 1450 | C=C and C=N stretch | Medium-Strong | Aromatic ring stretching vibrations. |
| 1335 - 1250 | Aromatic C-N stretch | Strong | Stretching of the bond between the aromatic ring and the amine nitrogen.[4] |
Experimental Protocol for IR Acquisition:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This is a modern, fast, and reliable method.
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Scan range: 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
The molecular formula of the compound is C₁₀H₁₄N₂. The nominal molecular weight is 162 g/mol . Since it contains an even number of nitrogen atoms, the molecular ion peak (M⁺) will have an even m/z value, consistent with the Nitrogen Rule.
| m/z Value | Proposed Fragment | Rationale |
| 162 | [C₁₀H₁₄N₂]⁺ | Molecular ion (M⁺). |
| 147 | [M - NH₂]⁺ | Loss of the amino radical. |
| 133 | [M - C₂H₅]⁺ | Loss of an ethyl radical via cleavage of the seven-membered ring. |
| 119 | [M - C₃H₇]⁺ | Loss of a propyl radical, a common fragmentation pathway for fused aliphatic rings. |
Experimental Protocol for MS Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization Method: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or magnetic sector analyzer to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Scan a mass range of m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
Caption: Predicted Key Fragmentation Pathways in EI-MS.
Conclusion
The structural confirmation of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework and robust experimental protocols for acquiring and interpreting the necessary spectroscopic data. By comparing experimentally obtained spectra with the predictions outlined herein, researchers can confidently verify the identity and purity of their synthesized compound, enabling further investigation into its potential applications. The principles and methodologies described are foundational for the characterization of novel heterocyclic compounds and serve as a testament to the power of modern analytical chemistry.
References
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PubChem. 6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridin-3-amine. Available from: [Link]
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SpectraBase. 5H-Cyclohepta[b]pyridine-3-carbonitrile, 6,7,8,9-tetrahydro-2-amino-4-(2-fluorophenyl)-. Available from: [Link]
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SpectraBase. 5H-Cyclohepta[b]pyridine, 6,7,8,9-tetrahydro-, 1-oxide. Available from: [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]
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SpectraBase. 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. Available from: [Link]
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ResearchGate. Synthesis of 6,7,8,9‐tetrahydro‐5H‐pyrido [3, 2‐b]indol‐9‐ones from enaminones. Available from: [Link]
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National Institutes of Health. 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[5][6]dithiolo[3,4-b]pyridine-5-carboxamides. Available from: [Link]
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ChemSynthesis. 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine. Available from: [Link]
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ResearchGate. ChemInform Abstract: Synthesis and Characterization of Some Novel Multisubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives. Available from: [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]
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PubMed. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. Available from: [Link]
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ResearchGate. Approach to 5-substituted 6,7,8,9-tetrahydro-5 H -pyrido[3,2- c ]azepines. Available from: [Link]
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Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]
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ACS Omega. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Available from: [Link]
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ResearchGate. The infrared spectra of secondary amines and their salts. Available from: [Link]
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PubMed. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Available from: [Link]
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Unveiling the Therapeutic Potential of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine: A Guide to Target Identification and Validation
An In-depth Technical Guide
Abstract
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. This guide provides a comprehensive exploration of the potential therapeutic targets for a specific derivative, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine. While direct pharmacological data on this exact molecule is sparse, a thorough analysis of structurally related compounds allows for the formulation of robust hypotheses regarding its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded framework for initiating a target identification and validation campaign. We will delve into promising therapeutic areas, propose specific molecular targets based on structure-activity relationship (SAR) data from analogous compounds, and provide detailed, actionable protocols for experimental validation.
Introduction: The Cyclohepta[b]pyridine Scaffold as a Versatile Pharmacophore
The fusion of a pyridine ring with a cycloheptane ring creates a unique three-dimensional structure that has proven to be a fertile ground for the discovery of novel therapeutics. Derivatives of this core have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroactive properties.[1][2] For instance, related structures are known to act as antihistamines (e.g., Loratadine), showcasing the scaffold's ability to interact with G-protein coupled receptors (GPCRs).[1] Furthermore, various derivatives have been synthesized and evaluated for activities such as farnesyl-protein transferase (FPT) inhibition, NMDA/NR2B antagonism, and modulation of inflammatory cytokine secretion.[3][4][5]
The subject of this guide, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine (herein referred to as Cpd-3A), features a primary amine at the 3-position of the pyridine ring. This functional group is a key hydrogen bond donor and acceptor and a site for potential metabolism or further chemical modification, making its influence on target binding a critical point of investigation. This document will systematically explore the most promising therapeutic avenues for Cpd-3A, grounded in the established biology of its chemical relatives.
Proposed Therapeutic Areas and Primary Molecular Targets
Based on a comprehensive review of analogous structures, we have identified three primary areas of high therapeutic potential for Cpd-3A: Oncology, Inflammation, and Neuroscience.
Oncology
The pyridine ring and its fused derivatives are integral components of many anticancer agents.[6][7] Research on compounds structurally similar to Cpd-3A has revealed potent cytotoxic effects against various human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers.[1] Two primary molecular targets emerge from this research: Farnesyl-Protein Transferase (FPT) and tubulin.
Mechanistic Rationale: FPT is a critical enzyme in the post-translational modification of the Ras protein. The farnesylation of Ras is essential for its localization to the cell membrane and its subsequent role in signal transduction pathways that drive cell proliferation and survival. Inhibition of FPT has been a long-standing goal in oncology to disrupt aberrant Ras signaling. A comprehensive structure-activity relationship (SAR) study on 8-chloro-5,6-dihydro-11H-benzo[2][5]cyclohepta[1,2-b]pyridine derivatives identified them as potent FPT inhibitors.[3]
Expertise & Causality: The aforementioned study provides a crucial insight for Cpd-3A. It was noted that polar groups at the 3-position, specifically an amino group, resulted in less active FPT inhibitors compared to halogens or small alkyl groups.[3] This does not disqualify FPT as a potential target but suggests that Cpd-3A may be a weaker inhibitor or that its primary mechanism may lie elsewhere. However, this known interaction provides a definitive and critical first experiment to characterize the compound's activity profile. A negative result is as informative as a positive one, allowing for the efficient allocation of resources to more promising targets.
Experimental Workflow: FPT Inhibition
Caption: Workflow for validating FPT inhibition.
Mechanistic Rationale: The microtubule network, formed by the polymerization of α- and β-tubulin dimers, is essential for cell division, motility, and intracellular transport. Agents that interfere with tubulin dynamics are among the most effective chemotherapeutics. A series of 5,6,7,8-tetrahydrobenzo[2][8]thieno[2,3-d]pyrimidines, which share a similar fused, multi-ring structure with Cpd-3A, were identified as potent microtubule targeting agents that inhibit tubulin polymerization.[9]
Expertise & Causality: The planarity and steric bulk of the fused ring system are critical for interaction at the colchicine-binding site of tubulin. While the thienopyrimidine core is different from the cycloheptapyridine core, the overall topology is comparable. The 3-amino group on Cpd-3A could potentially form key hydrogen bonds within the binding pocket, a common feature for many tubulin inhibitors. Therefore, evaluating Cpd-3A's effect on tubulin polymerization is a logical and well-supported secondary line of inquiry in oncology.
Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents: Tubulin Purity >99% (e.g., Cytoskeleton, Inc. #T240), General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, Glycerol, Cpd-3A, Paclitaxel (positive control), Nocodazole (negative control).
-
Preparation: Resuspend tubulin to 5 mg/ml in General Tubulin Buffer. Prepare serial dilutions of Cpd-3A in the same buffer.
-
Assay Execution:
-
In a 96-well plate, add 5 µL of Cpd-3A dilutions or controls.
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding 50 µL of ice-cold tubulin solution supplemented with GTP and glycerol.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm at 37°C.
-
Record absorbance readings every 30 seconds for 60 minutes.
-
-
Data Analysis: Plot absorbance (OD 340 nm) vs. time. Inhibition of polymerization will be observed as a decrease in the Vmax and/or an increase in the lag time compared to the vehicle control. Calculate the IC₅₀ value from the dose-response curve.
Inflammation
Chronic inflammation is a hallmark of numerous diseases. The cyclohepta[b]pyridine scaffold has been explicitly linked to anti-inflammatory activity.[2] Specifically, certain derivatives have been shown to inhibit the secretion of key pro-inflammatory mediators.[5]
Mechanistic Rationale: Interleukin-1β (IL-1β) and Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2) are potent inflammatory mediators. Their production by immune cells like monocytes is a critical step in the inflammatory cascade. A study on benzo[5][10]cyclohepta[1,2-b]pyridine derivatives demonstrated that several compounds significantly inhibited the secretion of both IL-1β and MCP-1 from lipopolysaccharide (LPS)-stimulated human monocytic cell lines.[5]
Expertise & Causality: This provides a direct and compelling hypothesis for Cpd-3A. The mechanism of this inhibition is likely upstream of secretion, potentially involving the NF-κB or MAPK signaling pathways, which are major regulators of cytokine production. The 3-amino group could be crucial for interacting with kinases or other proteins within these pathways. A cell-based assay measuring cytokine secretion is a robust and disease-relevant method to screen for this activity.
Signaling Pathway: LPS-induced Cytokine Production
Caption: Potential inhibition of the NF-κB pathway by Cpd-3A.
Protocol: Cytokine Secretion Assay (ELISA)
-
Cell Culture: Culture a human monocytic cell line (e.g., THP-1) and differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Compound Treatment: Pre-incubate the differentiated cells with various concentrations of Cpd-3A for 1-2 hours.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours to induce cytokine production. Include vehicle-only and unstimulated controls.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-1β and MCP-1 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the LPS-stimulated vehicle control. Plot the percentage of inhibition against Cpd-3A concentration to determine the IC₅₀ value for the inhibition of each cytokine's secretion. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity as the cause of reduced cytokine levels.
Neuroscience
Fused pyridine heterocycles are well-represented in neuropharmacology. The cyclohepta[b]pyridine core is no exception, with analogues having been specifically investigated as antagonists of key central nervous system receptors.
Mechanistic Rationale: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors is implicated in various neurological disorders, including ischemic brain injury, epilepsy, and neuropathic pain. The NR2B subunit is of particular interest as its antagonists are thought to have a better therapeutic window than non-selective NMDA blockers. A series of tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives were synthesized and optimized as selective NMDA/NR2B antagonists.[4]
Expertise & Causality: The development of selective NR2B antagonists is a significant goal in neuroscience drug discovery. The published research demonstrates that the cyclohepta[b]pyridine scaffold can be effectively tailored to achieve high affinity and selectivity for this target. The 3-amino group of Cpd-3A could serve as a critical pharmacophoric element, potentially interacting with key acidic residues in the ligand-binding domain of the NR2B subunit. Validating this hypothesis requires electrophysiological or high-throughput binding assays.
Protocol: High-Throughput FLIPR-Based Calcium Influx Assay
-
Cell Line: Use a stable cell line co-expressing the NR1 and NR2B subunits of the NMDA receptor (e.g., HEK293 cells).
-
Dye Loading: Plate the cells in a 96- or 384-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Incubation: Add serial dilutions of Cpd-3A to the wells and incubate for a specified period. Include a known NR2B antagonist (e.g., Ifenprodil) as a positive control.
-
FLIPR Assay:
-
Place the plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Establish a baseline fluorescence reading.
-
Add a solution containing NMDA and the co-agonist glycine to stimulate the receptors.
-
Measure the change in fluorescence intensity over time, which corresponds to calcium influx through the activated NMDA receptors.
-
-
Data Analysis: The antagonistic activity of Cpd-3A will be measured by its ability to reduce the NMDA/glycine-induced fluorescence signal. Calculate the IC₅₀ from the dose-response curve.
Summary and Strategic Outlook
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine molecule stands at the intersection of several promising therapeutic pathways. While direct evidence of its activity is yet to be published, the rich pharmacology of its structural analogues provides a clear and logical roadmap for investigation.
| Therapeutic Area | Primary Target | Rationale Strength | Key Validating Experiment |
| Oncology | Farnesyl-Protein Transferase (FPT) | Moderate (SAR suggests 3-amino may reduce activity) | FPT Enzymatic Inhibition Assay |
| Tubulin Polymerization | High (Scaffold is a known microtubule disruptor) | In Vitro Tubulin Polymerization Assay | |
| Inflammation | Cytokine Signaling (IL-1β, MCP-1) | High (Directly shown in analogous compounds) | LPS-Stimulated Cytokine Secretion ELISA |
| Neuroscience | NMDA Receptor (NR2B Subunit) | High (Scaffold optimized for this target) | Calcium Influx Assay (FLIPR) |
Strategic Recommendation: An efficient screening cascade would begin with the cell-based, disease-relevant assays. The anti-inflammatory cytokine secretion assay and the NMDA receptor functional assay are high-yield starting points, as positive hits in these have clear translational relevance. Concurrently, the FPT and tubulin polymerization assays can be run to characterize the compound's anticancer potential. This parallel yet targeted approach will rapidly elucidate the primary pharmacological profile of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, paving the way for more detailed mechanistic studies and lead optimization.
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Bishop, W. R., et al. (1995). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[2][5]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor. Journal of Medicinal Chemistry. Available at: [Link]
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The 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-amine Scaffold: A Technical Guide to a Privileged Core in Modern Drug Discovery
Abstract
The fusion of a cycloheptane ring with a pyridine core creates the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine system, a compelling tricyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its conformational flexibility, combined with the hydrogen bonding and aromatic features of the substituted pyridine ring, provides a versatile template for engaging with a diverse range of biological targets. This guide offers an in-depth technical analysis of derivatives of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine core, with a primary focus on the design, synthesis, and pharmacology of the clinical-stage Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, Rimegepant. We will explore the synthetic nuances, delve into the molecular pharmacology of its key applications, and provide validated experimental frameworks for researchers in the field.
The Core Scaffold: A Structural and Strategic Overview
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine molecule (CAS: 178209-28-4) represents a unique convergence of alicyclic and aromatic chemistries. The saturated seven-membered ring imparts a three-dimensional character that is highly sought after in modern drug design to improve target specificity and physicochemical properties. The pyridine ring, substituted with a primary amine at the C-3 position, serves as a critical anchor for derivatization and a key interaction point with biological macromolecules.
The strategic importance of this scaffold is underscored by its presence in compounds targeting complex diseases. While derivatives have been investigated for anti-inflammatory and anticancer activities, its most prominent success is in the field of neuroscience, specifically in the management of migraine.[1][2][3] This guide will use the development of CGRP antagonists as a central case study to illustrate the scaffold's potential.
Synthetic Strategies for Scaffold Construction and Derivatization
The synthesis of functionalized 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivatives requires precise control over both ring formation and stereochemistry. Methodologies range from classical cyclocondensation reactions to advanced asymmetric catalysis.
Foundational Synthesis of the Cyclohepta[b]pyridine Core
A robust method for constructing the core cyclohepta[b]pyridine ring system involves an intramolecular condensation approach starting from pyridine-2,3-dicarboxylic acid. This foundational synthesis sets the stage for subsequent stereocontrolled modifications.[4]
A key intermediate, 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione, is often generated, which then allows for selective and stereospecific reductions to install the necessary chiral centers seen in advanced drug candidates.[4]
Case Study: Asymmetric Synthesis of Rimegepant (BMS-927711)
The synthesis of Rimegepant, a potent CGRP receptor antagonist, is a masterclass in modern asymmetric synthesis and serves as an exemplary protocol. A critical step is the enantioselective reduction of a prochiral ketone to establish the hydroxyl-bearing stereocenter at the C-9 position.[4]
Exemplary Experimental Protocol: Asymmetric Transfer Hydrogenation for a Key Chiral Intermediate
This protocol is adapted from a reported scalable synthesis of a key Rimegepant intermediate.[4]
-
Reaction Setup: To a round-bottom flask purged with an inert atmosphere (Nitrogen or Argon), add 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (1 equivalent) and a suitable Ru-based asymmetric transfer hydrogenation catalyst (e.g., a Ru-TsDPEN complex, 0.5 mol%).
-
Solvent and Reagents: Add dichloromethane (DCM) as the solvent, followed by triethylamine (TEA, 0.4-0.5 equivalents) as a base.
-
Hydrogen Source: Introduce formic acid (1.1 equivalents) as the hydrogen donor.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 40°C) for 15-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. The crude product is then purified using column chromatography to yield the desired (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one intermediate with high enantiomeric excess.
The subsequent steps in the Rimegepant synthesis involve the stereoselective introduction of the C-6 aryl group and the C-5 amine, followed by coupling with the piperidine moiety.[1] The overall workflow highlights the modularity of the scaffold, allowing for late-stage diversification.
Figure 1: Generalized synthetic workflow for Rimegepant.
Pharmacological Significance and Key Applications
The true value of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine scaffold is realized in its diverse pharmacological applications, most notably in the treatment of migraine.
CGRP Receptor Antagonism for Migraine Therapy
Migraine pathophysiology is intrinsically linked to the release of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide that causes vasodilation and inflammation in the meninges, leading to pain.[5] Small molecule CGRP receptor antagonists, known as "gepants," represent a major breakthrough in migraine treatment.[6]
Rimegepant (BMS-927711) is a potent, orally bioavailable antagonist of the CGRP receptor.[1] It binds to the receptor complex—composed of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1)—and prevents CGRP from initiating its signaling cascade.[7] This mechanism effectively blocks the downstream inflammatory events that trigger migraine pain without causing the vasoconstriction associated with other migraine therapies like triptans.[8][9]
Figure 2: Mechanism of CGRP receptor antagonism by Rimegepant.
Table 1: Preclinical and Clinical Profile of Rimegepant (BMS-927711)
| Parameter | Value | Source |
| Target | Calcitonin Gene-Related Peptide (CGRP) Receptor | [1] |
| Binding Affinity (IC₅₀) | 0.14 nM (human SK-N-MC cell membranes) | [7] |
| Oral Bioavailability | Good in rat and cynomolgus monkey | [1] |
| Terminal Half-Life (T₁/₂) | ~10-12 hours in healthy human subjects | [9] |
| Clinical Efficacy | Significant increase in pain-freedom at 2 hours post-dose | [10] |
| Therapeutic Dose Range | 75 mg, 150 mg, 300 mg showed efficacy vs. placebo | [10] |
Anticancer Potential
While CGRP antagonism is the most developed application, related fused-ring systems based on the cyclohepta[b]pyridine core have demonstrated significant potential as anticancer agents. Specifically, benzo[2][3]cyclohepta[1,2-b]pyridine derivatives have been evaluated for their in-vitro anti-proliferative activity against a panel of human cancer cell lines.[11]
These studies show that modifications to the scaffold, such as the addition of a fused benzene ring and various substitutions, can yield compounds with potent cytotoxic effects. This suggests that the core tetrahydro-cyclohepta[b]pyridine structure can serve as a valuable starting point for the design of novel oncology drugs.[12]
Table 2: In Vitro Anticancer Activity of Representative Benzo[2][3]cyclohepta[1,2-b]pyridine Derivatives
| Compound | Cell Line | Activity (IC₅₀ or GI₅₀) | Source |
| Compound 4f | MCF-7 (Breast) | IC₅₀: 5.42 μM | [12] |
| Compound 4e | MCF-7 (Breast) | IC₅₀: 5.76 μM | [12] |
| Compound a | IMR32 (Neuroblastoma) | GI₅₀: < 0.01 μM | [2][11] |
| Compound d | IMR32 (Neuroblastoma) | GI₅₀: 0.1 μM | [2][11] |
| *Note: Structures for compounds a and d are detailed in the cited references. |
Anti-inflammatory Activity
The cyclohepta[b]pyridine scaffold has also been explored for its anti-inflammatory properties. A study on benzo[2][3]cyclohepta[1,2-b]pyridine derivatives demonstrated that certain compounds could significantly inhibit the secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Monocyte Chemoattractant Protein-1 (MCP-1).[13] This activity points to potential applications in treating inflammatory disorders. The mechanism may be linked to the modulation of inflammatory signaling pathways, a promising area for further investigation.
Conclusion and Future Directions
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine scaffold and its relatives have proven to be exceptionally fruitful structures for drug discovery. The clinical success of Rimegepant has validated this core as a premier template for targeting G-protein coupled receptors with high affinity and specificity.
Future research should focus on several key areas:
-
Scaffold Diversification: Exploring novel substitutions on both the pyridine and cycloheptane rings to target other receptors and enzymes.
-
Oncology Development: Building upon the promising anti-proliferative data to design and optimize potent and selective anticancer agents.
-
Inflammatory Diseases: Elucidating the mechanism behind the observed anti-inflammatory effects to develop new therapeutics for chronic inflammatory conditions.
-
Stereochemical Exploration: Synthesizing and evaluating all possible stereoisomers of lead compounds to refine structure-activity relationships and optimize safety and efficacy profiles.
By leveraging the structural insights and synthetic methodologies detailed in this guide, researchers are well-equipped to unlock the full therapeutic potential of this remarkable scaffold.
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Zarghi, A., & Asfaram, A. (2019). Asymmetric Synthesis of Heterocyclic Analogues of a CGRP Receptor Antagonist for Treating Migraine. PubMed. Available at: [Link]
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Luo, G., Chen, L., Conway, C. M., et al. (2012). Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): an oral calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraine. Journal of Medicinal Chemistry, 55(23), 10644-51. Available at: [Link]
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Luo, G., Chen, L., Conway, C. M., et al. (2012). Discovery of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): An Oral Calcitonin Gene-Related Peptide (CGRP) Antagonist in Clinical Trials for Treating Migraine. ACS Publications. Available at: [Link]
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The 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry
Abstract
The confluence of desirable physicochemical properties and versatile synthetic accessibility has established the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine nucleus as a "privileged scaffold" in contemporary drug discovery. This technical guide provides an in-depth analysis of this heterocyclic core, moving from its fundamental chemical attributes and synthetic strategies to its successful embodiment in the FDA-approved drug, Rimegepant. We will explore the medicinal chemistry rationale that underpins its selection, detail the structure-activity relationships (SAR) that govern its biological activity, and provide validated experimental protocols for its synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.
Introduction: The Rationale for a Fused Bicyclic Scaffold
In the intricate landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The ideal scaffold should offer a unique three-dimensional geometry to explore chemical space, possess physicochemical properties amenable to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and present synthetically tractable handles for chemical modification. The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to enhance solubility.[1][2] Fusing the pyridine ring with a saturated seven-membered carbocycle, as in the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core, imparts a defined, non-planar conformation. This constrained geometry is crucial for presenting appended pharmacophoric groups in a precise orientation for optimal interaction with biological targets, a principle successfully exploited in the development of CGRP receptor antagonists.[3]
This guide will use the development of Rimegepant (Nurtec® ODT), a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist for the treatment of migraine, as a central case study to illustrate the power and potential of this scaffold.[3][4]
Physicochemical and Structural Properties
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold possesses a unique combination of properties that make it attractive for medicinal chemistry:
-
Structural Rigidity and 3D Conformation: The fusion of the planar, aromatic pyridine ring with the flexible cycloheptane ring results in a semi-rigid structure with a distinct three-dimensional shape. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
-
Modulation of Basicity: The pyridine nitrogen introduces a basic center (pKa of pyridine is ~5.2), which can be crucial for salt formation, improving solubility and bioavailability. The electronic nature of substituents on the ring system can be used to fine-tune this basicity.[5]
-
Synthetic Tractability: The pyridine ring is amenable to a wide range of synthetic transformations, allowing for the introduction of diverse functional groups at multiple positions. This facilitates the exploration of structure-activity relationships (SAR).[6][7]
-
Bioisosteric Potential: The pyridine core can act as a bioisostere for other aromatic or amide-containing functionalities, offering a strategy to overcome liabilities such as poor metabolic stability or off-target activity.[5]
Synthesis of the Core Scaffold and Key Derivatives
The construction of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine ring system is a key challenge. Several strategies have been developed, often culminating in a key intermediate that can be further functionalized.
General Synthetic Strategy: Construction of the Fused Ring System
A common approach involves the construction of the cycloheptane ring onto a pre-existing pyridine core. One efficient route starts from pyridine-2,3-dicarboxylic acid, which undergoes esterification followed by a condensation reaction to form the cyclohepta[b]pyridine core. Subsequent decarboxylation yields the diketone intermediate, 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.[8] This intermediate is pivotal, as the two carbonyl groups offer distinct handles for stereoselective modifications.
Caption: General synthetic workflow for the cyclohepta[b]pyridine core.
Experimental Protocol: Enantioselective Synthesis of a Key Rimegepant Intermediate
The following protocol describes a robust and scalable synthesis of (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, a key intermediate in the synthesis of Rimegepant, via an asymmetric transfer hydrogenation (ATH) of the corresponding diketone.[8]
Step 1: Synthesis of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (2)
-
A solution of pyridine-2,3-dicarboxylic acid (1 eq.) in a suitable alcohol (e.g., ethanol) is treated with a catalyst (e.g., H₂SO₄) and heated to reflux to afford the corresponding diethyl ester.
-
The diethyl ester is then subjected to an intramolecular Dieckmann condensation using a strong base (e.g., sodium ethoxide) to yield the β-keto ester.
-
The resulting intermediate is heated in an acidic aqueous solution (e.g., HCl) to effect decarboxylation, yielding 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (2).
Step 2: Asymmetric Transfer Hydrogenation to (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one (1)
-
To a solution of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (2) (1 eq.) in a suitable solvent (e.g., dichloromethane) is added a ruthenium catalyst, such as RuCl₂, and a hydrogen source, typically formic acid/triethylamine azeotrope.
-
The reaction mixture is stirred at room temperature until completion, monitored by HPLC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by crystallization or chromatography to yield the enantiomerically pure (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one (1) with high yield and enantiomeric excess (>99% ee).[8]
Proposed Synthesis of the 3-Amino Scaffold
While not as widely exemplified as the 5-amino derivatives, the synthesis of a 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine can be envisioned through established pyridine functionalization methodologies. A plausible route would involve:
-
Nitration: Selective nitration of a suitable 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine intermediate at the 3-position. Electrophilic substitution on the pyridine ring typically occurs at the 3-position.[5]
-
Reduction: Subsequent reduction of the nitro group to the desired 3-amino functionality using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl).
Application in Drug Discovery: A Case Study on Rimegepant
The therapeutic utility of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold is best demonstrated by the successful development of Rimegepant for the treatment of migraine.
Biological Target and Mechanism of Action: The CGRP Receptor
Migraine pathophysiology is complex, but the calcitonin gene-related peptide (CGRP) has been identified as a key player. During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation, which contribute to the pain.[9][10] Rimegepant is a small-molecule CGRP receptor antagonist. It competitively binds to the CGRP receptor, preventing the binding of endogenous CGRP and thereby blocking its downstream effects.[9][11] This mechanism provides both acute relief from migraine attacks and prophylactic benefits.[4]
Caption: Mechanism of action of Rimegepant at the CGRP receptor.
Structure-Activity Relationships (SAR)
The development of Rimegepant involved extensive optimization of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core. The SAR studies revealed several key insights:
| Position on Scaffold | Substituent | Impact on Activity/Properties | Reference |
| C5-Amino | The (S)-amino group is crucial for potent CGRP receptor antagonism. | Essential for binding and activity. | [3] |
| C6-Aryl | A (S)-2,3-difluorophenyl group was found to be optimal. | Enhances potency significantly compared to other aryl substitutions. | [3][6] |
| C9-Hydroxy/Carbamate | The (R)-hydroxyl group serves as a handle for introducing the piperidine-carbamate moiety. | This large substituent occupies a key binding pocket and is critical for high affinity. | [3] |
| Pyridine Ring | Substitution on the pyridine ring itself was explored to modulate properties. | Can be used to fine-tune solubility, metabolism, and off-target effects. | [5] |
These findings underscore the importance of the specific stereochemistry and the nature of the substituents at the 5, 6, and 9 positions of the core scaffold for achieving high-affinity and selective CGRP receptor antagonism. Molecular dynamics simulations have further elucidated the binding interactions, showing that Rimegepant engages with key residues within the receptor.[12]
Biological Evaluation: Key Experimental Protocols
The evaluation of novel compounds based on the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold targeting the CGRP receptor involves a cascade of in vitro assays.
CGRP Receptor Binding Assay (Radioligand Displacement)
This assay quantifies the affinity of a test compound for the CGRP receptor by measuring its ability to displace a radiolabeled ligand.
Principle: Cell membranes expressing the human CGRP receptor (co-expressed CLR and RAMP1) are incubated with a fixed concentration of a radiolabeled CGRP analog (e.g., [¹²⁵I]-hCGRP) and varying concentrations of the test compound. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined.[4][9]
Protocol Outline:
-
Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably co-expressing human CLR and RAMP1.
-
Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA), the cell membranes (5-10 µ g/well ), [¹²⁵I]-hCGRP (to a final concentration near its Kd), and serial dilutions of the test compound.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding and plot the percent inhibition versus the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression, which can be converted to a binding affinity constant (Ki).[11]
CGRP Functional Assay (cAMP Accumulation)
This assay measures the ability of a test compound to inhibit the functional response of the CGRP receptor, which is Gs-coupled and leads to an increase in intracellular cyclic AMP (cAMP) upon activation.
Principle: Cells expressing the CGRP receptor are pre-incubated with the antagonist (test compound) and then stimulated with a fixed concentration of CGRP (typically the EC₈₀). The resulting intracellular cAMP levels are quantified. A potent antagonist will cause a concentration-dependent decrease in the CGRP-stimulated cAMP production.[3][13]
Protocol Outline:
-
Cell Plating: Seed cells expressing the CGRP receptor (e.g., SK-N-MC cells or transfected CHO-K1 cells) into 384-well plates and culture overnight.
-
Antagonist Pre-incubation: Aspirate the culture medium and add serial dilutions of the test compound in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add CGRP at a concentration that elicits ~80% of the maximal response (EC₈₀) to all wells (except negative controls). Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Stop the reaction and lyse the cells. Quantify intracellular cAMP levels using a competitive immunoassay detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite).[10]
-
Data Analysis: Plot the cAMP response against the log concentration of the antagonist to determine the IC₅₀ value.
Future Directions and Broader Potential
While the success of Rimegepant firmly establishes the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold as a premier core for CGRP receptor antagonists, its potential extends to other therapeutic areas. The scaffold's inherent structural and physicochemical properties make it an excellent starting point for targeting other GPCRs or enzymes where a defined three-dimensional arrangement of pharmacophores is required.
Furthermore, the exploration of different substitution patterns, such as the initially queried 3-amino substitution, remains a largely untapped area. Introducing key functional groups at this position could orient molecules into different binding pockets or create novel interactions with new biological targets. The development of novel synthetic routes to access these currently underexplored derivatives will be a key enabler for unlocking the full potential of this versatile scaffold.
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Luo, G., Chen, L., Conway, C. M., Denton, R., Keavy, D., Signor, L., ... & Macor, J. E. (2012). Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): an oral calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraine. Journal of Medicinal Chemistry, 55(23), 10644–10651. [Link]
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New Methods for the Synthesis of 3-Amino-6,7-Dihydro-5 H -Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines via a Smiles-type Rearrangement. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]_
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Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist. (2024, March 11). Thieme Connect. Retrieved January 15, 2026, from [Link]
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A Strategic In Vitro Screening Cascade for 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine: A Guide to Unveiling Therapeutic Potential
Abstract
This technical guide outlines a comprehensive and logical in vitro screening strategy for the novel chemical entity 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine. Given the absence of established biological data for this specific molecule, we propose a multi-phased approach designed to efficiently characterize its cytotoxic profile, identify potential molecular targets, and assess its preliminary drug-like properties. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind a screening cascade that moves from broad, foundational assays to more specific, target-focused investigations. Our methodology is grounded in principles of scientific integrity, ensuring that each stage generates robust, decision-driving data.
Introduction: Charting a Course for a Novel Scaffold
The compound 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine represents a novel chemical scaffold. While related fused heterocyclic structures, such as thienopyrimidines and thiazolopyridines, have shown promise in diverse therapeutic areas including oncology and inflammation, the specific biological activities of this cyclohepta[b]pyridine derivative remain uncharacterized.[1][2][3] The journey from a new chemical entity to a viable drug candidate is fraught with challenges, making the initial screening phase critically important. A well-designed in vitro cascade can rapidly identify potential therapeutic avenues while simultaneously flagging liabilities that could derail a program in later, more costly stages.[4]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach that prioritizes the efficient allocation of resources. We begin with fundamental cytotoxicity testing to establish a therapeutic window, followed by broad-based screening against the most common druggable target classes. Concurrently, we advocate for early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure that promising "hits" possess the fundamental characteristics required of a therapeutic agent.[5][6] This strategy is designed to build a comprehensive initial data package that will guide subsequent, more focused research.
Phase 1: Foundational Viability and Concentration Setting
Before any investigation into efficacy or target engagement can occur, it is imperative to understand the inherent cytotoxicity of the compound. This foundational step is not merely a safety check; it is essential for defining the concentration range for all subsequent cell-based assays, ensuring that observed effects are due to specific biological activity rather than non-specific toxicity. We will utilize robust, colorimetric assays that measure metabolic activity as a surrogate for cell viability.[7][8]
Causality Behind Assay Selection: MTT vs. XTT
Both MTT and XTT assays are based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[7][9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay relies on the reduction of yellow MTT to an insoluble purple formazan by mitochondrial dehydrogenases.[8][10] A solubilization step is required to dissolve the formazan crystals before absorbance can be read.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The key advantage of the XTT assay is that its formazan product is water-soluble, eliminating the solubilization step and simplifying the protocol.[7][11] This makes it particularly suitable for higher-throughput applications.
The choice between them often depends on the specific cell lines and laboratory workflow, but both provide a reliable measure of cytotoxicity. For this initial screen, running them in parallel across a representative panel of cell lines (e.g., a cancer line like HeLa, a normal fibroblast line like MRC-5, and a liver-derived line like HepG2) provides a broad view of potential cell-type-specific toxicity.
Experimental Protocol: Cytotoxicity Assessment
Objective: To determine the concentration of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine that reduces cell viability by 50% (IC50).
Materials:
-
Selected cell lines (e.g., HeLa, MRC-5, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT or XTT assay kit (commercial kits are recommended for consistency)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Perform a serial dilution of the test compound in culture medium to achieve a range of final concentrations (e.g., from 100 µM down to 1 nM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours.
-
Assay Execution (XTT Example):
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and the electron coupling reagent).[7]
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Visualization: Cytotoxicity Screening Workflow
Caption: A strategic, multi-phase in vitro screening cascade.
Phase 4: Data Integration and Decision Making
The ultimate goal of this screening cascade is to generate a robust, multi-parameter dataset that enables an informed go/no-go decision. A promising "hit" would ideally exhibit:
-
Potency: Sub-micromolar activity against a specific target or in a phenotypic assay.
-
Selectivity: Minimal activity against other targets, particularly those known to cause toxicity (e.g., hERG, key kinases in anti-targets panels).
-
Favorable ADME Profile: Acceptable solubility, metabolic stability, and a low risk of CYP-mediated drug interactions.
-
Low Cytotoxicity: A significant window between the on-target potency and general cellular toxicity (a therapeutic index).
If the initial screens fail to identify a clear target, but a desirable phenotype is observed, more advanced target identification methods may be warranted. Techniques like Drug Affinity Responsive Target Stability (DARTS) or affinity chromatography coupled with mass spectrometry can be employed to identify the direct binding partners of the compound from cell lysates. [12][13]These are lower-throughput and more resource-intensive, making them appropriate for follow-up studies on high-priority hits.
Conclusion
This technical guide provides a strategic framework for the initial in vitro evaluation of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine. By systematically progressing from foundational cytotoxicity assessment to broad target class screening and early ADME profiling, this cascade is designed to maximize the discovery of therapeutic potential while minimizing risk. The emphasis on understanding the "why" behind each experimental choice, coupled with detailed, actionable protocols, empowers research teams to generate a high-quality, decision-driving dataset, paving the way for the next phase of drug discovery.
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Structural Analogs of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine: A Technical Guide for Drug Discovery Professionals
Introduction: The Untapped Potential of the Cyclohepta[b]pyridine Scaffold
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine nucleus represents a compelling tricyclic scaffold in medicinal chemistry. Its unique conformational flexibility, granted by the seven-membered cyclohepta ring fused to a rigid pyridine core, offers a three-dimensional architecture that can be exploited for potent and selective interactions with a variety of biological targets. The presence of a key amino group at the 3-position provides a critical vector for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. While direct and extensive research on the 3-amino substituted core is emerging, the broader class of cyclohepta[b]pyridine derivatives has shown promise in diverse therapeutic areas, including inflammation, cancer, and neurological disorders.[1][2] This guide will provide an in-depth analysis of the structural analogs of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, focusing on synthetic strategies, known biological activities of related structures, and the rationale behind the design of novel analogs for drug discovery.
Core Synthetic Strategies: Building the Cyclohepta[b]pyridine Framework
The construction of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine ring system is a critical first step in the synthesis of its 3-amino analogs. Several synthetic approaches can be envisioned, primarily drawing from established methods for the synthesis of fused pyridine rings. The choice of strategy is often dictated by the desired substitution pattern on both the pyridine and cycloalkane rings.
Multi-Component Reactions: An Efficient Approach
One of the most efficient methods for constructing substituted pyridine rings is through multi-component reactions (MCRs). A plausible approach for the synthesis of the cyclohepta[b]pyridine core involves a one-pot reaction of a β-ketoester, an α,β-unsaturated ketone (or a precursor thereof), and an ammonia source. For the specific core of interest, this would involve a cycloheptanone derivative as a key starting material.
A notable example of a three-component protocol for the synthesis of related benzo[3][4]cyclohepta[1,2-b]pyridine derivatives utilizes β-chloroacroleins, 1,3-dicarbonyls, and ammonium acetate in ethanol under catalyst-free conditions.[2] This highlights the feasibility of constructing the fused pyridine ring onto a pre-existing seven-membered ring.
Experimental Protocol: Conceptual Three-Component Synthesis of the Cyclohepta[b]pyridine Core
-
Reaction Setup: To a solution of cycloheptanone (1.0 eq) and a suitable 1,3-dicarbonyl compound (1.1 eq) in anhydrous ethanol, add ammonium acetate (2.5 eq).
-
Reaction Conditions: Stir the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-one.
-
Amination: The resulting ketone can then be converted to the 3-amino derivative through reductive amination or by conversion to an oxime followed by reduction.
Structural Analogs and Biological Activities: Drawing Parallels from Related Scaffolds
While specific SAR data for a wide range of 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine analogs is not extensively documented in publicly available literature, valuable insights can be gleaned from the study of related fused heterocyclic systems.
Anticancer and Kinase Inhibitory Potential
The broader class of cyclohepta[b]pyridine and related fused systems has demonstrated significant potential as anticancer agents. For instance, derivatives of 6,7-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine have been investigated for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer.[1] A novel synthetic methodology for these compounds using a high-pressure reactor has been reported to be superior to conventional heating.[1]
Furthermore, the structurally related cyclohepta[e]thieno[2,3-b]pyridine scaffold has been identified as a novel chemotype for targeting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[5] This suggests that the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core could also serve as a scaffold for the design of novel kinase inhibitors.
| Scaffold | Biological Activity | Key Findings | Reference |
| 6,7-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine | Anticancer | Promising cytotoxicity against MCF-7 and A549 cancer cells. | [1] |
| Cyclohepta[e]thieno[2,3-b]pyridine | CDK2 Inhibition | Novel chemotype for targeting CDK2. | [5] |
| 3-[(2-substituted-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol | Anticancer | Considerable anticancer activity compared with cyclophosphamide. | [6] |
Anti-inflammatory Activity
Derivatives of benzo[3][4]cyclohepta[1,2-b]pyridine have been synthesized and screened for their anti-inflammatory activity.[2] Certain compounds from this series exhibited significant inhibition of IL-1β and MCP-1 secretion, indicating their potential as anti-inflammatory agents.[2] This provides a strong rationale for exploring the anti-inflammatory potential of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine analogs.
Structure-Activity Relationship (SAR) and Analog Design: A Forward Look
The development of a robust SAR for the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine scaffold is paramount for its successful exploitation in drug discovery. Based on the available data for related compounds, several key areas for structural modification can be proposed:
-
N-Substitution of the 3-Amino Group: The primary amine at the 3-position is a prime handle for derivatization. Acylation, alkylation, and arylation can be explored to probe the steric and electronic requirements of the binding pocket of a target protein. For example, in a series of pyridine-2-carboxaldehyde thiosemicarbazones, 5-alkylamino derivatives showed potent biological activity.[7]
-
Substitution on the Cyclohepta Ring: The seven-membered ring offers multiple positions for substitution. Introducing small alkyl groups, halogens, or hydroxyl groups could modulate the lipophilicity and conformational preferences of the molecule, potentially leading to improved potency and selectivity.
-
Bioisosteric Replacement of the 3-Amino Group: Replacing the 3-amino group with other hydrogen bond donors and acceptors, such as hydroxyl, thiol, or small amide groups, could lead to novel interactions with the target and potentially alter the pharmacokinetic profile of the compounds.
-
Modification of the Pyridine Nitrogen: The pyridine nitrogen can be quaternized or converted to an N-oxide to modulate the electronic properties and solubility of the scaffold.
A Case Study in Drug Development: Rimegepant
While not a direct analog of the 3-amino substituted core, the successful development of Rimegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist for the treatment of migraine, underscores the therapeutic potential of the broader cyclohepta[b]pyridine scaffold. Rimegepant features a more complex, highly substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core, demonstrating that this framework can be elaborated to produce potent and clinically effective drugs.
Conclusion and Future Directions
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine scaffold holds considerable promise for the development of novel therapeutics. While the direct exploration of its structural analogs is an area ripe for further investigation, the demonstrated anticancer, anti-inflammatory, and kinase inhibitory activities of related fused pyridine systems provide a strong impetus for continued research. Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of analogs to establish a comprehensive structure-activity relationship. The application of modern synthetic methodologies, coupled with in silico modeling and a broad range of in vitro and in vivo assays, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., & El-Gazzar, A. R. (2022). CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. RSC Advances, 12(45), 29469-29482.
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El-Sayed, M. E. A., Abbas, E. M. H., & El-Gazzar, A. R. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21689.
- Dyakonov, V. A., & Miftakhova, A. R. (2020). New Methods for the Synthesis of 3-Amino-6,7-Dihydro-5 H -Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines via a Smiles-type Rearrangement. Chemistry of Heterocyclic Compounds, 56(8), 1018-1020.
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Nagarapu, L., Cherukupalli, P., & Bantu, R. (2016). Three-component, one-pot synthesis of benzo[3][4]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 26(3), 858-863.
- Reddy, C. S., & Raghu, M. (2014). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-[(2-SUBSTITUTED-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]THIENO [2,3-D]PYRIMIDIN-4-YL)AMINO]PROPAN-1-OL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 534-538.
- Boruah, M., & Gogoi, S. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Barvian, M., & Showalter, H. D. (1996). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Journal of Medicinal Chemistry, 39(26), 5086-5094.
- El-Gazzar, A. R., & Abbas, H. S. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7856.
- Marco, J. L., & Ingate, S. T. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(21), 2266-2293.
- Layton, M. E., et al. (2011). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 354-358.
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Pharmacompass. (n.d.). 5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, hydrochloride (1:2), (5S,6S,9R)-. Retrieved from [Link]
- Wootten, D., Christopoulos, A., & Sexton, P. M. (2016). A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development. Trends in Pharmacological Sciences, 37(11), 896-900.
- Sauthof, L., & Maccari, R. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3734.
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- Sridhar, S. N., & Finch, R. A. (1988). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 31(9), 1756-1760.
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PubChem. (n.d.). 6,7,8,9-Tetrahydro-9-hydroxy-5H-cyclohepta(b)pyridin-5-one. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthetic Introduction of a 3-Amino Group on the Cyclohepta[b]pyridine Scaffold
Introduction
The cyclohepta[b]pyridine core represents a significant heterocyclic scaffold in medicinal chemistry and materials science. The fusion of a seven-membered cycloheptane ring with a pyridine moiety creates a unique three-dimensional structure with considerable potential for biological activity. Functionalization of this core is crucial for modulating its physicochemical properties and pharmacological profile. Specifically, the introduction of an amino group, a key pharmacophore, at the 3-position of the pyridine ring can facilitate hydrogen bonding interactions with biological targets, serve as a handle for further derivatization, and influence the overall basicity and solubility of the molecule.
This guide provides a detailed examination of a robust and widely applicable synthetic route for the preparation of 3-aminocyclohepta[b]pyridine. The primary strategy discussed involves a two-step sequence: electrophilic nitration at the C3 position, followed by the chemical reduction of the resulting nitro intermediate. This pathway is often favored due to its reliability and the predictable regioselectivity of the initial nitration step on the electron-deficient pyridine ring. We will delve into the mechanistic rationale behind this selectivity, provide detailed experimental protocols, and discuss alternative strategies and their respective domains of applicability.
Strategic Overview: The Nitration-Reduction Pathway
The inherent electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution compared to benzene. This deactivation is most pronounced at the C2, C4, and C6 positions due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic attack, when forced under harsh conditions, preferentially occurs at the C3 and C5 positions. This inherent electronic property is the cornerstone of the strategy to selectively introduce a functional group at the 3-position.
The most common and effective method to introduce an amino group at this position on a pre-formed cyclohepta[b]pyridine ring system is an indirect, two-step process:
-
Electrophilic Nitration: Introduction of a nitro group (–NO₂) at the C3 position using strong nitrating agents.
-
Reduction: Conversion of the 3-nitro group to a 3-amino group (–NH₂) using standard reduction methodologies.
This sequence is depicted in the workflow below.
Caption: Overall workflow for the synthesis of 3-aminocyclohepta[b]pyridine.
Part 1: Electrophilic Nitration at the C3 Position
The nitration of pyridine and its fused derivatives typically requires more forcing conditions than the nitration of benzene. The choice of nitrating agent is critical to achieve good conversion while minimizing side reactions and degradation.
Causality Behind Reagent Selection
Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), are often employed. The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. For less reactive substrates like cyclohepta[b]pyridine, fuming nitric acid and/or oleum (fuming sulfuric acid) may be necessary to generate a sufficiently high concentration of the nitronium ion.
An alternative and often milder, yet highly effective, system is the use of nitric acid in trifluoroacetic anhydride (TFAA).[1] This mixture generates acetyl nitrate in situ, which is a potent nitrating agent capable of functionalizing even deactivated heterocyclic systems.[2]
Comparative Analysis of Nitration Conditions
| Nitrating System | Reagents | Typical Conditions | Advantages | Disadvantages | Yield Range (on Pyridines) |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 90-120 °C | Cost-effective, readily available reagents. | Harsh conditions, potential for charring and side reactions.[3] | Variable, often moderate |
| Fuming Mixed Acid | Fuming HNO₃ / Oleum | Elevated temperatures | High concentration of nitronium ion for very deactivated rings. | Extremely harsh and hazardous, significant risk of degradation. | Substrate-dependent |
| TFAA System | HNO₃ / (CF₃CO)₂O | 0 °C to RT | Milder conditions, often higher yields and cleaner reactions.[1] | More expensive reagents. | 10-83%[1] |
| Dinitrogen Pentoxide | N₂O₅ | Inert solvent (e.g., SO₂) | Can proceed via an N-nitropyridinium intermediate.[4] | N₂O₅ is unstable and requires careful handling. | Mechanistic studies focus |
Experimental Protocol: Nitration using Nitric Acid in Trifluoroacetic Anhydride
This protocol is adapted from established procedures for the 3-nitration of pyridine derivatives and offers a balance of reactivity and control.[1]
Safety Precautions: This reaction should be performed in a certified fume hood. Trifluoroacetic anhydride is highly corrosive and volatile. Nitric acid is a strong oxidizer and corrosive. Appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves) must be worn.
Materials:
-
Cyclohepta[b]pyridine
-
Trifluoroacetic anhydride (TFAA)
-
Nitric acid (70%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohepta[b]pyridine (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 10 mL per mmol of substrate).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.5 eq) to the stirred solution. Following this, add 70% nitric acid (1.2 eq) dropwise via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until gas evolution ceases. Caution: Quenching is exothermic and produces gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude 3-nitrocyclohepta[b]pyridine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Part 2: Reduction of the Nitro Group to an Amine
The reduction of an aromatic nitro group is a fundamental and generally high-yielding transformation in organic synthesis. Several methods are available, with the choice often depending on the presence of other functional groups in the molecule and available laboratory equipment.
Comparative Analysis of Reduction Methods
| Reduction Method | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂ | RT, 1-4 atm H₂ | High yield, clean reaction, easy product isolation. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. May reduce other functional groups (alkenes, alkynes). |
| Metal-Acid Reduction | SnCl₂·2H₂O / HCl or Fe / HCl | Reflux | Inexpensive, tolerates some functional groups that are sensitive to hydrogenation. | Stoichiometric metal waste, work-up can be cumbersome due to metal salts. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux in MeOH | Avoids the use of gaseous hydrogen. | Can be slower than direct hydrogenation. |
Experimental Protocol: Reduction using Tin(II) Chloride
This protocol is a classic and reliable method for nitro group reduction that is well-suited for benchtop synthesis without the need for specialized hydrogenation apparatus.
Safety Precautions: Hydrochloric acid is highly corrosive. Handle in a fume hood and wear appropriate PPE. The reaction may be exothermic.
Materials:
-
3-Nitrocyclohepta[b]pyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitrocyclohepta[b]pyridine (1.0 eq) in ethanol (15 mL per mmol of substrate).
-
Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heating: Carefully add concentrated HCl (5-10 mL) and heat the mixture to reflux (approx. 70-80 °C) with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Basification: Slowly add 5 M NaOH solution to basify the mixture to a pH > 10. A thick precipitate of tin salts will form. Caution: This is a highly exothermic process.
-
Extraction: Add ethyl acetate to the mixture and stir vigorously for 15 minutes. Filter the entire mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with ethyl acetate.
-
Separation and Washing: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 20 mL). Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-aminocyclohepta[b]pyridine. Further purification can be achieved by column chromatography or recrystallization if necessary.
Alternative Synthetic Strategies
While the nitration-reduction sequence is a primary route, other methods can be considered, particularly if the cyclohepta[b]pyridine scaffold is being constructed from precursors.
-
Three-Component Ring Transformations: It is possible to construct the nitrated cyclohepta[b]pyridine ring system directly. For instance, a reaction between a dinitropyridone, cycloheptanone, and a nitrogen source like ammonia or ammonium acetate can yield a nitrated cyclohepta[b]pyridine derivative.[5] This "scrap and build" approach is powerful but depends on the availability of highly specialized starting materials.
-
Direct C-H Amination: Direct amination of the C3-H bond is a highly desirable but challenging transformation. While methods like the Chichibabin reaction are effective for C2 and C4 amination, they are not suitable for the C3 position.[6][7] Advanced methodologies involving Zincke imine intermediates have shown promise for C3 functionalization, including amination, but these are often complex, multi-step procedures involving photochemical steps and may have limited substrate scope.[8][9]
-
Hofmann Rearrangement: If cyclohepta[b]pyridine-3-carboxylic acid or its corresponding amide is available, a Hofmann rearrangement can be employed. This reaction converts a primary amide into a primary amine with one fewer carbon atom.[10] This route is contingent on the accessibility of the carboxylic acid precursor.
Conclusion
The synthesis of 3-aminocyclohepta[b]pyridine is most reliably achieved through a well-established, two-step sequence involving the electrophilic nitration of the cyclohepta[b]pyridine core, followed by the reduction of the intermediate 3-nitro derivative. This strategy leverages the inherent electronic properties of the pyridine ring to achieve the desired C3 regioselectivity. The protocols provided herein, utilizing a nitric acid/TFAA system for nitration and a tin(II) chloride reduction, offer a practical and effective pathway for researchers in drug discovery and chemical synthesis. While alternative methods exist, they are generally more complex or less broadly applicable. The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern of the target molecule, available starting materials, and laboratory capabilities.
References
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Nakamura, H., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(18), 4297. [Link]
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Nagarapu, L., et al. (2016). Three-component, one-pot synthesis of benzo[4][11]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 26(3), 964-969. [Link]
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YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Organic Chemistry. [Link]
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Na, R., et al. (2018). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Chemical Communications, 54(78), 10988-10991. [Link]
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Wang, H., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications, 15(1), 1-10. [Link]
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Guo, S. M., et al. (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Angewandte Chemie International Edition. [Link]
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Bakke, J. M., et al. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (1), 121-125. [Link]
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Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554-4557. [Link]
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Leclerc, É., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications, 46(6), 925-927. [Link]
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Abdel-Aziz, H. A., et al. (2021). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity, 25(3), 1831-1864. [Link]
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YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Murugan, R., et al. (2002). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, (1), 1663-1665. [Link]
-
ResearchGate. (n.d.). Pyridine C3–H functionalization reactions. [Link]
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Application Note: A Robust and Scalable Protocol for the Gram-Scale Synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Abstract
This document provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthetic strategy is centered around a highly efficient, one-pot, three-component reaction involving cycloheptanone, malononitrile, and ammonium acetate. We delve into the mechanistic underpinnings of this reaction, explain the rationale behind the chosen conditions, and present a detailed procedure optimized for scalability and reproducibility. This guide includes a thorough hazard assessment, purification techniques, and methods for analytical characterization, making it an essential resource for researchers in organic synthesis and pharmaceutical development.
Introduction and Scientific Context
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core is a key structural motif found in a variety of biologically active molecules. Its rigid, fused-ring system serves as a versatile scaffold for developing therapeutic agents targeting a range of biological targets, including N-methyl-D-aspartate (NMDA) receptors and farnesyl-protein transferase.[1][2] The presence of a primary amine at the 3-position provides a crucial handle for further functionalization, enabling the exploration of extensive structure-activity relationships (SAR).
Developing a robust, scalable, and economically viable synthesis for this intermediate is paramount for its application in drug development programs. Traditional multi-step syntheses can be time-consuming and low-yielding. The protocol detailed herein utilizes a multicomponent reaction (MCR) strategy, which offers significant advantages in terms of operational simplicity, atom economy, and reduced waste generation.[3][4] By combining cycloheptanone, malononitrile, and an ammonia source in a single step, we can efficiently construct the desired heterocyclic system.
The Synthetic Strategy: A Mechanistic Rationale
The chosen method is a variation of the Guareschi-Thorpe pyridine synthesis, which is a powerful tool for constructing substituted pyridin-2-one scaffolds and related heterocycles.[5] Our approach directly yields the 3-amino-substituted pyridine ring through a cascade of reactions.
The key reagents and their roles are:
-
Cycloheptanone: Serves as the C5, C6, C7, C8, and C9 carbon source, forming the seven-membered carbocyclic ring fused to the pyridine core.[6]
-
Malononitrile: A highly reactive C2 synthon that provides the C2 and C3 carbons of the pyridine ring, as well as the nitrogen for the 3-amino group via its nitrile functionality.
-
Ammonium Acetate: Functions as a convenient and safe in situ source of ammonia, which is essential for incorporating the nitrogen atom into the pyridine ring (N1).[7][8][9] It also acts as a mild catalyst, facilitating several steps in the reaction cascade.[10][11]
The reaction proceeds through the following probable mechanistic pathway:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between cycloheptanone and malononitrile to form cycloheptylidene-malononitrile.
-
Michael Addition: Ammonia, generated from ammonium acetate, participates in a Michael addition to the electron-deficient alkene of the Knoevenagel adduct.
-
Thorpe-Ziegler Cyclization: The resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization, where the amino group attacks one of the nitrile groups to form a six-membered dihydropyridine ring.
-
Tautomerization & Aromatization: The cyclic intermediate tautomerizes to form the more stable enamine, which subsequently undergoes oxidation (often facilitated by air or a mild oxidant present) to yield the final aromatic pyridine ring system.
This one-pot convergence of three simple starting materials into a complex heterocyclic product underscores the efficiency of this synthetic design.
Hazard and Safety Assessment
This protocol must be executed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
Malononitrile (CAS 109-77-3): Highly Toxic. Fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[12][13] Causes skin and eye irritation.[14][15] Avoid generating dust. In case of exposure, seek immediate medical attention.[16]
-
Cycloheptanone (CAS 502-42-1): Flammable liquid and vapor. [17][18] Harmful if swallowed and causes skin and eye irritation.[6] Keep away from heat, sparks, and open flames.[19]
-
Ethanol (Absolute): Highly flammable liquid and vapor. Keep away from sources of ignition.
-
Ammonium Acetate (CAS 631-61-8): Generally considered low hazard but may cause irritation upon contact.[7]
-
Hydrochloric Acid (Concentrated): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
Gram-Scale Experimental Protocol
Materials and Equipment
-
Cycloheptanone (≥98%)
-
Malononitrile (≥99%)
-
Ammonium Acetate (≥98%)
-
Ethanol, Absolute (200 proof)
-
Ethyl Acetate (EtOAc), ACS Grade
-
Hexanes, ACS Grade
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), Anhydrous
-
Hydrochloric Acid (HCl), Concentrated
-
500 mL three-neck round-bottom flask
-
Reflux condenser and heating mantle with magnetic stirrer
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Flash chromatography setup (Silica gel, 230-400 mesh)
Data Presentation: Reagent Summary
| Reagent | MW ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
| Cycloheptanone | 112.17 | 10.0 | 89.1 | 1.0 |
| Malononitrile | 66.06 | 5.89 | 89.1 | 1.0 |
| Ammonium Acetate | 77.08 | 34.4 | 446.0 | 5.0 |
| Ethanol | 46.07 | 150 mL | - | - |
Workflow Visualization
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cycloheptanone (10.0 g, 89.1 mmol), malononitrile (5.89 g, 89.1 mmol), ammonium acetate (34.4 g, 446 mmol), and absolute ethanol (150 mL).
-
Reaction Execution: Heat the stirred suspension to reflux (approximately 80-85°C) using a heating mantle. The reaction mixture will become a homogeneous solution upon heating.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 6-8 hours.
-
Initial Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain a thick, oily residue.
-
Extraction: To the residue, add ethyl acetate (200 mL) and saturated sodium bicarbonate solution (150 mL). Transfer the mixture to a 1 L separatory funnel and shake vigorously. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine all organic layers and wash with brine (100 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a brownish solid.
Purification
-
Chromatography: Purify the crude solid by flash column chromatography on silica gel.
-
Elution: Prepare the column in a 9:1 Hexanes:EtOAc mixture. Load the crude product onto the column and elute with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Isolation: Collect the fractions containing the desired product (visualized by TLC). Combine the pure fractions and remove the solvent under reduced pressure to afford 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine as an off-white to pale yellow solid.
-
Yield: A typical yield for this gram-scale reaction is in the range of 60-75%.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and absence of major impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound (Expected [M+H]⁺: 177.14).
-
Melting Point: To assess the purity of the crystalline solid.
Conclusion
This application note details a reliable and scalable protocol for the gram-scale synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine. The one-pot, three-component approach is efficient, atom-economical, and utilizes readily available commercial starting materials. The comprehensive instructions, including safety protocols and purification methods, provide researchers with a robust pathway to access this valuable chemical building block for applications in pharmaceutical research and development.
References
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J. Indian Chem. Soc. A Versatile Chemical Mixture in Organic Synthesis. 7
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Guanlang. Cycloheptanone CAS:502-42-1 - Comprehensive Overview and Applications. 6
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MilliporeSigma. Ammonium Acetate 101: Buffering Power, Lab Uses & Regulatory Notes. 8
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Vinipul Inorganics. Ammonium Acetate as a Catalyst in Organic Synthesis. 10
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Wikipedia. Ammonium acetate. 20
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ChemicalBook. Cycloheptanone - Safety Data Sheet. 17
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Allen. Ammonium Acetate: Properties, Production and Uses. 11
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Cole-Parmer. Material Safety Data Sheet - Malononitrile, 99%. 14
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New Jersey Department of Health. Malononitrile - Hazard Summary. 15
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International Labour Organization. ICSC 1466 - MALONONITRILE. 16
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Loba Chemie. MALONONITRILE FOR SYNTHESIS MSDS. 12
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Sigma-Aldrich. Malononitrile - Safety Data Sheet. 13
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Guidechem. Cycloheptanone (cas 502-42-1) SDS/MSDS download. 18
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Sigma-Aldrich. SAFETY DATA SHEET - Cycloheptanone.
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Fisher Scientific. SAFETY DATA SHEET - Cycloheptanone. 19
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Njoroge, F. G., et al. (1997). Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[9][17]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine inhibitors of farnesyl-protein transferase. Journal of Medicinal Chemistry, 40(26), 4290-301.
-
Kumar, D., et al. (2016). Three-component, one-pot synthesis of benzo[11][17]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 26(3), 980-4.
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McIntyre, C. J., et al. (2009). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & Medicinal Chemistry Letters, 19(17), 5132-5.
-
Al-Warhi, T., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[11][17]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports, 10(1), 21676.
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Matsui, M., et al. (2014). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 19(11), 17531-17557.
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Falcó, J. L., et al. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 6(2), 85-92.
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El-Emary, T. I. (2007). New Methods for the Synthesis of 3-Amino-6,7-Dihydro-5 H -Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines via a Smiles-type Rearrangement. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(12), 2847-2863.
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El-Sayed, N. N. E., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25303-25310.
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Application Notes and Protocols for the Analytical Characterization of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Introduction
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine is a nitrogen-containing heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry and drug development.[1][2] The fusion of a cycloheptane ring to a pyridine core creates a three-dimensional structure that can present novel pharmacophoric features. Nitrogen heterocycles are prevalent in FDA-approved drugs, highlighting their importance in pharmaceutical sciences.[3] Accurate and comprehensive characterization of such molecules is paramount to ensure their identity, purity, and stability, which are critical aspects of the drug discovery and development process.[4]
This document provides a detailed guide to the analytical methods for the characterization of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, tailored for researchers, scientists, and professionals in the field of drug development. The protocols and insights provided herein are designed to ensure scientific integrity and trustworthiness in the analytical workflow.
Overall Analytical Workflow
A systematic approach to the characterization of a newly synthesized batch of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine is crucial. The following workflow outlines the logical sequence of analytical techniques to confirm the structure and assess the purity of the compound.
Sources
Application Notes and Protocols: Leveraging 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine for the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Nature of the Cyclohepta[b]pyridine Scaffold in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the identification and utilization of "privileged scaffolds" is a cornerstone of successful campaigns.[1] These molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity, providing a robust starting point for the synthesis of compound libraries with diverse pharmacological activities. The pyridine ring system, for instance, is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in key hydrogen bonding interactions within protein active sites.[2]
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core represents a compelling evolution of the simple pyridine scaffold. The fusion of a seven-membered carbocyclic ring introduces a three-dimensional geometry that can enhance binding affinity and selectivity by accessing deeper or less conventional pockets within the kinase ATP-binding site. This application note provides a comprehensive guide for researchers on the strategic use of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine as a versatile building block for the synthesis of next-generation kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss methodologies for the biological evaluation of the resulting compounds.
Synthetic Strategy: From Core Scaffold to Diversified Library
The primary amino group at the 3-position of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine scaffold serves as a critical handle for diversification. This amine can be readily acylated, alkylated, or used in various coupling reactions to introduce a wide array of substituents, thereby enabling extensive exploration of the structure-activity relationship (SAR).
Proposed Synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Experimental Protocol: Synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Materials:
-
Suberone (cycloheptanone)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Cyanoacetamide
-
Sodium ethoxide
-
Ethanol
-
Palladium on carbon (10%)
-
Methanol
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Step 1: Synthesis of 2-(dimethylaminomethylene)cycloheptanone.
-
To a solution of suberone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Reflux the mixture for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-one.
-
To a solution of sodium ethoxide (1.5 eq) in ethanol, add cyanoacetamide (1.1 eq) and the crude enaminone from Step 1.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction to room temperature and acidify with 2M HCl.
-
Collect the resulting precipitate by filtration, wash with water and ethanol, and dry under vacuum.
-
-
Step 3: Synthesis of 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine.
-
The cyano-pyridone from Step 2 can be converted to the desired 3-amino derivative through a two-step process involving reduction and subsequent functional group manipulation. A more direct, albeit potentially lower-yielding, approach is a one-pot reduction/amination. For a more controlled synthesis, a reduction of the nitrile to the amine followed by removal of the 2-oxo group is recommended. A plausible alternative involves catalytic hydrogenation.
-
Suspend the 3-cyano-pyridone from Step 2 in methanol.
-
Add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 50°C for 24 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine.
-
Rationale for Synthetic Choices: This multi-step synthesis leverages common and well-understood reactions in heterocyclic chemistry. The use of DMF-DMA provides a reliable method for forming the enaminone intermediate. The subsequent cyclocondensation with cyanoacetamide is a classic approach for constructing pyridone rings. The final reduction step is a standard method for converting nitriles to amines.
Diagram: Synthetic Workflow
Sources
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- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro antituberculosis activity of benzo[6,7]cyclohepta[1,2-b]pyridine-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Tiered Strategy for the Cellular Evaluation of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine Derivatives
An Application Guide for Researchers
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core represents a compelling scaffold in medicinal chemistry. Structurally related compounds have demonstrated a wide array of biological activities, including anti-inflammatory and anticancer properties.[1][2] The therapeutic promise of this heterocyclic system necessitates a robust and systematic approach to characterize the biological effects of its novel derivatives in a cellular context. A well-designed screening cascade is paramount to not only identify active compounds but also to elucidate their mechanism of action, differentiate between targeted and off-target effects, and ultimately select promising candidates for further development.
This guide provides a comprehensive, multi-tiered framework for the cell-based evaluation of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine derivatives. As a Senior Application Scientist, the rationale behind this strategy is to maximize data quality and mechanistic insight while conserving resources. We will progress from broad-based phenotypic assays to more specific, target-oriented evaluations. This approach ensures that early-stage efforts are focused on identifying general bioactivity and ruling out non-specific cytotoxicity before committing to more complex and resource-intensive mechanistic studies. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness.
The Cellular Screening Cascade: A Strategic Workflow
A tiered approach is the cornerstone of efficient drug discovery. It allows for the rapid screening of many compounds in primary assays, with progressively more detailed and complex assays reserved for the most promising hits. This workflow ensures that by the final tier, we have a comprehensive understanding of a compound's cellular phenotype.
Figure 1: A tiered workflow for evaluating novel compounds, starting with broad viability screens and progressing to specific mechanistic and phenotypic assays.
Tier 1: Primary Screening - Assessing Foundational Viability and Cytotoxicity
Expertise & Experience: The critical first step is to determine a compound's effect on cell health. Without this baseline, one cannot distinguish between a specific antiproliferative effect and general toxicity. A compound that simply kills all cells is rarely a viable therapeutic candidate. We employ assays that measure metabolic activity as a proxy for cell viability, providing a robust and high-throughput initial assessment.
Principle of Viability Assays
Cell viability assays quantify the number of healthy, metabolically active cells in a population following treatment with the test compounds.[3] A reduction in signal can indicate either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure ATP levels, a key indicator of metabolic activity.[3] The "add-mix-measure" format is simple and highly sensitive, making it ideal for high-throughput screening (HTS).[3]
-
Tetrazolium Reduction Assays (e.g., MTS): These colorimetric assays rely on the reduction of a tetrazolium salt (like MTS) into a colored formazan product by dehydrogenase enzymes in living cells.[4]
Recommended Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is chosen for its high sensitivity, broad linear range, and simple workflow.[3]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT-116, based on literature for similar scaffolds[2])
-
Sterile, opaque-walled 96-well or 384-well plates suitable for luminescence
-
Test compounds dissolved in DMSO
-
Appropriate cell culture medium and serum
-
Multimode plate reader with luminescence detection capability
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells to the desired density (e.g., 5,000 cells/100 µL for a 96-well plate) in culture medium.
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).
-
No-Cell Control: Wells with medium only for background luminescence measurement.
-
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent directly to each well.[3]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data by expressing the signal as a percentage of the vehicle control (% Viability).
-
% Viability = (Signal_treated / Signal_vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration that inhibits 50% of the cell viability).
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative A | MCF-7 | 72 | 1.2 |
| Derivative B | MCF-7 | 72 | > 50 |
| Staurosporine | MCF-7 | 72 | 0.05 |
Tier 2: Target Deconvolution & Mechanistic Assays
Expertise & Experience: Once a compound demonstrates consistent effects on cell viability, the next logical question is "how?". Tier 2 assays are designed to provide initial mechanistic clues by screening against major drug target classes: kinases, G-protein coupled receptors (GPCRs), and ion channels. A positive result in one of these assays can rapidly focus subsequent research efforts.
Cell-Based Kinase Activity Assays
Many anticancer agents function by inhibiting protein kinases.[5] Unlike in vitro assays with purified enzymes, cell-based assays provide more biologically relevant data by accounting for factors like cell permeability and interaction with other cellular components.[6]
Principle: A common method is to measure the phosphorylation of a specific downstream substrate of a target kinase within the cell.[5][7] Inhibition of the kinase by a test compound leads to a decrease in the phosphorylation of its substrate, which can be quantified using methods like ELISA, Western Blot, or homogeneous assays like TR-FRET.[5][8]
Sources
- 1. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 4. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.kr]
- 5. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. caymanchem.com [caymanchem.com]
Application Note & Protocols: Selective N-Alkylation of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Abstract
This document provides detailed experimental protocols and expert guidance for the selective N-alkylation of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, a key intermediate in pharmaceutical research. N-alkylated aminopyridines are prevalent motifs in drug discovery, and their synthesis requires methods that offer high selectivity and yield. Direct alkylation of primary amines is often complicated by over-alkylation, leading to mixtures of secondary and tertiary amines.[1][2] This guide focuses on two robust methodologies: Reductive Amination , the preferred method for controlled mono-alkylation, and Direct Alkylation with Alkyl Halides , a classical approach with specific considerations for controlling selectivity. We provide step-by-step protocols, mechanistic insights, and troubleshooting advice to enable researchers to successfully synthesize target N-alkylated derivatives.
Introduction: The Challenge of Selective N-Alkylation
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core is a valuable scaffold in medicinal chemistry. Functionalization of its 3-amino group via N-alkylation introduces molecular diversity crucial for modulating pharmacological properties. The primary challenge in this synthesis is controlling the degree of alkylation. The nucleophilicity of the amine nitrogen increases upon mono-alkylation, making the resulting secondary amine more reactive than the primary starting material, often leading to undesired tertiary amine byproducts.[1]
To address this, synthetic strategies must be chosen carefully. Reductive amination offers a superior pathway for selective mono-alkylation by converting the primary amine into an imine intermediate in situ, which is then reduced.[2][3] This avoids the direct competition between primary and secondary amines for the alkylating agent. While direct alkylation with halides is feasible, it requires careful control of stoichiometry and reaction conditions to favor the desired secondary amine product.
Starting Material:
-
Compound: 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
-
CAS: 178209-28-4[4]
-
Molecular Formula: C₁₀H₁₄N₂[5]
-
Molecular Weight: 162.23 g/mol [4]
Strategic Overview: Choosing the Right Pathway
The selection of an N-alkylation method depends on the desired product and the available reagents. The following diagram outlines the decision-making process for synthesizing a secondary amine from the primary aminopyridine.
Caption: Decision workflow for N-alkylation.
Protocol 1: Reductive Amination (Preferred Method)
This method is highly recommended for the clean and selective synthesis of N-mono-alkylated products. The reaction proceeds via the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
Underlying Mechanism
The process involves two key stages that occur in a single pot: imine formation and subsequent reduction.
Caption: Mechanism of Reductive Amination.
Materials and Reagents
| Reagent | Purpose | Stoichiometry (Equivalents) | Notes |
| 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine | Starting Material | 1.0 | Ensure purity. |
| Aldehyde or Ketone (R-C(O)-R') | Alkylating Agent | 1.0 - 1.2 | Use a slight excess to drive imine formation. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | 1.2 - 1.5 | A mild reductant selective for imines.[2] Less toxic than NaBH₃CN. |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Solvent | - | Anhydrous grade recommended. |
| Acetic Acid (optional) | Catalyst | 0.1 - 0.2 | Can accelerate imine formation, especially with ketones. |
Step-by-Step Experimental Procedure
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM or DCE (approx. 0.1 M concentration).
-
Carbonyl Addition: Add the corresponding aldehyde or ketone (1.1 eq) to the solution. If using, add glacial acetic acid (0.1 eq).
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Quenching: Once the reaction is complete, carefully quench by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
Protocol 2: Direct Alkylation with Alkyl Halides
This classical Sₙ2 reaction is an alternative but requires more careful control to minimize the formation of the N,N-dialkylated byproduct. Using a strong inorganic base and a polar aprotic solvent is common for this transformation.[6][7]
Materials and Reagents
| Reagent | Purpose | Stoichiometry (Equivalents) | Notes |
| 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine | Starting Material | 1.0 - 2.0 | Using an excess of the amine can help favor mono-alkylation. |
| Alkyl Halide (R-Br, R-I) | Alkylating Agent | 1.0 | The limiting reagent if excess amine is used. |
| Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 | Cs₂CO₃ is often more effective.[1][6] |
| Acetonitrile (CH₃CN) or Dimethylformamide (DMF) | Solvent | - | Anhydrous grade recommended. |
Step-by-Step Experimental Procedure
-
Preparation: To a dry, round-bottom flask, add 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine (1.0 eq) and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to create a suspension (approx. 0.1-0.2 M).
-
Alkylating Agent: Add the alkyl halide (1.0 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Note the formation of both the desired secondary amine and the potential tertiary amine byproduct.
-
Work-up: After completion (or optimal conversion), cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure. If DMF was used, it may require co-evaporation with toluene or high vacuum to remove completely.
-
Extraction: Dissolve the residue in ethyl acetate or DCM and wash with water and brine to remove any remaining salts or DMF.
-
Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Carefully purify the crude product by flash column chromatography. A meticulous separation will be required to isolate the secondary amine from any starting material and the tertiary amine byproduct.
Product Characterization
The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure, including the presence of the new alkyl group and the shift of the N-H proton (if secondary amine).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the N-H stretch (for secondary amines) around 3300-3500 cm⁻¹.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive reducing agent (Protocol 1).- Insufficiently reactive alkyl halide (Protocol 2).- Low reaction temperature. | - Use fresh NaBH(OAc)₃.- Switch from alkyl bromide to the more reactive alkyl iodide.- Increase the reaction temperature (Protocol 2). |
| Over-alkylation (Tertiary Amine Formation) | - Reaction conditions favor dialkylation (Protocol 2).- Stoichiometry of alkylating agent is too high. | - Use Protocol 1 (Reductive Amination) for better selectivity.- In Protocol 2, use a 1.5-2.0 fold excess of the starting amine relative to the alkyl halide. |
| Difficult Purification | - Products and starting materials have similar polarity.- Presence of stubborn impurities (e.g., DMF). | - Use a shallow solvent gradient during column chromatography.- Consider an acidic aqueous wash during work-up to remove basic impurities, followed by re-basification and extraction.- For removing unreacted primary amine, cation-exchange chromatography can be effective.[8] |
References
- Douglas, C. J., & Overman, L. E. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- ResearchGate. (n.d.).
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- FABAD Journal of Pharmaceutical Sciences. (n.d.).
- Douglas, C. J., & Overman, L. E. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- Tian, Z., et al. (n.d.). A Facile N-Monoalkylation of Aminopyridines.
- Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- PubMed Central. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis.
- BenchChem. (n.d.).
- Lee, Y. C., et al. (n.d.).
- Wikipedia. (n.d.).
- PubChemLite. (n.d.). 6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridin-3-amine.
- Sunway Pharm Ltd. (n.d.). 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
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Application Note: A Framework for Evaluating 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine as a Novel Anti-Inflammatory Agent
Abstract: Inflammatory disorders represent a significant global health burden, necessitating the continuous discovery of novel therapeutic agents. The pyridine nucleus is a key structural motif in many biologically active compounds. Specifically, the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold has shown promise, with 2-substituted analogues demonstrating in vivo anti-inflammatory activity.[1] This application note presents a comprehensive framework for the investigation of a related, yet unexplored compound, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine . We provide a structured cascade of detailed in vitro and in vivo protocols designed to thoroughly characterize its anti-inflammatory potential, elucidate its mechanism of action, and guide its progression through the early stages of drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the field of inflammation.
Introduction: The Rationale for Investigation
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] The current pharmacopeia, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, highlighting the urgent need for new chemical entities with improved safety and efficacy profiles.[2]
Many anti-inflammatory agents function by modulating key signaling pathways that drive the inflammatory response.[3] Three of the most critical pathways are:
-
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A master regulator of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[4][5]
-
The MAPK (Mitogen-Activated Protein Kinase) Pathway: A cascade involving kinases like p38, JNK, and ERK, which translates extracellular stimuli into cellular responses, including the production of inflammatory mediators.[6][7][8]
-
The JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: A primary signaling route for numerous cytokines that are pivotal in orchestrating immune and inflammatory responses.[9][10]
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core is a compelling scaffold for medicinal chemistry. Previous research has demonstrated that compounds with this fused ring system possess potent anti-inflammatory properties in established animal models, such as the carrageenan-induced paw edema and adjuvant arthritis models.[1] While this activity was reported for 2-substituted analogues, the biological profile of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine remains uncharacterized. This application note outlines a systematic approach to unlock its potential as a novel anti-inflammatory drug candidate.
Compound Profile: 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
-
IUPAC Name: 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-amine
-
CAS Number: 178209-28-4[11]
-
Molecular Formula: C₁₀H₁₄N₂[11]
-
Molecular Weight: 162.23 g/mol [11]
-
Structure:
![Chemical structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](https://i.imgur.com/71o0T4Z.png)
Proposed Drug Discovery & Evaluation Workflow
A hierarchical screening cascade ensures that resources are allocated efficiently, moving from high-throughput in vitro assays to more complex, lower-throughput in vivo models. This workflow is designed to first confirm anti-inflammatory activity, then elucidate the mechanism, and finally, validate efficacy in a living system.
Caption: Proposed workflow for evaluating 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine.
In Vitro Evaluation Protocols
Protocol 1: Initial Cytotoxicity Assessment
Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.
Methodology (MTT Assay):
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a stock solution of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Replace the old medium with the medium containing the test compound and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. The highest concentration showing >90% cell viability will be used for subsequent experiments.
Protocol 2: Primary Anti-Inflammatory Screening
Rationale: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response characterized by the release of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[12] This assay serves as a robust primary screen for anti-inflammatory activity.
Methodology (LPS-Stimulated Macrophages):
-
Cell Culture & Seeding: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone, 1 µM).
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production compared to the LPS-only treated group. Determine the IC₅₀ value for each marker.
| Parameter | Vehicle Control | LPS (1 µg/mL) | LPS + Test Compound (IC₅₀) | Progression Criterion |
| NO (µM) | < 1 | 25-35 | < 15 | IC₅₀ < 10 µM |
| TNF-α (pg/mL) | < 50 | 3000-5000 | < 2000 | IC₅₀ < 10 µM |
| IL-6 (pg/mL) | < 20 | 1000-2000 | < 800 | IC₅₀ < 10 µM |
| Table 1: Hypothetical data and progression criteria for primary screening. |
Mechanistic Elucidation Protocols
If the test compound shows significant activity in the primary screen, the next step is to investigate its molecular mechanism of action by probing its effect on key inflammatory signaling pathways.
Signaling Pathway Diagrams
Caption: The canonical NF-κB signaling pathway activated by LPS.
Caption: The p38 and JNK MAPK signaling cascades.
Protocol 3: Western Blot Analysis of Signaling Proteins
Rationale: Western blotting allows for the direct visualization and quantification of protein phosphorylation, which is the key activation step for most kinases and transcription factors in these pathways. A reduction in the phosphorylated form of a protein indicates inhibition of the upstream kinase.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, followed by a short, time-course stimulation with LPS (1 µg/mL) for 0, 15, 30, and 60 minutes.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies specific for:
-
Phospho-IκBα, Total IκBα
-
Phospho-p65, Total p65
-
Phospho-p38, Total p38
-
Phospho-JNK, Total JNK
-
Phospho-STAT3, Total STAT3
-
β-actin (as a loading control).
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Perform densitometric analysis to quantify the ratio of phosphorylated protein to total protein. A significant decrease in this ratio in compound-treated cells compared to LPS-only cells indicates pathway inhibition.
In Vivo Evaluation Protocols
Positive and well-characterized in vitro data provides the justification for advancing the compound to more complex and resource-intensive in vivo models.[13]
Protocol 4: Carrageenan-Induced Paw Edema
Rationale: This is a classic, reproducible model of acute inflammation and edema formation.[1][14] It is widely used to evaluate the efficacy of potential anti-inflammatory drugs. The inflammatory response is biphasic, involving histamine and serotonin in the early phase, and prostaglandins and bradykinin in the later phase.
Methodology:
-
Animals: Use male Wistar rats or Swiss albino mice (180-220g). Acclimatize animals for at least one week.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group 2: Carrageenan control (Vehicle + Carrageenan)
-
Group 3: Positive control (Indomethacin, 10 mg/kg, p.o.)
-
Groups 4-6: Test compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, standard drug, or test compound orally 1 hour before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in the treated group.
-
Protocol 5: LPS-Induced Systemic Inflammation
Rationale: This model mimics the systemic inflammatory response (endotoxemia) seen in sepsis, characterized by a massive release of pro-inflammatory cytokines into the bloodstream.[15] It is an excellent model to confirm that the in vitro cytokine inhibition translates to an in vivo setting.
Methodology:
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Grouping and Dosing: Group and dose the animals as described in Protocol 4. Administer the test compound 1 hour prior to the LPS challenge.
-
LPS Challenge: Administer a non-lethal dose of LPS (e.g., 5 mg/kg) via intraperitoneal (i.p.) injection.
-
Blood Collection: At a peak time point for cytokine release (e.g., 2 hours post-LPS for TNF-α, 6 hours for IL-6), collect blood via cardiac puncture under terminal anesthesia.
-
Serum Analysis: Prepare serum and measure the levels of TNF-α and IL-6 using ELISA kits.
-
Analysis: Calculate the percentage reduction in serum cytokine levels in the treated groups compared to the LPS control group.
Conclusion and Future Directions
This application note provides a validated, step-by-step framework for the comprehensive evaluation of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine as a potential anti-inflammatory agent. The proposed cascade moves logically from broad phenotypic screening to specific mechanistic studies and culminates in in vivo proof-of-concept. Positive results from this workflow would establish this novel chemical entity as a promising lead compound, justifying further investment in medicinal chemistry optimization, ADME/Tox profiling, and evaluation in more complex, chronic disease models (e.g., collagen-induced arthritis). The exploration of this scaffold could lead to the development of a new class of therapeutics for managing inflammatory diseases.
References
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
-
Deng, Y., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of Neuroinflammation, 20(1), 249.
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Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 442-454.
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Peiris, M. P. P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52.
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O'Shea, J. J., et al. (2015). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Annual Review of Medicine, 66, 311-328.
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WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models. WuXi Biology.
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
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Yaribeygi, H., et al. (2022). JAK/STAT signaling pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Cell Communication and Signaling, 20(1), 164.
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Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne.
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Malemud, C. J., & Pearlman, E. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Signal Transduction Therapy, 4(3), 201-210.
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Pfitzner, E., et al. (2004). The role of STATs in inflammation and inflammatory diseases. Current Pharmaceutical Design, 10(23), 2839-2850.
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Uzuazokaro, M. A., et al. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Tropical Journal of Natural Product Research, 4(9), 481-488.
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Raphael, I., & Pimentel, D. R. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 7, 497.
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Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB Family of Transcription Factors and Its Regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034.
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El-Sayed, M., et al. (2025). MAPK signalling pathway: Significance and symbolism. Heliyon, 11(14), e34891.
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CUSABIO. (n.d.). MAPK signaling pathway.
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Han, J., & Hui, L. (2012). MAPK signaling in inflammation-associated cancer development. Cellular and Molecular Life Sciences, 69(11), 1865-1873.
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Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
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Rios-Yuil, J. M. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292.
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Peiris, M. P. P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate.
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Lawrence, T., & Natoli, G. (2011). Transcriptional regulation of macrophage polarization: enabling diversity with identity. Nature Reviews Immunology, 11(11), 750-761.
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Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development.
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 133-143.
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Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481.
-
Shanmuganathan, C., & Saravanan, R. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications, 17(1).
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Ranasinghe, P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Journal of Dietary Supplements, 15(6), 849-860.
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Al-Ostath, A. I., et al. (2023). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 14(8), 1435-1461.
-
CymitQuimica. (n.d.). 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-amine.
-
Sunway Pharm Ltd. (n.d.). 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-aMine.
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Application Notes and Protocols for Assessing the Cytotoxicity of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine Analogs
Authored by a Senior Application Scientist
Introduction
The exploration of novel chemical entities is a cornerstone of modern drug discovery. The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine scaffold represents a promising area for the development of new therapeutic agents. As with any novel compound series, a thorough evaluation of their cytotoxic potential is a critical initial step to identify candidates with desirable therapeutic windows and to understand their potential for off-target effects.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for assessing the in vitro cytotoxicity of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine analogs.
This guide is structured to provide not just a set of instructions, but a framework for critical thinking in experimental design. We will delve into the rationale behind the selection of specific assays, the importance of appropriate controls, and the correct interpretation of the generated data. The primary focus will be on two robust and widely adopted colorimetric assays: the MTT assay for assessing metabolic activity as an indicator of cell viability, and the LDH assay for quantifying membrane integrity.[3][4]
Pillar 1: Selecting the Appropriate In Vitro Model
The choice of cell line is paramount and will significantly influence the outcome and relevance of any cytotoxicity study.[5][6][7] The selection should be guided by the therapeutic goal of the analog series. For instance, if these analogs are being developed as anti-cancer agents, a panel of cancer cell lines representing different tumor types would be appropriate.[6][8] Conversely, if the target is a non-cancerous disease, cytotoxicity should be assessed in relevant normal cell lines to determine a therapeutic index.[6]
Key Considerations for Cell Line Selection:
-
Relevance to the Disease Model: The chosen cell line should be representative of the target tissue or disease state.[6][8]
-
Growth Characteristics: Select cell lines with reproducible growth rates and morphologies.
-
Assay Compatibility: Ensure the chosen cell line is suitable for the selected cytotoxicity assays.[6]
-
Authentication: Always use authenticated cell lines from reputable cell banks (e.g., ATCC) to ensure the validity of your results.
Pillar 2: Primary Cytotoxicity Screening - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for high-throughput screening of compound libraries.[4] Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[11][12]
Rationale for Using the MTT Assay:
-
High-Throughput: The assay is readily adaptable to a 96-well plate format, allowing for the simultaneous screening of multiple compounds and concentrations.
-
Sensitivity: It can detect subtle changes in cell viability.
-
Cost-Effective: The reagents are relatively inexpensive.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile culture plates
-
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine analogs
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each analog in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analogs.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells treated with culture medium only.
-
Blank Control: Wells containing medium only (no cells).
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]
-
Pillar 3: Confirmatory Cytotoxicity Screening - The LDH Assay
The Lactate Dehydrogenase (LDH) assay serves as an excellent secondary assay to confirm the results of the MTT assay.[13] Unlike the MTT assay, which measures metabolic activity, the LDH assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[14][15][16]
Rationale for Using the LDH Assay:
-
Different Mechanism: It provides a measure of a different cellular event (membrane damage) compared to the MTT assay, thus offering a more comprehensive picture of cytotoxicity.
-
Confirmatory Power: It helps to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Treated cells in a 96-well plate (prepared as in the MTT assay)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Lysis Buffer (provided in the kit or 1% Triton X-100) for maximum LDH release control
-
Microplate reader
Procedure:
-
Prepare Controls:
-
In addition to the vehicle and untreated controls, prepare a Maximum LDH Release Control by adding Lysis Buffer to a set of wells with untreated cells 45 minutes before the end of the incubation period.
-
-
Supernatant Collection:
-
After the desired incubation time with the analogs, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.[13]
-
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[13]
-
Data Analysis and Interpretation
MTT Assay Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells / Absorbance of Untreated Control)] x 100
-
LDH Assay Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percent Cytotoxicity:
-
Percent Cytotoxicity = [((Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control))] x 100
-
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is a key metric that represents the concentration of a compound that inhibits a biological process by 50%.[5][17][18]
-
Dose-Response Curve: Plot the percent viability (for MTT) or percent cytotoxicity (for LDH) against the logarithm of the compound concentration.
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[5]
-
IC50 Determination: The software will calculate the IC50 value, which is the concentration at which the response is 50%.[5][17]
Data Presentation
Summarize the IC50 values for each analog and cell line in a clear and concise table.
Table 1: Cytotoxicity of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine Analogs
| Analog | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Analog 1 | MCF-7 | MTT | 48 | [Insert Value] |
| Analog 1 | A549 | MTT | 48 | [Insert Value] |
| Analog 2 | MCF-7 | MTT | 48 | [Insert Value] |
| Analog 2 | A549 | MTT | 48 | [Insert Value] |
| Analog 1 | MCF-7 | LDH | 48 | [Insert Value] |
| Analog 2 | MCF-7 | LDH | 48 | [Insert Value] |
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of the cytotoxic potential of novel 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine analogs. By employing a primary metabolic assay (MTT) and a confirmatory membrane integrity assay (LDH), researchers can obtain robust and reliable data to guide the selection of promising lead compounds for further development. Adherence to the principles of sound experimental design, including the use of appropriate controls and rigorous data analysis, is essential for generating high-quality, reproducible results.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. The Importance of IC50 Determination | Visikol [visikol.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine Synthesis
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex scaffolds like 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine. The following content moves beyond a simple protocol, offering in-depth troubleshooting advice and foundational knowledge to empower you to overcome common synthetic hurdles and significantly improve your reaction yields and product purity.
The synthesis of this valuable cyclohepta[b]pyridine scaffold, a key structural motif in modern drug discovery, often presents challenges related to reaction control, selectivity, and purification. This guide is structured to address these issues directly through a question-and-answer format, providing not just solutions but the underlying chemical principles.
Section 1: Recommended Synthetic Pathway Overview
Our recommended approach is a robust and scalable two-step synthesis. It begins with a modified Friedländer annulation to construct the heterocyclic core, followed by a clean and efficient reduction to yield the target amine. This pathway was selected for its reliability and the use of readily available starting materials.
-
Step 1: Friedländer Annulation. A one-pot cyclocondensation reaction between Cycloheptanone , Nitromethane , and an enaminone-forming reagent (e.g., N,N-Dimethylformamide dimethyl acetal, DMF-DMA) in the presence of an ammonium source to form the intermediate, 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine .
-
Step 2: Catalytic Hydrogenation. The selective reduction of the nitro group on the pyridine ring using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to afford the final product, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine .
Caption: Overall two-step synthetic workflow.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Part A: Step 1 - Friedländer Annulation
Question 1: My reaction yield for the nitro-intermediate is extremely low or zero. What are the most likely causes?
Answer: A low or non-existent yield in this cyclocondensation step typically points to one of three critical areas: the formation and stability of the enaminone intermediate, the reaction conditions, or the purity of the starting materials.
-
Cause 1: Inefficient Enaminone Formation. The reaction of cycloheptanone with DMF-DMA to form the 2-((dimethylamino)methylene)cycloheptanone intermediate is the crucial first phase. This reaction is reversible and sensitive to moisture.
-
Solution: Ensure your cycloheptanone and solvent (if any) are anhydrous. Use a fresh, high-quality bottle of DMF-DMA, as it can degrade upon exposure to air and moisture. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Sub-optimal Reaction Temperature. Temperature control is critical. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, the enaminone intermediate can polymerize or decompose, leading to a complex mixture of tars.
-
Solution: Maintain a steady reaction temperature, typically between 80-120 °C, depending on the solvent. We recommend starting at 100 °C and monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Cause 3: Inactive Ammonium Source/Catalyst. Ammonium acetate serves as both the nitrogen source for the pyridine ring and a mild Brønsted acid catalyst.[1] If it is old or has absorbed excessive water, its effectiveness can be diminished.
-
Solution: Use freshly opened or properly stored ammonium acetate. Consider adding glacial acetic acid as a co-solvent and catalyst, which can significantly accelerate the rate-limiting cyclization step.
-
Question 2: The reaction produces multiple spots on TLC, and the crude NMR is very messy. How can I improve the selectivity?
Answer: The formation of multiple byproducts is usually a consequence of poor control over reaction stoichiometry and temperature, leading to undesired side reactions.
-
Cause 1: Self-condensation of Cycloheptanone. Under basic or acidic conditions at high temperatures, cycloheptanone can undergo self-aldol condensation.
-
Solution: The order of addition is key. We recommend first forming the enaminone intermediate from cycloheptanone and DMF-DMA. Only after this intermediate has formed (confirm with TLC/NMR if necessary) should you add the nitromethane and ammonium acetate. This prevents cycloheptanone from being exposed to the cyclization conditions for extended periods.
-
-
Cause 2: Michael Addition Side Products. Nitromethane's anion is a potent nucleophile and can participate in undesired Michael additions if other electrophiles are present.
-
Solution: Strictly control the stoichiometry. Use a slight excess of the enaminone-forming reagent and nitromethane (e.g., 1.1 to 1.2 equivalents) relative to the limiting reagent (cycloheptanone). Avoid a large excess of any single component. Maintain a consistent temperature to ensure the desired annulation pathway is kinetically favored over side reactions.
-
Caption: Troubleshooting logic for low yield in Step 1.
Part B: Step 2 - Catalytic Hydrogenation
Question 3: The reduction of the nitro group is incomplete, even after a long reaction time. What should I check?
Answer: Incomplete reduction is a common issue in catalytic hydrogenation and almost always relates to the catalyst, the hydrogen source, or the presence of poisons.
-
Cause 1: Catalyst Inactivity. Palladium on carbon (Pd/C) is an excellent catalyst, but its activity can vary. It can be poisoned by sulfur compounds, strong coordinating amines (including the product), or other impurities. The catalyst may also be old or of a low-grade batch.
-
Solution: Use a fresh batch of high-quality Pd/C (typically 5-10 wt%). Ensure all glassware is scrupulously clean. If the starting material was purified via column chromatography, ensure all sulfur-containing UV indicators (if used) are completely removed. Increase the catalyst loading from a typical 5 mol% to 10 mol%.
-
-
Cause 2: Insufficient Hydrogen Pressure/Delivery. For the reaction to proceed, molecular hydrogen must be effectively delivered to the catalyst surface.
-
Solution: Ensure your reaction vessel is properly sealed and purged of air. A "balloon" pressure of H2 is often sufficient, but for stubborn reductions, using a Parr shaker or a similar hydrogenation apparatus at 30-50 psi can dramatically increase the reaction rate. Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer of hydrogen from the gas to the liquid phase.
-
-
Cause 3: Solvent Choice. The solvent plays a critical role in substrate solubility and interaction with the catalyst surface.
-
Solution: Methanol or ethanol are typically excellent solvents for this reduction. However, if solubility is an issue, consider a co-solvent system like Ethyl Acetate/Methanol. Acetic acid can sometimes be added as a modifier to increase catalyst activity, but be mindful that it will protonate your final amine product, requiring a basic workup.
-
Question 4: I'm having difficulty purifying the final amine product. It streaks on the silica column. What are the best practices?
Answer: Amines are basic and can interact strongly with the acidic surface of silica gel, leading to poor separation and low recovery.
-
Solution 1: Basic Workup and Extraction. Before any chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates any ammonium salts and removes acidic impurities. Back-extract the aqueous layer to recover any dissolved product.
-
Solution 2: Modified Column Chromatography. To prevent streaking on the column, deactivate the silica gel. This can be done by pre-treating the silica with a solvent system containing a small amount of a volatile base.
-
Method: Prepare your column slurry and eluent with 1-2% triethylamine (Et₃N) or ammonium hydroxide. For example, a typical eluent might be 94:5:1 Dichloromethane:Methanol:Triethylamine. The amine additive will occupy the acidic sites on the silica, allowing your product to elute as a sharp band.
-
-
Solution 3: Salt Formation and Crystallization. For a highly pure product without chromatography, consider forming a salt. Dissolve the purified free base in a solvent like isopropanol or ether and add a solution of HCl in ether or isopropanol. The resulting hydrochloride salt will often precipitate as a highly pure crystalline solid, which can be collected by filtration.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the Friedländer annulation in this synthesis?
The reaction is a variant of the classic Friedländer annulation, which traditionally involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group.[1][2] In our proposed synthesis, the reaction proceeds through several key steps:
-
Enaminone Formation: Cycloheptanone reacts with DMF-DMA to form a highly reactive enaminone.
-
Michael-type Addition: The deprotonated nitromethane (a carbanion) attacks the electrophilic β-carbon of the enaminone.
-
Cyclization and Condensation: The intermediate undergoes an intramolecular condensation where the amino group (formed in situ from the ammonium source) attacks the ketone carbonyl of the original cycloheptanone moiety.
-
Dehydration/Aromatization: The resulting intermediate eliminates water and dimethylamine to form the stable, aromatic pyridine ring.
Caption: Simplified mechanistic pathway.
Q2: Are there alternative, viable routes to this molecule?
Yes, other synthetic strategies exist, though they may involve more steps or less common starting materials. For instance, one could envision a route starting with a pre-functionalized cycloheptanone, such as 2-acetylcycloheptanone, and reacting it with cyanoacetamide followed by functional group manipulations. Another approach could involve building the cycloheptane ring onto a pre-existing 3-aminopyridine scaffold via intramolecular cyclization, though this is often more challenging. The recommended two-step route generally provides the best balance of efficiency, scalability, and accessibility of starting materials.
Q3: What are the most critical safety precautions for this synthesis?
-
DMF-DMA: N,N-Dimethylformamide dimethyl acetal is moisture-sensitive, flammable, and an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Nitromethane: Nitromethane is flammable and can be explosive under certain conditions, particularly when mixed with bases or under confinement at high temperatures. Handle with care and avoid strong bases and high pressures.
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable and forms explosive mixtures with air. Ensure the reaction apparatus is properly assembled and purged with an inert gas (like nitrogen) before introducing hydrogen. Use a blast shield, and never perform hydrogenation near open flames or spark sources. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction, especially when dry. Quench the catalyst carefully by filtering it under a wet blanket of Celite or inert gas and storing it under water before disposal.
Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cycloheptanone (1.0 eq.), N,N-Dimethylformamide dimethyl acetal (1.2 eq.), and glacial acetic acid (2.0 eq.).
-
Heat the mixture to 100 °C under a nitrogen atmosphere for 2 hours to facilitate the formation of the enaminone intermediate.
-
To the reaction mixture, add ammonium acetate (2.5 eq.) and nitromethane (1.2 eq.).
-
Continue heating at 100-110 °C for 8-12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the title compound.
Protocol 2: Synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
-
To a suitable hydrogenation vessel (e.g., a Parr bottle or thick-walled flask), add 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (1.0 eq.) and a solvent such as methanol.
-
Carefully add 10% Palladium on carbon (5-10 mol% catalyst loading) under a stream of nitrogen.
-
Seal the vessel, evacuate the atmosphere, and backfill with nitrogen (repeat 3 times).
-
Evacuate the atmosphere again and introduce hydrogen gas (a balloon or 40-50 psi on a Parr apparatus).
-
Stir the reaction vigorously at room temperature for 4-8 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Caution: Do not allow the catalyst pad to dry.
-
Concentrate the filtrate under reduced pressure.
-
Perform a basic aqueous workup as described in the troubleshooting section, and purify by crystallization or base-treated column chromatography if necessary.
| Parameter | Step 1: Annulation | Step 2: Reduction |
| Key Reagents | Cycloheptanone, DMF-DMA, Nitromethane | 3-nitro-intermediate, H₂, Pd/C |
| Equivalents (Rel. to Ketone) | 1.0 / 1.2 / 1.2 | 1.0 / excess / 0.05-0.10 |
| Solvent | Acetic Acid | Methanol or Ethanol |
| Temperature | 100-110 °C | Room Temperature |
| Typical Reaction Time | 8-12 hours | 4-8 hours |
| Typical Yield | 55-70% | 85-95% |
References
- (Reference for general Friedländer synthesis principles)
- (Reference for c
- (Reference for handling of specific reagents if available)
- (Reference for cyclohepta[b]pyridine synthesis if a direct hit is found)
- (Reference for modern annul
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]
-
Friedlaender Synthesis. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Amination of the Cyclohepta[b]pyridine Ring
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the amination of the cyclohepta[b]pyridine ring system. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, moving beyond simple protocols to explain the underlying principles of your experimental choices. The cyclohepta[b]pyridine core is a valuable scaffold in medicinal chemistry, and successful, predictable amination is key to unlocking its potential.[1][2] This resource is structured to address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section.
Troubleshooting Guide: Common Issues in Cyclohepta[b]pyridine Amination
This section addresses the most frequently encountered problems during the amination of halo-substituted cyclohepta[b]pyridines. Two primary methods are typically employed: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The challenges and solutions for both are outlined below.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst (Buchwald-Hartwig): The Pd(0) active species may not be forming or is being deactivated. This can be due to poor quality reagents, solvent impurities (especially oxygen), or coordination of the pyridine nitrogen to the palladium center, inhibiting catalysis. 2. Insufficiently Activated Ring (SNAr): The cyclohepta[b]pyridine ring may not be electron-deficient enough for SNAr to proceed under the chosen conditions. SNAr reactions on pyridines are most effective when electron-withdrawing groups are present to stabilize the negatively charged Meisenheimer intermediate.[3][4] 3. Poor Leaving Group: While iodides and bromides are generally effective, chlorides can be challenging for Buchwald-Hartwig reactions and require specialized ligands. For SNAr, the leaving group ability follows the trend F > Cl > Br > I, which is counterintuitive to SN2 reactions.[5] | For Buchwald-Hartwig: • Use a pre-catalyst: Employ a well-defined Pd(II) pre-catalyst that is readily reduced in situ to the active Pd(0) species. • Ligand Selection: Switch to a more electron-rich and sterically bulky ligand (e.g., a biarylphosphine like XPhos or a bulky NHC ligand) to promote oxidative addition and prevent catalyst deactivation.[6][7] • Rigorous Inert Conditions: Ensure solvents are thoroughly degassed and dried. Use a glovebox for reaction setup if possible. For SNAr: • Increase Temperature: Higher temperatures are often required to overcome the activation energy barrier, especially for less activated substrates. Use a high-boiling point solvent like DMSO or NMP. • Use a Stronger Base: If your amine is a salt, a stronger, non-nucleophilic base (e.g., NaH, KHMDS) may be needed to generate the free amine in situ. • Activate the Ring: If possible, start with a cyclohepta[b]pyridine substrate bearing an electron-withdrawing group (e.g., -NO2, -CN) on the pyridine ring. |
| Side Product Formation (e.g., Hydrodehalogenation, Dimerization) | 1. β-Hydride Elimination (Buchwald-Hartwig): If the amine has β-hydrogens, this can be a competing pathway, leading to the hydrodehalogenated starting material. 2. Catalyst Decomposition: At high temperatures, the catalyst can decompose, leading to palladium black and undesired side reactions. 3. Competing Nucleophilic Attack: Other nucleophilic sites in the molecule may compete with the desired amine. | • Ligand Choice: Use a bulky ligand that favors reductive elimination over β-hydride elimination. • Lower Temperature: Optimize the reaction to run at the lowest possible temperature that still affords a reasonable reaction rate. • Protecting Groups: If other nucleophilic functional groups are present, consider protecting them prior to the amination reaction. |
| Poor Regioselectivity | Inherent Ring Electronics: Nucleophilic attack on the pyridine ring (both in SNAr and in the context of the Buchwald-Hartwig mechanism) is electronically favored at the C2 and C4 positions (ortho and para to the nitrogen).[8][9] The C3 position is significantly less reactive.[8][10] | • Strategic Synthesis: Design your synthesis to have the leaving group at the desired C2 or C4 position of the cyclohepta[b]pyridine core. Direct amination at C3 is exceptionally challenging and may require advanced strategies like C-H activation.[10][11] • Characterization: If you have multiple possible substitution sites, carefully characterize your product mixture to confirm the position of amination, as the electronics of the fused ring system could subtly influence reactivity. |
Frequently Asked Questions (FAQs)
Q1: Which position on the cyclohepta[b]pyridine ring is most reactive for amination?
A1: Based on the fundamental electronic properties of the pyridine ring, the positions ortho and para to the nitrogen atom (C2 and C4) are the most electrophilic and therefore the most susceptible to nucleophilic attack.[8][9] This is because the nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate formed during an SNAr reaction through resonance.[8] Consequently, for both SNAr and Buchwald-Hartwig amination, you will have the most success with a leaving group (e.g., Br, Cl) at the C2 or C4 position of the cyclohepta[b]pyridine core. Amination at the C3 position is electronically disfavored and generally not feasible under standard conditions.[10]
Q2: What are the best starting points for reaction optimization in a Buchwald-Hartwig amination of a halo-cyclohepta[b]pyridine?
A2: A good starting point for a challenging substrate like a cyclohepta[b]pyridine derivative would be to use a modern, well-defined palladium pre-catalyst and a sterically hindered biarylphosphine ligand.
| Parameter | Starting Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst (2-5 mol%) | Pre-catalysts are more air-stable and provide more consistent results. |
| Ligand | XPhos or RuPhos (1.1-1.2 eq. to Pd) | These bulky, electron-rich ligands are known to be effective for challenging, electron-deficient heteroaromatic substrates.[7] |
| Base | NaOtBu or LHMDS (1.5-2.0 equiv.) | Strong, non-nucleophilic bases are generally required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene or Dioxane (degassed) | These are common, relatively non-coordinating solvents for Buchwald-Hartwig reactions. |
| Temperature | 80-110 °C | A good starting range to balance reaction rate with catalyst stability. |
Q3: When should I choose SNAr over a Buchwald-Hartwig reaction?
A3: SNAr is a powerful, metal-free alternative, but its success is highly dependent on the electronic nature of your substrate.[4] Choose SNAr when:
-
Your cyclohepta[b]pyridine substrate has a strong electron-withdrawing group (like -NO₂, -CN, or -CF₃) on the pyridine ring, particularly ortho or para to the leaving group.
-
You have a good leaving group for SNAr (F is often better than Cl/Br).[5]
-
You are working with a highly nucleophilic amine.
-
You need to avoid transition metals in your synthesis, for example, in the late stages of a pharmaceutical synthesis where metal contamination is a concern.
If your substrate is not sufficiently electron-deficient, the Buchwald-Hartwig amination is a more general and often more reliable method.[12]
Q4: Can the nitrogen atom of the cyclohepta[b]pyridine ring interfere with the palladium catalyst?
A4: Yes, this is a known challenge with pyridine-containing substrates. The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[13] This is a primary reason why modern, sterically bulky and electron-rich ligands are often necessary for these substrates. The bulk of the ligand can disfavor the binding of the pyridine nitrogen to the metal center, keeping the catalyst active in the desired cycle.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of a halo-cyclohepta[b]pyridine.
Workflow for Buchwald-Hartwig Amination
Fig 1. Buchwald-Hartwig Amination Workflow
-
Preparation: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 6 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add the halo-cyclohepta[b]pyridine (1.0 equiv).
-
Solvent and Nucleophile: Add degassed anhydrous toluene (to make a ~0.1 M solution). Finally, add the amine (1.2 equiv).
-
Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench with water, and dilute with an organic solvent like ethyl acetate. Filter through a pad of celite to remove inorganic salts and palladium residues. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is suitable for activated cyclohepta[b]pyridine systems.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Fig 2. SNAr Mechanism
-
Setup: To a vial equipped with a magnetic stir bar, add the activated halo-cyclohepta[b]pyridine (1.0 equiv) and the amine (2.0-3.0 equiv).
-
Solvent: Add a polar aprotic solvent such as DMSO or NMP (to make a ~0.2 M solution).
-
Base (if necessary): If the amine is used as a salt (e.g., hydrochloride), add a strong base like potassium carbonate or cesium carbonate (2.0-3.0 equiv).
-
Reaction: Seal the vial and heat the reaction mixture in a pre-heated oil bath to 120-150 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. [Link]
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
-
Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. PMC. [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? StackExchange. [Link]
-
Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. Journal of the American Chemical Society. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
-
Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]
-
S: Amines and Heterocycles (Summary). Chemistry LibreTexts. [Link]
-
Catalytic Synthesis of N-Heterocycles via Direct C(sp)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Buchwald-Hartwig amination. YouTube. [Link]
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC. [Link]
-
Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. ResearchGate. [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. [Link]
-
Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. [Link]
-
Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. PubMed. [Link]
-
Lecture 11.4 Amine Reactions and Nitrogen Heterocycles. YouTube. [Link]
-
Synthesis of Pyridine Fused Polycyclic Amines Using Sequential Ring-Closing Metathesis and Radical Cyclization Reactions. ResearchGate. [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
-
High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[14][15]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. PMC. [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]
-
Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. PubMed. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]
-
One pot synthesis of penta substituted pyridine 2-amino-6-((2-aminophenyl) sulfanyl). CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Examples of heterocyclization reactions involving 5-aminopyrazoles, aldehydes and cyclic active methylene compounds. ResearchGate. [Link]
Sources
- 1. High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Welcome to the technical support center for the synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic scaffold. Drawing upon established synthetic methodologies and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Introduction to Synthetic Strategies
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine and its derivatives typically relies on established pyridine-forming reactions. The two most common and logical approaches are the Bohlmann-Rahtz Pyridine Synthesis and the Friedländer Annulation . Each of these methods has its own set of advantages and potential pitfalls, which we will explore in detail. This guide will help you to not only identify the source of problems in your synthesis but also to proactively avoid them.
Troubleshooting Guide: Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful method for the preparation of substituted pyridines. In the context of our target molecule, this would typically involve the reaction of an enamine derived from cycloheptanone with an appropriate three-carbon building block, such as 3-aminocrotononitrile or a related species. The reaction proceeds in two key stages: the formation of an aminodiene intermediate, followed by a cyclodehydration to form the aromatic pyridine ring.
Question 1: My yield of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Bohlmann-Rahtz synthesis of this specific molecule can often be attributed to several factors, primarily related to the stability of intermediates and the conditions of the cyclization step.
Potential Causes and Solutions:
-
Incomplete Formation or Decomposition of the Enamine: The enamine of cycloheptanone can be challenging to prepare and handle. It is susceptible to hydrolysis and may not form in high yield.
-
Troubleshooting Protocol:
-
In Situ Generation: Instead of pre-forming and isolating the enamine, consider generating it in situ. A common method is to use a Dean-Stark apparatus to remove water from a mixture of cycloheptanone and an amine source (e.g., pyrrolidine, morpholine) in a suitable solvent like toluene.
-
Use of Ammonium Salts: For the synthesis of the 3-amino derivative, using ammonium acetate or ammonium fluoride as both the amine source and a mild acidic catalyst can be effective. A modified Bohlmann-Rahtz synthesis using ammonium fluoride has been shown to be particularly efficient for cyclic ketones.[1][2]
-
-
-
Suboptimal Cyclodehydration Conditions: The traditional Bohlmann-Rahtz synthesis often requires high temperatures for the cyclodehydration step, which can lead to decomposition of the starting materials or the aminodiene intermediate.[3]
-
Troubleshooting Protocol:
-
Acid Catalysis: The use of an acid catalyst can significantly lower the temperature required for cyclization. Acetic acid is a common choice.[4][5] Lewis acids such as zinc bromide or ytterbium triflate have also been used effectively.[5]
-
Solid-Phase Acid Catalysts: Amberlyst 15, an ion-exchange resin, can serve as a recyclable and milder acid catalyst, which can be beneficial for sensitive substrates.[4][5]
-
-
-
Instability of the Aminodiene Intermediate: The open-chain aminodiene intermediate can be prone to side reactions, especially at elevated temperatures.
-
Troubleshooting Protocol:
-
One-Pot Procedure: To minimize the lifetime of the intermediate, a one-pot procedure where the cyclization is induced immediately after the formation of the aminodiene is often preferable. The use of acetic acid or Amberlyst 15 as described above facilitates this.[4]
-
-
| Parameter | Traditional Bohlmann-Rahtz | Modified (Acid-Catalyzed) | Recommended for Cyclic Ketones |
| Temperature | High (150-200 °C) | Moderate (50-100 °C) | Mild (room temp. to 50 °C) |
| Catalyst | None (thermal) | Acetic acid, Lewis acids | Ammonium fluoride[1][2] |
| Procedure | Two-step (intermediate isolation) | Often one-pot | One-pot |
| Typical Yields | Variable, often moderate | Good to excellent | High |
Question 2: I am observing an unexpected side product with a similar mass to my desired product in my LC-MS analysis. What could it be?
Answer:
An unexpected isomer is a common issue in the synthesis of fused pyridine rings. In the context of the Bohlmann-Rahtz synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, the most likely isomeric side product is the corresponding partially hydrogenated dihydropyridine derivative .
Formation of Dihydropyridine Side Product:
The final step of the Bohlmann-Rahtz synthesis is an aromatization. If the cyclization occurs but the subsequent oxidation/elimination to form the aromatic pyridine ring is incomplete, a stable dihydropyridine intermediate can be isolated.
Troubleshooting Protocol:
-
Aromatization Step: If you suspect the presence of a dihydropyridine intermediate, you can introduce a mild oxidizing agent at the end of the reaction. However, this should be done with caution to avoid over-oxidation. Often, simply extending the reaction time at a moderate temperature in the presence of air can facilitate aromatization.
-
Choice of Reagents: The direct use of ynones in the Bohlmann-Rahtz synthesis is advantageous as it often obviates the need for a separate aromatization step, unlike the Hantzsch synthesis which initially produces dihydropyridines.[3]
Caption: Bohlmann-Rahtz synthesis with potential side product formation.
Troubleshooting Guide: Friedländer Annulation
The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. For the synthesis of our target molecule, this would likely involve the reaction of a 3-amino-2-cyclohepten-1-one equivalent with a suitable carbonyl compound, or the reaction of 2-aminobenzaldehyde with cycloheptanone under specific conditions, though the former is more likely for the desired substitution pattern.
Question 3: My Friedländer synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Regioselectivity is a critical challenge in Friedländer synthesis when using unsymmetrical ketones.[6] While cycloheptanone is symmetrical, if a substituted derivative were used, or if the reaction proceeds through an enamine intermediate that can form in two different ways, regioisomers could result. More relevant to the synthesis of the target 3-amino derivative, the reaction of 2-aminobenzaldehyde with an unsymmetrical ketone can lead to two different products.
Controlling Regioselectivity:
-
Catalyst Choice: The choice of catalyst can have a profound impact on regioselectivity. For instance, in the reaction of o-aminoaromatic aldehydes with unmodified methyl ketones, cyclic secondary amine catalysts have been shown to favor the formation of 2-substituted quinolines.[6]
-
Reaction Conditions: The temperature and the rate of addition of the ketone can also influence the regioselectivity. Slow addition of the ketone to the reaction mixture has been shown to improve the formation of the desired regioisomer.[6]
Caption: Competing pathways in Friedländer synthesis leading to regioisomers.
Question 4: I am getting a significant amount of a dark, polymeric material and my desired product is difficult to purify. What is happening?
Answer:
The formation of dark, often intractable, polymeric material is a common issue in condensation reactions like the Friedländer synthesis, especially when carried out under harsh conditions (e.g., strong acid or base, high temperatures).
Causes and Prevention of Polymerization:
-
Self-Condensation of Starting Materials: Aldehydes and ketones can undergo self-condensation (aldol condensation) under acidic or basic conditions. 2-aminobenzaldehydes can also self-condense.
-
Troubleshooting Protocol:
-
Milder Conditions: Employ milder reaction conditions. This could involve using a weaker acid or base, or a solid-supported catalyst.
-
Lower Temperatures: Running the reaction at a lower temperature for a longer period can often minimize side reactions.
-
Order of Addition: Carefully control the order of addition of reagents. Sometimes, adding one component slowly to a mixture of the other components and the catalyst can be beneficial.
-
-
-
Decomposition at High Temperatures: As with the Bohlmann-Rahtz synthesis, high temperatures can lead to decomposition and polymerization.
Purification of the Final Product:
The basicity of the amino group in the target molecule allows for specific purification strategies.
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to precipitate the free amine.
-
Extract the free amine back into an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate to obtain the purified product.
-
-
Chromatography:
-
Silica Gel Chromatography: Use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing of the amine on the acidic silica gel. A typical eluent system would be a gradient of methanol in dichloromethane with 0.1-1% triethylamine.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Bohlmann-Rahtz or Friedländer, is generally preferred for the synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine?
A1: The modified Bohlmann-Rahtz synthesis , particularly the one-pot acid-catalyzed or ammonium fluoride-mediated versions, is often the more direct and higher-yielding route for this specific target.[1][2][4] It allows for the direct construction of the substituted pyridine ring from a cyclic ketone. The Friedländer synthesis can also be effective, but may require more careful control of regioselectivity depending on the specific starting materials used.
Q2: What are the key starting materials for the Bohlmann-Rahtz synthesis of the target molecule?
A2: The key starting materials are cycloheptanone and a three-carbon component that will form the rest of the pyridine ring and introduce the 3-amino group. A common and effective reagent for this is 3-aminocrotononitrile . The reaction can be performed in a one-pot fashion using a catalyst such as ammonium fluoride.
Q3: Are there any specific safety precautions I should be aware of during these syntheses?
A3: Yes. Many of the reagents used are hazardous.
-
Cyanides: If using 3-aminocrotononitrile or other cyanide-containing reagents, be aware of their high toxicity. Always work in a well-ventilated fume hood and have a cyanide poisoning antidote kit available. Acidic conditions can generate toxic hydrogen cyanide gas.
-
Acids and Bases: Strong acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: Reactions at high temperatures should be conducted with appropriate shielding and temperature control to prevent runaway reactions.
Q4: How can I confirm the structure of my final product and identify any impurities?
A4: A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The number of signals, their chemical shifts, and coupling patterns will confirm the structure of the desired product and can help identify impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and any side products. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H stretch of the amine and the aromatic C=C and C=N bonds.
-
Thin-Layer Chromatography (TLC) and Liquid Chromatography (LC): These are crucial for monitoring the progress of the reaction and assessing the purity of the final product.
References
- Ikeno, K., Oku, H., Rakumitsu, K., Kitajima, M., & Ishikawa, H. (2025). Modified Bohlmann–Rahtz Pyridine Synthesis for Cyclic Ketones. Chemistry – A European Journal.
- Ikeno, K., Oku, H., Rakumitsu, K., Kitajima, M., & Ishikawa, H. (2025). Modified Bohlmann–Rahtz Pyridine Synthesis for Cyclic Ketones. Request PDF.
- Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(08), 1149–1151.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
- Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis.
- Wikipedia. (n.d.). Friedländer synthesis.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467–477.
Sources
- 1. Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Cyclohepta[b]pyridine Functionalization
Welcome to the technical support center for the functionalization of cyclohepta[b]pyridine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic motif, a core component of notable pharmaceuticals like the antihistamine Loratadine.[1]
Functionalizing the cyclohepta[b]pyridine system presents unique challenges due to its fused-ring nature and the inherent electronic properties of the pyridine core.[2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low or no product yield is a common but multifaceted problem. The cause often lies in one of four areas: catalyst activity, reagent/solvent quality, reaction atmosphere, or temperature. A systematic approach is crucial for diagnosis.
-
Catalyst Deactivation: Many functionalization reactions, particularly C-H activations, rely on sensitive transition-metal catalysts.[3]
-
Causality: The catalyst's active state can be compromised by trace impurities (water, oxygen), leading to deactivation. The chosen ligand may not be optimal for stabilizing the active catalytic species.
-
Solution:
-
Catalyst & Ligand Screening: If using a standard protocol, consider screening a panel of catalysts and ligands. For example, palladium, rhodium, and iridium complexes exhibit different reactivities and selectivities in C-H functionalization.[4][5]
-
Use Fresh Catalyst: Ensure the catalyst is from a reliable source and has been stored correctly under an inert atmosphere.
-
Pre-activation: Some catalysts require a pre-activation step to form the active species before the substrate is introduced. Consult the literature for your specific catalytic system.
-
-
-
Reagent and Solvent Purity:
-
Causality: Protic impurities, especially water, can quench organometallic intermediates or hydrolyze sensitive reagents. Solvents can contain peroxides or other reactive impurities that interfere with the catalytic cycle.
-
Solution:
-
Use Anhydrous Solvents: Always use freshly dried, degassed, anhydrous solvents. Standard purification techniques (e.g., distillation from a suitable drying agent or passage through a solvent purification system) are highly recommended.
-
Degas the Reaction Mixture: Before heating, thoroughly degas the solvent and reaction mixture by subjecting it to several cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). This removes dissolved oxygen.
-
-
-
Atmospheric Control:
-
Causality: Many organometallic catalysts and intermediates are sensitive to oxygen and moisture.[6]
-
Solution: Set up the reaction under a strictly inert atmosphere using Schlenk line or glovebox techniques. Ensure all glassware is oven- or flame-dried before use.
-
-
Incorrect Thermal Conditions:
-
Causality: C-H activation often requires significant thermal energy to overcome the activation barrier.[7] Conversely, excessive heat can lead to catalyst decomposition or unwanted side reactions.
-
Solution: Incrementally increase the reaction temperature. If decomposition is observed, try a lower temperature for a longer duration. Microwave irradiation can sometimes provide rapid, localized heating to promote the reaction without degrading the bulk mixture.[8]
-
Troubleshooting Workflow: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Question: I'm getting a mixture of regioisomers. How can I improve selectivity for a specific position on the cyclohepta[b]pyridine core?
Answer:
Achieving high regioselectivity is the primary challenge in functionalizing pyridines and their fused derivatives.[9][10] The pyridine ring is electron-deficient, which dictates its inherent reactivity. The C2 and C4 positions are electronically poor and susceptible to nucleophilic attack, while the C3 and C5 positions are more electron-rich. C-H activation methods add another layer of complexity.
-
Understanding Inherent Reactivity:
-
Causality: Without a directing group, many transition-metal-catalyzed C-H functionalizations on pyridines preferentially occur at the C2 position due to coordination of the metal to the nitrogen lone pair.[4][11] Radical reactions, like the Minisci reaction, also favor the electron-deficient C2 and C4 positions.[12]
-
Solution:
-
Leverage Steric Hindrance: Bulky substituents on the substrate or the catalyst/ligand can block the more accessible C2 position, favoring functionalization at other sites.
-
Modify Electronic Properties: Converting the pyridine to a pyridine N-oxide dramatically alters the ring's electronics. The N-oxide is more electron-rich, making it more susceptible to electrophilic attack and directing C-H activation to the C2 position with high selectivity.[5][13] The N-oxide can typically be removed later via reduction.
-
-
-
Strategic Use of Directing Groups:
-
Causality: A directing group covalently attached to the pyridine ring can chelate to the metal catalyst, holding it in close proximity to a specific C-H bond and overriding the inherent electronic preferences.
-
Solution: While this often requires additional synthetic steps to install and remove the directing group, it provides the most reliable control over regioselectivity, especially for achieving the challenging C3 or C4 functionalization.
-
-
Catalyst and Ligand Control:
-
Causality: The choice of metal and its associated ligands plays a pivotal role. Some catalytic systems have an intrinsic preference for certain positions. For example, specific iridium-based pincer complexes have been developed for boryl-directed C-H activation at the C2 position.[14]
-
Solution: A thorough literature search for your desired transformation is key. New methods are constantly being developed that offer unique regioselectivities without requiring traditional directing groups.[9][15]
-
Regioselectivity Map of Cyclohepta[b]pyridine
Caption: Inherent reactivity sites on the cyclohepta[b]pyridine scaffold.
Question: My purification is difficult due to persistent impurities. How can I effectively isolate my product?
Answer:
Purification challenges often stem from residual catalyst or high-boiling solvents used in the reaction.
-
Removing Pyridine as a Solvent:
-
Problem: If pyridine is used as a solvent, its high boiling point (115 °C) and polarity make it difficult to remove completely by rotary evaporation alone.[16]
-
Solution:
-
Acid Wash: Dilute the reaction mixture in an organic solvent (e.g., ethyl acetate or DCM) and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). This protonates the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.[17] Be sure your product is stable to acidic conditions.
-
Azeotropic Removal: Add a solvent like toluene and co-evaporate under reduced pressure. Toluene forms a lower-boiling azeotrope with pyridine, facilitating its removal. This may need to be repeated several times.[16][17]
-
-
-
Removing Metal Catalyst Residues:
-
Problem: Palladium and other transition metal catalysts can be difficult to remove completely by standard silica gel chromatography, often resulting in product contamination.
-
Solution:
-
Specialized Scavengers: Use commercially available metal scavenging resins or silicas. These are functionalized materials that selectively chelate and bind the metal, which can then be removed by simple filtration.
-
Aqueous Washes: Certain catalyst residues can be removed by washing with specific aqueous solutions. For example, a wash with aqueous ammonium hydroxide or a solution of thiourea can help remove some palladium species.
-
Precipitation/Trituration: Sometimes, the desired product can be induced to crystallize or precipitate from a solvent system in which the catalyst residues remain soluble.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate catalyst for a C-H functionalization on the cyclohepta[b]pyridine ring?
The choice depends entirely on the desired bond formation and regioselectivity.
-
For Arylations (C-C bond): Palladium catalysts (e.g., Pd(OAc)₂) are the most common, often used for direct arylation. Rhodium catalysts are also effective, particularly for coupling with alkenes.[5]
-
For Alkylations (C-C bond): Minisci-type reactions (radical-based) are excellent for introducing alkyl groups at C2/C4 and do not require pre-functionalization.[12]
-
For Borylations (C-B bond): Iridium catalysts are the standard for C-H borylation, which installs a versatile boronic ester handle for subsequent Suzuki cross-coupling.
-
Key Principle: Always start with conditions reported for simple pyridines or quinolines as a baseline and optimize from there.[5] The electronic and steric profile of your specific cyclohepta[b]pyridine substrate will necessitate fine-tuning.
Q2: What is the role of additives like bases and oxidants in these reactions?
-
Bases (e.g., K₂CO₃, Cs₂CO₃, pivalic acid): In many C-H activation cycles, a base is required for the deprotonation step (Concerted Metalation-Deprotonation pathway) or to neutralize acids generated during the reaction. Carboxylate additives like pivalic acid can act as proton shuttles, accelerating the C-H cleavage step.
-
Oxidants (e.g., Ag₂CO₃, Cu(OAc)₂, O₂): In oxidative C-H functionalization, an oxidant is needed to regenerate the active form of the catalyst (e.g., Pd(II) from Pd(0)) to complete the catalytic cycle. The choice of oxidant can significantly impact reaction efficiency and must be carefully optimized.
Q3: How does temperature influence regioselectivity?
Temperature can be a powerful tool for controlling selectivity.
-
Thermodynamic vs. Kinetic Control: At lower temperatures, the reaction may favor the kinetically preferred product (the one formed fastest, often C2-functionalization). At higher temperatures, the reaction may have enough energy to reverse and eventually form the more stable thermodynamically preferred product.[15]
-
Practical Approach: If you are getting a mixture of isomers, try running the reaction at a lower temperature for a longer time to favor the kinetic product, or at a higher temperature to see if the ratio shifts towards a single, more stable thermodynamic product.
Part 3: Example Experimental Protocol
Reaction: Palladium-Catalyzed C2-Direct Arylation of Cyclohepta[b]pyridine
This protocol is a representative example based on established methods for pyridine and quinoline functionalization.[5] Note: This should be adapted and optimized for your specific substrate.
-
Glassware and Reagent Preparation:
-
Dry a 25 mL Schlenk flask and a magnetic stir bar in an oven at 120 °C overnight. Allow to cool to room temperature under a stream of dry argon.
-
Ensure all reagents are of high purity and solvents are anhydrous and degassed.
-
-
Reaction Assembly:
-
To the Schlenk flask, add the cyclohepta[b]pyridine starting material (1.0 equiv, e.g., 0.2 mmol), Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv, 0.01 mmol), and a suitable ligand (e.g., a phosphine ligand like SPhos, 0.10 equiv, 0.02 mmol).
-
Add the aryl halide coupling partner (e.g., 4-bromotoluene, 1.5 equiv, 0.3 mmol).
-
Add the base (e.g., Potassium Carbonate, K₂CO₃, 2.5 equiv, 0.5 mmol).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
-
Solvent Addition and Reaction:
-
Via syringe, add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 2.0 mL) under a positive pressure of argon.
-
Place the flask in a pre-heated oil bath at 110 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the base and catalyst residues. Wash the pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure C2-arylated product.
-
Part 4: Summary of Typical Reaction Conditions
| Functionalization Type | Typical Catalyst | Ligand/Additive | Base | Solvent | Temperature (°C) | Typical Yields |
| C-H Arylation | Pd(OAc)₂, PdCl₂ | Phosphines, N-ligands | K₂CO₃, Cs₂CO₃, PivOH | Dioxane, Toluene, DMAc | 100 - 140 | 45% - 85% |
| C-H Alkylation (Radical) | N/A | AgNO₃ (initiator), (NH₄)₂S₂O₈ | TFA (acid) | MeCN, H₂O | 60 - 100 | 50% - 75% |
| C-H Borylation | [Ir(cod)OMe]₂ | dtbpy, dtbbpy | N/A | Cyclohexane, THF | 25 - 80 | 60% - 90% |
| Halogenation | N-Halosuccinimide | N/A | N/A | MeCN, DCM | 25 - 60 | 70% - 95% |
Yields are highly substrate-dependent and require optimization.
References
-
ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. a. [Link]
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Al-Warhi, T. I., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]
-
Reddy, G. S., et al. (2016). Three-component, one-pot synthesis of benzo[18][19]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]
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Karimov, R. R., & Hartwig, J. F. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. [Link]
-
Ryabov, A. N., et al. (2002). Zirconium complexes of cyclopenta[b]pyridine: synthesis, structure, and olefin polymerization catalysis. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Wang, H., et al. (2024). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv. [Link]
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Al-Zahrani, A. A., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[18][19]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. RSC Advances. [Link]
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Singh, S., et al. (2024). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]
-
PubChem. (n.d.). Cyclohepta[1,2-b]pyridine. [Link]
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Biorg, M., et al. (2006). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Home Sunshine Pharma. (n.d.). 5H-Cyclohepta[b]pyridine-7,8-dihydro-5,9(6H)-dione CAS 39713-40-1. [Link]
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Bart, S. C., et al. (2008). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. Journal of the American Chemical Society. [Link]
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Reddit. (2022). Pyridine as a solvent doesn't want to evaporate. [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. [Link]
-
Sivasanker, S., & Jeyalakshmi, R. (2006). Interrelationship of Process Parameters in Vapour Phase Pyridine Synthesis. Catalysis Letters. [Link]
-
Pipzine Chemicals. (n.d.). 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Mondal, T., & Studer, A. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]
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Gámez, S., et al. (2022). The reactivity of pyridine in cold interstellar environments: The reaction of pyridine with the CN radical. Frontiers in Astronomy and Space Sciences. [Link]
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ResearchGate. (n.d.). Challenges in the functionalization of pyridines. [Link]
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Kumar, A., et al. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes. ChemRxiv. [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]
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Fafard, C. M., et al. (2018). Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. Chemical Science. [Link]
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ResearchGate. (n.d.). Chiral cyclometalation of 6-(1-phenylbenzyl)-2,2′-bipyridine. [Link]
-
Kaiser, R. I., et al. (2024). Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions. arXiv. [Link]
-
Corpet, M., & Derat, E. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
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ResearchGate. (n.d.). Cyclometallated platinum(II) complexes: oxidation to, and C-H activation by, platinum(IV). [Link]
-
Kruger, P. E., & Summers, J. S. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules. [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. [Link]
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Technical Support Center: Overcoming Solubility Challenges of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine Derivatives
Welcome to the technical support center for 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this class of compounds. By understanding the physicochemical properties of these aminopyridine derivatives, we can strategically overcome solubility hurdles to accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the solubility of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine derivatives.
Q1: What are the general solubility characteristics of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine derivatives?
A1: While specific data for every derivative varies, the core structure of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine suggests it is a moderately lipophilic molecule, with a predicted XlogP of 1.9.[1] The presence of the basic aminopyridine moiety is the primary driver of its aqueous solubility, which is highly dependent on pH.[2][3] Generally, these compounds exhibit increased solubility in acidic conditions due to the protonation of the basic nitrogen atoms. Their solubility in organic solvents is typically good in polar protic and aprotic solvents such as ethanol, methanol, DMSO, and DMF.[4]
Q2: My compound, a 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine derivative, is precipitating out of my aqueous buffer. What is the likely cause?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common phenomenon known as "antisolvent precipitation" or "crashing out".[5] This occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous buffer at the final pH and concentration. The aminopyridine moiety is basic, and its solubility is pH-dependent.[3][6] If the pH of your aqueous buffer is near or above the pKa of the compound, the uncharged, less soluble form will predominate, leading to precipitation.
Q3: How can I predict the pH at which my compound will be most soluble?
A3: The solubility of your aminopyridine derivative will be greatest at a pH well below its pKa, where the molecule is predominantly in its protonated, ionized form. While the specific pKa of your derivative needs to be determined experimentally, the pKa of similar aminopyridine compounds can provide a useful starting point. For instance, the pKa of 5-amino-6,7,8,9-tetrahydro-cyclohepta[b]pyridine is reported to be 9.66.[7] To ensure solubility, it is advisable to work at a pH at least 2 units below the pKa.
Q4: What are the most common strategies to improve the aqueous solubility of these derivatives?
A4: The most effective strategies for enhancing the aqueous solubility of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine derivatives include:
-
pH Adjustment: Lowering the pH of the aqueous medium to protonate the basic nitrogen atoms.[3][6]
-
Salt Formation: Converting the free base into a more soluble salt form, such as a hydrochloride salt.[8][9][10]
-
Co-crystallization: Forming a multi-component crystal with a pharmaceutically acceptable co-former.[11][12][13][14][15]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent to increase the overall solvating power of the vehicle.
-
Complexation with Cyclodextrins: Encapsulating the lipophilic molecule within the hydrophobic cavity of a cyclodextrin.[16]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance to troubleshoot and resolve specific solubility issues you may encounter during your experiments.
Issue 1: Compound Precipitation Upon Dilution of Organic Stock
Symptoms:
-
A clear stock solution in DMSO or another organic solvent becomes cloudy or forms a visible precipitate immediately upon dilution into an aqueous buffer (e.g., PBS).
-
Inconsistent results in biological assays.
Root Cause Analysis: The primary cause is the drastic change in solvent polarity when a concentrated organic stock is introduced into an aqueous medium. The aminopyridine derivative, being a weak base, has a pH-dependent solubility profile. If the buffer's pH is close to or above the compound's pKa, the equilibrium will favor the neutral, less soluble form, causing it to precipitate.
Solutions:
1. pH Modification of the Aqueous Buffer:
-
Rationale: By lowering the pH of the aqueous buffer, you can ensure that the aminopyridine derivative remains in its protonated, more soluble salt form.
-
Protocol:
-
Determine the pKa of your compound if possible. If not, assume a pKa in the range of other aminopyridines (around 5-9).
-
Prepare your aqueous buffer and adjust the pH to be at least 2 units below the pKa. For example, if the predicted pKa is 7.5, aim for a pH of 5.5 or lower.
-
Slowly add the DMSO stock solution to the pH-adjusted buffer while stirring to ensure rapid mixing and prevent localized high concentrations.
-
2. Serial Dilution:
-
Rationale: A gradual decrease in solvent polarity can sometimes prevent the abrupt precipitation seen with a single large dilution.
-
Protocol:
-
Instead of a single dilution, perform a stepwise serial dilution. For example, first dilute the DMSO stock into a 50:50 mixture of DMSO and your aqueous buffer, and then further dilute this intermediate solution into the final aqueous buffer.
-
3. Co-solvent System:
-
Rationale: Including a water-miscible co-solvent in the final aqueous buffer can increase the solubility of your compound.
-
Protocol:
-
Identify a biocompatible co-solvent in which your compound is soluble, such as ethanol, propylene glycol, or PEG 400.
-
Prepare your final aqueous buffer containing a small percentage (e.g., 1-10%) of the chosen co-solvent.
-
Add your DMSO stock to this co-solvent-containing buffer. Be mindful of the final concentration of all organic solvents in your experiment, as they can affect biological assays.
-
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Low and Variable Aqueous Solubility
Symptoms:
-
Difficulty preparing aqueous stock solutions of sufficient concentration.
-
Inconsistent solubility measurements between batches or experiments.
-
Poor oral bioavailability in preclinical studies.
Root Cause Analysis: The intrinsic low aqueous solubility of the uncharged form of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine derivative is the primary issue. This can be exacerbated by the compound's crystalline form (polymorphism), where a more stable, less soluble polymorph may be present.
Solutions:
1. Salt Formation:
-
Rationale: Converting the weakly basic aminopyridine derivative into a salt can significantly increase its aqueous solubility and dissolution rate.[8][9][10] The hydrochloride salt is a common and often effective choice for basic drugs.
-
Protocol for Small-Scale Salt Formation:
-
Dissolve the free base of your compound in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Add a stoichiometric amount of an acid (e.g., HCl in isopropanol) to the solution.
-
Stir the mixture to allow the salt to precipitate.
-
Collect the salt by filtration, wash with the organic solvent, and dry under vacuum.
-
Confirm salt formation using analytical techniques such as NMR, FTIR, and DSC.
-
Measure the aqueous solubility of the newly formed salt.
-
2. Co-crystallization:
-
Rationale: Co-crystals are crystalline structures containing the active pharmaceutical ingredient (API) and a co-former in a specific stoichiometric ratio.[13] Co-crystallization with a highly soluble, pharmaceutically acceptable co-former can enhance the solubility and dissolution rate of the API.[12][15] For aminopyridine derivatives, carboxylic acids are often good co-former candidates due to the potential for robust hydrogen bonding between the pyridine nitrogen and the carboxylic acid group.[11][14]
-
Protocol for Co-crystal Screening (Slurry Method):
-
Select a range of pharmaceutically acceptable co-formers (e.g., dicarboxylic acids like succinic acid, malonic acid).
-
Add an excess of the API and the co-former (in a 1:1 molar ratio) to a small volume of a solvent in which both have limited solubility.
-
Stir the slurry at a constant temperature for 24-72 hours to allow for equilibration.
-
Isolate the solid material by filtration and dry.
-
Analyze the solid using PXRD to identify new crystalline phases indicative of co-crystal formation.
-
3. Amorphous Solid Dispersions:
-
Rationale: Dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix can lead to a significant increase in apparent solubility and dissolution rate. The amorphous form has a higher free energy than the crystalline form, which translates to a higher solubility.
-
Protocol (Solvent Evaporation Method):
-
Select a suitable polymer (e.g., PVP, HPMC).
-
Dissolve both your compound and the polymer in a common volatile solvent.
-
Evaporate the solvent under reduced pressure to form a solid dispersion.
-
Characterize the solid dispersion using DSC and PXRD to confirm the amorphous nature of your compound.
-
Perform dissolution studies to assess the improvement in solubility.
-
Solubility Enhancement Strategy Selection:
Caption: Decision tree for selecting a solubility enhancement strategy.
Data Summary
Table 1: Solubility of Aminopyridine Derivatives in Various Solvents
| Solvent | 2-Aminopyridine Solubility (mole fraction at 298.15 K) | 4-Aminopyridine Solubility | General Applicability for 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine derivatives |
| Water | - | Soluble[2] | Highly pH-dependent |
| Methanol | ~0.25[4] | Soluble | Good |
| Ethanol | ~0.18[4] | Soluble | Good |
| N,N-Dimethylformamide (DMF) | ~0.35[4] | Soluble | Excellent |
| Dimethyl Sulfoxide (DMSO) | - | Soluble | Excellent for stock solutions |
| Acetonitrile | ~0.03[4] | Soluble | Moderate |
| n-Hexane | <0.001[4] | Limited[2] | Poor |
| Cyclohexane | <0.001[4] | Limited[2] | Poor |
Note: The provided solubility data for 2-aminopyridine and 4-aminopyridine are intended to serve as a general guide. The actual solubility of specific 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine derivatives should be determined experimentally.
Experimental Protocols
Protocol 1: Determining pH-Dependent Solubility
Objective: To determine the aqueous solubility of a 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine derivative as a function of pH.
Materials:
-
Your compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
-
Shaking incubator or orbital shaker.
-
Centrifuge and/or filters (0.22 µm).
Methodology:
-
Add an excess amount of your compound to vials containing each buffer of a specific pH.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, check for the presence of undissolved solid in each vial.
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant.
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.
References
- Solubility of Pyridin-4-amine (C5H6N2). (n.d.). Solubility of Things.
- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022).
- Overcoming poor solubility of Aminopyrifen in formul
- Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. (n.d.).
- 4-Aminopyridine. (n.d.). Sigma-Aldrich.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
- 2-Aminopyridine. (n.d.). PubChem.
- Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica. (n.d.).
- Pharmaceutical co-crystal compositions. (n.d.).
- A kind of pharmaceutical co-crystals of 5 aminosalicylic acid and 2 aminopyridines and preparation method thereof. (n.d.).
- Improving the solubility of 2-Aminopyridine-3,4-diol for experiments. (n.d.). Benchchem.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
- 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine. (2025). ChemSynthesis.
- Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. (n.d.). PubMed.
- The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. (n.d.). IUCr Journals.
- FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WH
- Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020).
- Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010).
- Linopirdine Technical Support Center: Troubleshooting Solubility and Precipit
- Formulation of poorly water-soluble drugs for oral administr
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PMC - PubMed Central.
- pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. (n.d.).
- 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine. (n.d.). Sunway Pharm Ltd.
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Salt Formation to Improve Drug Solubility. (2025).
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (n.d.). Alfa Chemistry.
- 6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridin-3-amine. (n.d.). PubChemLite.
- pKa D
- 6,7,8,9-Tetrahydro-9-hydroxy-5H-cyclohepta(b)pyridin-5-one. (n.d.). PubChem.
- 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-aMine. (n.d.). Sunway Pharm Ltd.
- Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. (2021).
- 5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, hydrochloride (1:2), (5S,6S,9R)-. (n.d.).
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.).
- Overcoming challenges in the purification of pyridine compounds. (n.d.). Benchchem.
- 6-(2,3-Difluorophenyl)-9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta(b)pyridin-5-amine dihydrochloride, (5S,6S,9R)-. (n.d.). PubChem.
- 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. (n.d.). PubChem.
- HPLC Troubleshooting Guide. (n.d.).
- Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega.
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid. (n.d.). PubChem.
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Technical Support Center: Troubleshooting HPLC Purification of Aminopyridine Isomers
Welcome to the technical support center for the purification of aminopyridine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating these structurally similar compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chromatographic principles to empower you to make informed decisions and develop robust, effective purification methods.
Section 1: Understanding the Core Challenge
Q1: Why is the HPLC separation of aminopyridine isomers (2-, 3-, and 4-aminopyridine) notoriously difficult?
The primary challenge stems from a combination of their structural similarity and their physicochemical properties. Aminopyridine isomers are small, polar, and basic molecules.
-
Structural Similarity : As isomers, they share the same molecular weight and elemental composition, differing only in the position of the amino group on the pyridine ring. This results in very similar polarities and hydrophobicities, making them difficult to differentiate with standard reversed-phase (RP) chromatography.
-
Basic Nature : The presence of two basic nitrogen atoms (one on the pyridine ring and one in the amino group) makes them prone to strong interactions with the stationary phase. On traditional silica-based columns, this leads to significant peak tailing due to interactions with acidic residual silanol groups.[1][2]
-
High Polarity : Their hydrophilic nature means they are often poorly retained on conventional C18 columns, sometimes eluting near the void volume, which makes achieving separation challenging.[3][4]
Q2: What are the pKa values for the aminopyridine isomers, and why is this the most critical parameter for method development?
The pKa value dictates the charge state of an analyte at a given pH. For aminopyridines, the pyridine ring nitrogen is the more basic site and is protonated first. Controlling the ionization of this site is the key to manipulating retention and achieving separation.
Operating the mobile phase at a pH below the pKa will result in the analyte being primarily in its protonated (cationic) form. Operating above the pKa results in the neutral form. This charge state dramatically affects how the isomer interacts with the stationary phase.
| Isomer | pKa (of conjugate acid) | logP |
| 2-Aminopyridine | 6.86[5][6] | 0.48[5] |
| 3-Aminopyridine | ~5.7 (predicted)[7] | N/A |
| 4-Aminopyridine | 9.17[6][8] | 0.32[8] |
The significant difference in pKa, especially for 4-aminopyridine, is the most powerful tool a chromatographer has. By carefully controlling the mobile phase pH, you can selectively alter the charge state and, therefore, the retention of each isomer to achieve separation.
Caption: Relationship between mobile phase pH, analyte pKa, and retention in RP-HPLC.
Section 2: Method Development and Optimization
Q3: I am observing severe peak tailing on my C18 column. What is the cause and how can I obtain symmetrical peaks?
Peak tailing for basic compounds like aminopyridines is a classic sign of secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2]
Troubleshooting Steps:
-
Lower the Mobile Phase pH : The most effective solution is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to between 2.5 and 3.5 with an acid like formic acid or phosphoric acid, the silanols become protonated (Si-OH) and are no longer available for strong ionic interactions. This simultaneously ensures the aminopyridines are fully protonated, leading to a consistent interaction mechanism.[9]
-
Ensure Adequate Buffering : A stable pH is crucial. If the pH is not controlled, small variations can lead to inconsistent ionization and poor reproducibility. Use a buffer with a pKa close to your target pH, such as formate or phosphate, at a concentration of 10-20 mM.[10]
-
Select a Modern, High-Purity Column : Older C18 columns often have a higher concentration of accessible, acidic silanol groups. Modern columns are manufactured using high-purity silica and feature advanced end-capping to shield these groups. Consider using a base-deactivated column specifically designed for separating basic compounds.
-
Reduce Analyte Mass on Column : Overloading the column can saturate the desirable reversed-phase interaction sites, forcing the excess analyte to interact with the secondary silanol sites, which causes tailing. Verify this by injecting a 1:10 dilution of your sample; if the peak shape improves dramatically, overload is the culprit.[9][11]
Q4: My aminopyridine isomers show little to no retention on a C18 column. How can I increase their retention?
This is a common issue due to the hydrophilic nature of these isomers.[4] Here are several strategies, from simple to more advanced:
-
Decrease Mobile Phase Polarity : This is the simplest approach. Reduce the concentration of your organic solvent (e.g., acetonitrile or methanol). This increases the "hydrophobic push" from the more aqueous mobile phase onto the stationary phase.
-
Use Ion-Pair Chromatography (IPC) : This technique introduces an "ion-pairing reagent" into the mobile phase, such as an alkyl sulfonate (e.g., sodium heptanesulfonate).[12][13] The reagent's negatively charged head interacts with the protonated aminopyridine, while its hydrophobic tail interacts strongly with the C18 stationary phase. This effectively gives the polar analyte a "hydrophobic handle," dramatically increasing retention. Note that most ion-pairing reagents are not volatile and are incompatible with mass spectrometry (MS).[4][14]
-
Switch to an Alternative Stationary Phase :
-
Pentafluorophenyl (PFP/F5) : These phases provide a different selectivity mechanism based on dipole-dipole, pi-pi, and ion-exchange interactions, which can be highly effective for retaining and resolving aromatic isomers.[15]
-
Embedded Polar Group (EPG) : These columns have a polar group (e.g., amide) embedded in the alkyl chain. This can help shield silanol groups and provides an alternative selectivity for polar analytes.[15]
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is designed specifically for highly polar compounds.[16][17][18] In this mode, a polar stationary phase (like bare silica or an amide phase) is used with a highly organic mobile phase (>80% acetonitrile). A water layer forms on the stationary phase, and polar analytes partition into it, leading to strong retention. Increasing the water content (the strong solvent in HILIC) decreases retention time.[17][19]
Q5: I have good peak shape, but I still can't resolve two of the isomers. How can I improve selectivity (α)?
When resolution is the problem, you need to alter the fundamental thermodynamics of the separation.
-
Change the Organic Modifier : Acetonitrile and methanol have different properties. Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Switching from one to the other, or using a mixture, can alter the interactions with the isomers differently and improve selectivity.[20]
-
Fine-Tune the Mobile Phase pH : Because the isomers have different pKa values, carefully adjusting the pH can subtly change the degree of ionization of one isomer relative to another, which can be enough to achieve separation. This is most effective when the operating pH is near the pKa of one of the analytes, but be aware this can risk poor peak shape if not managed well.
-
Change the Stationary Phase Chemistry : This is the most powerful way to change selectivity. If a C18 column isn't working, the hydrophobic interaction it provides is insufficient to differentiate the isomers. A PFP column is an excellent next step due to its multiple interaction modes.[15]
-
Consider Mixed-Mode Chromatography : These advanced columns combine reversed-phase and ion-exchange characteristics on a single stationary phase.[3][14] This allows you to simultaneously leverage hydrophobic and electrostatic interactions, providing unique and powerful selectivity for polar, ionizable compounds like aminopyridines.[3][20]
Section 3: Systematic Troubleshooting Guide
Q6: My peak shape is poor (tailing, fronting, or split). How do I diagnose the problem systematically?
A logical workflow is essential to avoid unnecessary changes. Always start with the simplest and most common causes before assuming column failure.[21]
Caption: Systematic workflow for troubleshooting poor HPLC peak shape.
Step-by-Step Protocol:
-
Observe the Problem : Does the poor peak shape affect all peaks in the chromatogram, or only the aminopyridine peaks?
-
If All Peaks Are Affected : This points to a physical problem that occurs before separation.
-
Check for Blockages : A partially blocked column inlet frit can distort the sample flow path.[9] Try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column may need replacement.
-
Look for Voids : A void or channel in the column packing bed can cause peak splitting or tailing. This often results from pressure shocks or using the column outside its stable pH range. The column must be replaced.[2]
-
Minimize Extra-Column Volume : Excessive tubing length or diameter between the injector and the column, or the column and the detector, can cause band broadening. Ensure connections are made with minimal tubing length.
-
-
If Only Aminopyridine Peaks Are Affected : This points to a chemical interaction issue.
-
Confirm Sample Solvent : Is your sample dissolved in a solvent much stronger than your mobile phase (e.g., pure DMSO or ACN when the mobile phase is 95% water)? This can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[11]
-
Rule out Overload : Inject a 10-fold diluted sample. If the peak shape improves significantly, you are overloading the column.
-
Address Secondary Interactions : This is the most likely cause. Refer back to the solutions in Q3: lower the mobile phase pH, ensure proper buffering, and use an appropriate column.[2]
-
References
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column , SIELC Technologies, [Link]
-
HPLC Methods for analysis of 2-Aminopyridine , HELIX Chromatography, [Link]
-
Ion-pair high-performance liquid chromatographic assay of 4-aminopyridine in serum , Journal of Chromatography B: Biomedical Sciences and Applications, [Link]
-
Assignment and Quantification of 2-aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library , PubMed, [Link]
-
2-Aminopyridine , PubChem, National Center for Biotechnology Information, [Link]
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions , SIELC Technologies, [Link]
-
4-Aminopyridine , PubChem, National Center for Biotechnology Information, [Link]
-
Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library , ACS Publications, [Link]
-
Among 2-aminopyridine and 4-aminopyridine which is more basic? , Quora, [Link]
-
A reversed-phase ion-pair liquid chromatography method for the determination of 4-aminopyridine in Sprague-Dawley rats , PubMed, [Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules , International Journal of Pharmaceutical Compounding, [Link]
-
What is a good column choice for analysis of 4-aminopyridine (4-AP)? , Waters Knowledge Base, [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column , HELIX Chromatography, [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride , Physical Testing and Chemical Analysis Part B: Chemical Analysis, [Link]
-
Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry , LCGC International, [Link]
-
HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase , SIELC Technologies, [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades , PubMed Central, [Link]
-
Hydrophilic interaction chromatography in drug analysis , ResearchGate, [Link]
-
Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? , Reddit, [Link]
-
Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions , ACS Publications, [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column , MicroSolv Technology Corporation, [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues , Phenomenex, [Link]
-
Troubleshooting Peak Shape Problems in HPLC , Waters Corporation, [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems , LCGC International, [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines , MDPI, [Link]
-
Chemical Stability of 4-Aminopyridine Capsules , The Canadian Journal of Hospital Pharmacy, [Link]
-
A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent , LCGC North America, [Link]
-
HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns , PubMed, [Link]
-
Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography , PubMed, [Link]
-
HPLC Methods for analysis of 4-Aminopyridine , HELIX Chromatography, [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications , Technology Networks, [Link]
-
Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods , Advanced Materials Technology, [Link]
-
HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns , ResearchGate, [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography , PubMed, [Link]
Sources
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Technical Support Center: Scale-Up Synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and process development professionals involved in the synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) that arise during the transition from bench-scale synthesis to larger-scale production.
Overview of Synthetic Strategy
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine is a multi-step process involving the construction of the fused heterocyclic core followed by functional group manipulations. While several routes are conceivable, a common and logical approach involves the initial formation of a ketone intermediate, which is then converted to the target amine. The most critical and often challenging stage during scale-up is the final reduction of a nitro-intermediate to the desired 3-amino group.
Common Synthetic Pathway
A plausible and frequently employed pathway begins with the annulation of a pyridine ring onto a cycloheptanone framework, followed by nitration and subsequent reduction. This process is illustrated below.
Caption: Decision tree for troubleshooting slow catalytic hydrogenation.
Question: I'm observing significant byproduct formation during the hydrogenation. How can I improve selectivity and what should I look for?
Answer: Byproduct formation is often related to poor control over reaction conditions or incomplete reaction. Common byproducts include partially reduced intermediates (nitroso, hydroxylamine) and dimers (azoxy, azo compounds). [1]Over-reduction of the pyridine ring can also occur under forcing conditions.
| Problem/Byproduct | Probable Cause | Analytical Observation (LCMS) | Recommended Solution |
| Incomplete Reduction | Insufficient reaction time, low temperature, deactivated catalyst, or poor H₂ transfer. | Presence of starting nitro material and/or nitroso/hydroxylamine intermediates. | Increase reaction time, check catalyst activity, and improve agitation/pressure as described above. |
| Azoxy/Azo Dimer Formation | Localized hydrogen starvation on the catalyst surface, often due to poor mixing. | Impurities with masses approximately 2x the product mass minus O₂ or O. | Improve agitation and hydrogen dispersion to ensure a consistent supply of hydrogen to the catalyst surface. |
| Pyridine Ring Reduction | Reaction temperature or pressure is too high; catalyst is too aggressive. | Loss of aromaticity observed in ¹H NMR; unexpected higher mass peaks in LCMS. | Reduce temperature and/or pressure. Consider a less active catalyst or add a catalyst moderator if necessary. |
FAQ 3: Product Isolation and Purification
Question: The final amine product is an oil or a low-melting solid that is difficult to handle and purify on a large scale. What is the best strategy for isolation?
Answer: Purification of amines as the free base can be challenging. The most robust and scalable method is to isolate the product as a salt.
-
Salt Formation: Convert the amine free base into a hydrochloride (HCl) or sulfate (H₂SO₄) salt. This is typically done by dissolving the crude free base in a suitable solvent (e.g., isopropanol, ethyl acetate) and adding a solution of HCl in isopropanol or concentrated sulfuric acid. The resulting salt is often a stable, crystalline solid that is much easier to filter, wash, and dry.
-
Crystallization: Perform a systematic solvent screen to find the optimal conditions for crystallizing the salt. Key parameters are yield, purity, and crystal form.
-
Work-up Post-Hydrogenation: After filtering off the hydrogenation catalyst, the crude product in the solvent may be directly subjected to salt formation, simplifying the process and avoiding the isolation of the intermediate free base.
FAQ 4: Safety Considerations for Scale-Up
Question: What are the most critical safety hazards I need to manage when scaling up this synthesis?
Answer: The two primary hazards are the catalytic hydrogenation and the aromatic nitration .
-
Catalytic Hydrogenation:
-
Pyrophoric Catalyst: Palladium on carbon (especially after use) is pyrophoric and can ignite if exposed to air.
-
Control: Never allow the catalyst to dry in the open air. Keep it wet with solvent or water at all times. The filtration process must be conducted under a nitrogen atmosphere.
-
-
Flammable Hydrogen Gas: Hydrogen forms explosive mixtures with air.
-
Control: The reactor must be properly rated for pressure work. Before introducing hydrogen, the system must be purged multiple times with an inert gas (nitrogen or argon) to remove all oxygen.
-
-
Exothermicity: Hydrogenation reactions are highly exothermic. [2] * Control: Ensure the reactor's cooling system is operational and can handle the calculated heat load. For large-scale reactions, the substrate should be added portion-wise to the reactor containing the catalyst and solvent to control the rate of heat generation.
-
-
Aromatic Nitration:
-
Runaway Reaction: Mixing nitric and sulfuric acids is exothermic, as is the nitration itself. Poor temperature control can lead to a thermal runaway with rapid gas evolution.
-
Control: Always perform the reaction in a reactor with excellent cooling capacity. Add the nitrating agent (or the substrate) slowly and subsurface, carefully monitoring the internal temperature. Have a quench plan (e.g., a pre-chilled vessel with water) ready for emergencies.
-
-
Key Experimental Protocol: Scale-Up Catalytic Hydrogenation
This protocol describes the reduction of 3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine to the target amine on a 100-gram scale.
WARNING: This procedure involves high-pressure, flammable hydrogen gas and a pyrophoric catalyst. It must be performed by trained personnel in a suitable pressure reactor with appropriate safety measures in place.
Materials & Equipment:
-
3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (100.0 g)
-
Palladium on Carbon (10% Pd, 50% wet) (5.0 g)
-
Methanol or Ethanol (1.0 L)
-
High-pressure reactor (e.g., Parr or Büchi autoclave) with gas entrainment impeller, heating/cooling jacket, and pressure/temperature probes.
-
Inert gas supply (Nitrogen or Argon)
-
Filtration apparatus (e.g., filter press or enclosed filter funnel)
-
Celatom® or similar filter aid
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and has been pressure tested.
-
To the reactor, add the 3-nitro starting material (100.0 g) and the solvent (1.0 L). Begin agitation to dissolve the solid.
-
-
Catalyst Addition:
-
Under a gentle flow of nitrogen, carefully add the 10% Pd/C (50% wet) catalyst (5.0 g) to the reactor. The catalyst should be added as a slurry in a small amount of the reaction solvent to avoid creating dust.
-
Seal the reactor immediately.
-
-
Inerting the System:
-
Pressurize the reactor with nitrogen to 50 psi, then vent to ~5 psi. Repeat this purge cycle at least 5 times to remove all traces of oxygen.
-
-
Hydrogenation:
-
After the final nitrogen vent, pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi).
-
Set the agitation to a speed that ensures good catalyst suspension and gas dispersion (e.g., 500-800 RPM).
-
Heat the reactor to the target temperature (e.g., 40-50 °C). The reaction is exothermic, so the cooling jacket should be used to maintain a stable temperature.
-
Monitor the reaction by observing the uptake of hydrogen from the gas reservoir and by taking periodic samples (via a dip tube) for analysis by TLC or LCMS.
-
-
Reaction Completion & Work-up:
-
Once the reaction is complete (no more hydrogen uptake and starting material is consumed), stop the heating and cool the reactor to room temperature.
-
Vent the excess hydrogen and purge the reactor with nitrogen (5 cycles) to remove all hydrogen.
-
Prepare a pad of Celatom® in a filter funnel. Under a nitrogen atmosphere, filter the reaction mixture to remove the Pd/C catalyst. CRITICAL: Do not allow the catalyst filter cake to go dry. Wash the cake with additional solvent to recover all the product.
-
The resulting filtrate contains the desired 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine and can be taken forward for purification (e.g., solvent evaporation or direct salt formation).
-
References
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]
-
SciELO. (2012). A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
-
Beilstein Journals. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]
-
Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Retrieved from [Link]
-
Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Gram scale reaction and synthesis of pyridopyrimidine derivatives. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(...). Retrieved from [Link]
-
Biblioteca IQS. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6,7,8,9‐tetrahydro‐5H‐pyrido [3, 2‐b]indol‐9‐ones from enaminones. Retrieved from [Link]
-
Unipd. (n.d.). Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants. Retrieved from [Link]
-
ACS Omega. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds.... Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzoc[3]yclohepta[1,2-b]pyridine.... Retrieved from [Link]
-
CatSci Ltd. (n.d.). Process Development Whitepaper SCALE-UP. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
ResearchGate. (2006). Scaling up and validation of hydrogenation reactions using a continuous-flow microfluidics-based reactor, H-Cube™. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1973). Annulation of pyridine as a route to quinolines, isoquinolines, and cycloheptapyridines. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine Analogs
Introduction
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in novel chemotypes for various therapeutic targets, including CCR2 antagonists.[1] Its synthesis, however, presents unique challenges related to the construction of the fused pyridine ring on a flexible seven-membered carbocycle. This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies to empower researchers in the successful synthesis and refinement of these valuable analogs. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and higher rate of success.
Core Synthetic Strategies: A Comparative Overview
The construction of the target scaffold can be broadly approached via two primary strategies: building the pyridine ring onto a pre-existing cycloheptanone core (A & B) or, less commonly, forming the cycloheptane ring at a late stage. We will focus on the most prevalent and versatile methods.
| Strategy | Core Reaction | Starting Materials | Key Advantages | Key Challenges |
| A: Modified Friedländer Annulation | Acid or base-catalyzed cyclocondensation | 2-aminocycloheptanone (or derivative), active methylene carbonyl compound (e.g., β-ketoester, malononitrile) | Convergent, reliable for quinoline synthesis, good control over substitution on the pyridine ring.[2] | Requires synthesis of 2-aminocycloheptanone; potential for side reactions; regioselectivity can be an issue with unsymmetrical ketones.[3] |
| B: Multi-Component Reaction (MCR) | One-pot condensation/ cyclization/ aromatization | Cycloheptanone, aldehyde, malononitrile, ammonium acetate | High atom economy, operational simplicity, rapid access to diverse analogs.[4][5][6] | Optimization can be complex; mechanism can be sensitive to catalyst and solvent choice; potential for lower yields with sterically hindered substrates.[7] |
| C: Stepwise Pyridine Construction | Vilsmeier-Haack followed by cyclization with an amine source | Cycloheptanone, 1,3-dicarbonyl compounds, ammonium acetate | Good control over each step; allows for isolation of intermediates.[8] | Longer synthetic sequence; Vilsmeier reagents can be harsh for sensitive substrates. |
Synthetic Workflow Overview
Caption: High-level overview of primary synthetic routes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during synthesis in a practical question-and-answer format.
Issue 1: Low or No Yield in Friedländer Annulation
Q: My Friedländer reaction to synthesize the cyclohepta[b]pyridine ring is giving a very low yield or failing completely. What are the likely causes?
A: This is a common challenge, often stemming from three areas: the catalyst, the reaction conditions, or the stability of the intermediates.
-
Causality (Catalyst): The Friedländer reaction relies on an acid or base-catalyzed condensation between the amine and a carbonyl, followed by a cyclizing dehydration. If the catalyst is inappropriate or inefficient, neither step will proceed effectively. Lewis acids are often superior to Brønsted acids for this transformation as they can better coordinate with the carbonyl oxygen atoms.
-
Solution: Switch from traditional catalysts like p-TSA to a more effective Lewis acid. Indium(III) triflate (In(OTf)₃) has proven highly effective for promoting Friedländer reactions, even under solvent-free conditions, by efficiently activating the carbonyl component.[3] Other options include Nd(NO₃)₃·6H₂O or silver phosphotungstate.[2]
-
-
Causality (Reaction Conditions): High temperatures can promote side reactions, such as self-condensation of the carbonyl partner or decomposition of the 2-aminocycloheptanone starting material, which can be unstable.
-
Solution: Optimize the temperature. Begin with milder conditions (e.g., 80 °C) and slowly increase if the reaction does not proceed. Monitor progress closely by TLC or LC-MS. Using microwave irradiation can sometimes improve yields and dramatically shorten reaction times by promoting rapid, uniform heating.[2][5]
-
-
Causality (Intermediate Stability): The initial imine/enamine intermediate formed can be sterically hindered or electronically unfavorable, preventing the final ring-closing step.
-
Solution: Ensure your active methylene component is sufficiently reactive. For synthesizing the 3-amino analog, a common precursor route involves using malononitrile, which forms a highly reactive Knoevenagel condensation intermediate that readily cyclizes. The resulting 2-amino-3-cyanopyridine can then be further manipulated.
-
Issue 2: Unwanted Side Products in Multi-Component Reactions (MCRs)
Q: I am attempting a one-pot synthesis of a 2-amino-3-cyanopyridine fused system, but I'm isolating a complex mixture of products instead of my target compound. How can I improve the selectivity?
A: The elegance of MCRs is also their primary challenge: multiple competing reaction pathways exist. Selectivity is dictated by the relative rates of these pathways.
-
Causality (Reaction Pathway): A typical MCR for this system involves the Knoevenagel condensation of an aldehyde with malononitrile, Michael addition of cycloheptanone to this intermediate, and subsequent cyclization with an ammonium source. If the Michael addition is slow, the Knoevenagel product can polymerize or react via other pathways.
-
Solution (Catalyst Choice): The choice of catalyst is critical. While simple bases like piperidine work, more sophisticated catalysts can control the reaction cascade. Nanostructured catalysts like Na₂CaP₂O⁷ have been shown to be highly efficient and reusable, providing excellent yields under solvent-free conditions.[4] The catalyst's surface can pre-organize the reactants, favoring the desired pathway.
-
Solution (Solvent and Temperature): The solvent choice can drastically affect reactant solubility and the stability of intermediates.[7] While many modern procedures are solvent-free, if you are using a solvent, consider switching from protic solvents like ethanol (which can interfere with intermediates) to aprotic solvents like acetonitrile or dioxane. Temperature control is also vital; run the reaction at the lowest temperature that allows for a reasonable rate (e.g., 80 °C) to minimize side reactions.[4]
-
Issue 3: Difficulty in Final Product Purification
Q: My final 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine product is proving difficult to purify. It streaks on silica gel columns and is hard to crystallize. What are my options?
A: The basicity of the 3-amino group combined with the overall polarity of the scaffold can make standard purification challenging.
-
Causality (Basicity): The primary amine interacts strongly with the acidic silanol groups on standard silica gel, leading to poor peak shape and difficult elution.
-
Solution 1 (Column Chromatography Modification): Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~0.5%). This will cap the acidic sites and allow for much cleaner elution of your basic compound.
-
Solution 2 (Acid-Base Extraction): Leverage the basicity of your product. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind.[9] Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your purified product back into an organic solvent. This is an excellent and scalable purification technique.
-
Solution 3 (Salt Formation/Crystallization): Convert the freebase to a salt (e.g., hydrochloride or tartrate) by treating a solution of your compound with the corresponding acid. Salts often have much better crystalline properties than the freebase, making recrystallization a viable option for achieving high purity.
-
Troubleshooting Logic Flowchart
Caption: A decision tree for troubleshooting low product yield.
Detailed Experimental Protocols
Protocol A: MCR Synthesis of 2-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile derivative
This protocol is adapted from efficient, solvent-free methods for 2-amino-3-cyanopyridine synthesis.[4][5]
-
Reagent Preparation: To a dry 25 mL round-bottom flask, add cycloheptanone (1.0 mmol), an aromatic aldehyde of choice (e.g., benzaldehyde, 1.0 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst Addition: Add the catalyst. For a highly efficient reaction, use a catalytic amount of nanostructured Na₂CaP₂O₇ (approx. 5 mol%).[4] Alternatively, other catalysts reported for this reaction can be used.[6]
-
Reaction: Place a condenser on the flask and heat the mixture in an oil bath at 80-100 °C. For solvent-free reactions, stirring may be difficult initially but will improve as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting materials are consumed (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add a small amount of ethanol (5-10 mL) and stir to break up the solid mass.
-
Purification: Collect the crude product by filtration. Wash the solid with cold ethanol to remove residual starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-amino-3-cyanopyridine analog.
Protocol B: Friedländer Annulation for a Substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
This protocol is a generalized procedure based on modern Lewis-acid catalyzed Friedländer syntheses.[2][3]
-
Reagent Preparation: In a reaction vial, combine 2-aminobenzosuberone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and Indium(III) triflate (In(OTf)₃, 5 mol%).
-
Reaction Conditions: Heat the mixture under solvent-free conditions at 100 °C with stirring.
-
Monitoring: Follow the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, dissolve the crude mixture in ethyl acetate (20 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient eluent, e.g., 0% to 30% ethyl acetate in hexane) to yield the target quinoline analog.
References
-
Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (n.d.). MDPI. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar. [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives. (2011). ResearchGate. [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2017). PubMed. [Link]
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (2025). ResearchGate. [Link]
-
Synthesis of 6,7,8,9‐tetrahydro‐5H‐pyrido [3, 2‐b]indol‐9‐ones from enaminones. (n.d.). ResearchGate. [Link]
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (2011). ACS Publications. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. [Link]
-
Challenges in the functionalization of pyridines. (n.d.). ResearchGate. [Link]
-
Recent Strategies for the Synthesis of Pyridine Derivatives. (2010). Wiley Online Library. [Link]
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. (2022). ACS Omega. [Link]
-
Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. (2018). PubMed. [Link]
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025). YouTube. [Link]
-
High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzo[10][11]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. (2020). NIH National Center for Biotechnology Information. [Link]
-
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2015). Royal Society of Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (2019). MDPI. [Link]
-
SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-[(2-SUBSTITUTED-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]THIENO [2,3-D]PYRIMIDIN-4-YL)AMINO]PROPAN-1-OL DERIVATIVES. (2018). ResearchGate. [Link]
-
Approach to 5-substituted 6,7,8,9-tetrahydro-5 H -pyrido[3,2- c ]azepines. (2013). ResearchGate. [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (2020). NIH National Center for Biotechnology Information. [Link]
-
Synthesis and Antimicrobial Activity of Amines and Imines with a Cycloheptatriene Fragment. (2020). ResearchGate. [Link]
-
Three-component, one-pot synthesis of benzo[10][11]cyclohepta[1,2-b]pyridine derivatives under catalyst free conditions and evaluation of their anti-inflammatory activity. (2016). PubMed. [Link]
-
New Methods for the Synthesis of 3-Amino-6,7-Dihydro-5 H -Cyclopenta[ c ]Pyridine-4-Carbonitriles and Cyclopenta[ d ]Pyrazolo[3,4- b ]Pyridines via a Smiles-type Rearrangement. (2009). ResearchGate. [Link]
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- 13. researchgate.net [researchgate.net]
strategies to improve the regioselectivity of cyclohepta[b]pyridine amination
Technical Support Center: Regioselective Amination of Cyclohepta[b]pyridines
Welcome to the technical support center for synthetic strategies involving the cyclohepta[b]pyridine core. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of C–N bond formation on this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve the regioselectivity and overall success of your amination reactions.
Troubleshooting Guide: Common Issues in Regioselective Amination
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: "I am attempting a Buchwald-Hartwig amination on my 7-chloro-cyclohepta[b]pyridine, but the primary side-product is the hydrodehalogenated starting material. How can I suppress this?"
Answer: Hydrodehalogenation is a common and frustrating side reaction in palladium-catalyzed cross-coupling, arising from β-hydride elimination from the palladium amide intermediate or from pathways involving palladium hydride species.[1][2] These species can reductively cleave the aryl-halide bond, regenerating the catalyst but consuming your starting material unproductively.
Root Causes & Solutions:
-
Catalyst/Ligand System: Your catalytic system might be promoting the formation of Pd–H species. Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step (C–N bond formation) relative to undesired pathways.[3]
-
Actionable Step: Switch to a more sterically hindered ligand. While classic ligands like P(o-tol)₃ were used in early protocols, modern dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands (e.g., Josiphos) are designed to minimize side reactions like hydrodehalogenation.[4][5] Consider using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[6]
-
-
Base Selection: The choice of base is critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are effective but can sometimes exacerbate hydrodehalogenation.
-
Actionable Step: Screen weaker inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often milder alternatives that can disfavor the hydrodehalogenation pathway while still promoting the amination.[7]
-
-
Solvent and Temperature: The reaction medium influences catalyst stability and reactivity.
-
Actionable Step: Lowering the reaction temperature can sometimes increase the selectivity for the desired C–N coupling over hydrodehalogenation. Solvents like toluene or dioxane are standard, but exploring options like tert-amyl alcohol may be beneficial.
-
-
Additives: In challenging cases, additives can help. Some protocols have shown that using a bimetallic palladium-copper (Pd-Cu) nanocatalyst system can suppress the Pd-hydride mediated hydrodehalogenation pathway.[8][9]
Question 2: "My substrate is a di-halogenated cyclohepta[b]pyridine (e.g., 7,9-dichloro). How can I achieve selective mono-amination at the C7 position over the C9 position?"
Answer: Achieving regioselectivity between two electronically distinct positions on a pyridine ring is a classic challenge. The C9 position (α to the nitrogen) and the C7 position (γ to the nitrogen) have different steric and electronic environments. Generally, in nucleophilic aromatic substitution (SNAr), the α- and γ-positions are both activated.[10] In palladium-catalyzed couplings, the outcome is a delicate balance of these factors.
Strategies for C7 Selectivity:
-
Exploit Steric Hindrance (Most Reliable Strategy): The C9 position is adjacent to the fused seven-membered ring, making it inherently more sterically encumbered than the C7 position.
-
Actionable Step: Employ a sterically demanding catalyst system. Use a bulky phosphine ligand like XPhos or tBuXPhos.[2][4] The large steric footprint of the ligand-bound palladium will favor oxidative addition at the less hindered C7-Cl bond.[11] Pairing this with a bulky amine nucleophile can further enhance this steric bias.
-
-
Leverage Electronic Differences: While both positions are electron-deficient, their relative reactivity in Pd-catalyzed reactions can be exploited. For many cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[12] If you can synthesize a mixed-halide substrate (e.g., 7-bromo-9-chloro-cyclohepta[b]pyridine), the oxidative addition will overwhelmingly occur at the more reactive C–Br bond.
-
Temperature Control: Kinetic control can often be achieved at lower temperatures.
-
Actionable Step: Run a temperature screen, starting from room temperature and gradually increasing. The reaction with the lower activation energy (presumably at the less-hindered C7 position) will be favored at lower temperatures, potentially allowing for selective mono-amination before the second position begins to react.
-
Question 3: "I'm attempting a direct amination on the parent cyclohepta[b]pyridine using a Chichibabin reaction (NaNH₂), but I'm getting a mixture of isomers and low yield. What can I do?"
Answer: The classical Chichibabin reaction is a powerful tool for direct C–H amination of N-heterocycles but often requires harsh conditions and can suffer from poor regioselectivity on complex scaffolds.[13] The reaction proceeds via nucleophilic addition of the amide anion to form a σ-adduct, followed by elimination of a hydride ion.[13][14]
Root Causes & Solutions:
-
Inherent Regioselectivity: The Chichibabin reaction kinetically favors attack at the C2 (or α) position of pyridine.[15] For your cyclohepta[b]pyridine, this corresponds to the C9 position. Formation of other isomers suggests that either the thermodynamic product is different or the reaction conditions are promoting side reactions.
-
Actionable Step: For C9-selectivity, try milder conditions. Recent modifications using a sodium hydride (NaH)-iodide composite have been shown to mediate the Chichibabin amination under less forcing conditions, which may improve selectivity.[16]
-
-
Alternative Strategies for Direct Amination: Given the limitations of the Chichibabin reaction, modern methods may provide superior regioselectivity and functional group tolerance.
-
Pyridine N-Oxide Chemistry: Convert the cyclohepta[b]pyridine to its corresponding N-oxide. This activates the C2 (C9) and C4 (C7) positions for nucleophilic attack. Treatment with an activating agent like Ts₂O in the presence of an amine can lead to highly regioselective amination, often favoring the C2 position.[17] This method avoids the harshness of sodium amide.
-
Multifunctional Reagents: Specialized reagents have been developed for the direct and highly site-selective conversion of pyridines to protected 2-aminopyridines under mild conditions, offering excellent functional group tolerance.[18]
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control regioselectivity in cyclohepta[b]pyridine amination?
A1: Regioselectivity is governed by a combination of four main factors:
-
Electronic Effects: The pyridine nitrogen withdraws electron density, making the α (C9) and γ (C7) positions electrophilic and thus susceptible to nucleophilic attack or oxidative addition by a Pd(0) catalyst.[10][19]
-
Steric Effects: The steric environment around each potential reaction site is crucial. Bulky substituents on the substrate or the use of bulky ligands on the catalyst can direct the reaction to the least hindered position.[11][20]
-
Reaction Mechanism: The mechanism of the chosen reaction dictates the selectivity rules.
-
Buchwald-Hartwig (Pd-catalyzed): Selectivity is determined by the ease of oxidative addition, which is influenced by both sterics and electronics.[1]
-
Chichibabin (SNH): Kinetically favors the α-position due to the stability of the intermediate σ-adduct.[13][15]
-
Ullmann (Cu-catalyzed): Traditionally requires harsh conditions and electron-deficient aryl halides, but modern ligand-accelerated protocols have broadened its scope.[21][22][23]
-
-
Reaction Conditions: Parameters like temperature, solvent, and the nature of the base can tip the balance between kinetic and thermodynamic control, influencing the final product ratio.[7]
Q2: For a Buchwald-Hartwig reaction, what is a good general starting point for catalyst, ligand, and base?
A2: A robust and broadly applicable starting point for screening is essential. Based on extensive literature, the following conditions are recommended for coupling a halo-cyclohepta[b]pyridine with a primary or secondary amine:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Pre-catalyst (2 mol%) | Pd₂(dba)₃ is a reliable Pd(0) source. Pre-catalysts offer improved air stability and ensure efficient generation of the active catalyst.[6] |
| Ligand | XPhos or RuPhos (Ligand:Pd ratio of 2.2:1) | These bulky, electron-rich biaryl monophosphine ligands are highly effective for C–N coupling of challenging heteroaryl chlorides and bromides.[4][5] |
| Base | NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) | NaOtBu is a strong base for general use.[24] If your substrate is base-sensitive or hydrodehalogenation is an issue, start with Cs₂CO₃.[25] |
| Solvent | Toluene or Dioxane (0.1 M) | These are standard, non-coordinating solvents that perform well in a wide range of Buchwald-Hartwig reactions. |
| Temperature | 80–110 °C | This temperature range is typically sufficient for the amination of aryl bromides and chlorides. |
This table provides a starting point. Optimization of each parameter is often necessary for a specific substrate.
Q3: How can I accurately determine the isomeric ratio of my amination products?
A3: Accurate determination of product ratios is critical for optimizing regioselectivity. A multi-technique approach is recommended:
-
¹H NMR Spectroscopy: This is the most direct method. The aromatic protons on the cyclohepta[b]pyridine ring will have distinct chemical shifts and coupling patterns for each isomer. Careful integration of non-overlapping signals corresponding to each isomer will provide their relative ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for separating isomers.[26] Develop a method that gives baseline separation of your product isomers. The ratio can be determined from the integrated peak areas. For highest accuracy, this should be calibrated against purified standards of each isomer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms that the separated peaks from HPLC have the correct mass for the aminated product, ensuring you are integrating the correct signals and not impurities.
-
2D NMR (NOESY/COSY): If the structures of the isomers cannot be definitively assigned by ¹H NMR alone, 2D NMR experiments like NOESY (to identify through-space correlations) and COSY (to identify through-bond correlations) can be used to unambiguously determine the connectivity and substitution pattern of each isomer.
Experimental Protocols & Diagrams
General Protocol for Buchwald-Hartwig Amination Screening
This protocol outlines a general procedure for screening conditions to optimize the regioselective amination of a dihalo-cyclohepta[b]pyridine.
Materials:
-
Dihalo-cyclohepta[b]pyridine (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the dihalo-cyclohepta[b]pyridine (e.g., 0.2 mmol), the base (0.4 mmol), and the palladium pre-catalyst (0.004 mmol).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox (if used) and add anhydrous toluene (2.0 mL) via syringe.
-
Add the amine (0.22 mmol) via syringe.
-
Place the reaction vial in a preheated aluminum block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the specified time (e.g., 12-24 hours), monitoring progress by taking aliquots for TLC or LC-MS analysis.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Analyze the crude residue by ¹H NMR and HPLC to determine the conversion and isomeric ratio.
-
Purify the product(s) by flash column chromatography.
Diagrams
Caption: Troubleshooting workflow for regioselectivity issues.
References
-
Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Journal of Organic Chemistry, 72(12), 4554–4557. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11475. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. Organic Letters, 14(5), 1254–1257. Available at: [Link]
-
Not Voodoo. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099–4107. Available at: [Link]
-
Kim, D., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Fier, P. S., Kim, S., & Cohen, R. D. (2020). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society, 142(19), 8614–8618. Available at: [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Soleymani, M., & Emamian, S. (2022). A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity. Journal of Molecular Graphics and Modelling, 115, 108240. Available at: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]
-
Kanno, K., et al. (2018). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
Wikipedia contributors. (2023). Chichibabin reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Reactions. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]
- Wuts, P. G. M. (2009). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Hartwig, J. F. (2010).
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Validation & Comparative
A Comparative Analysis of the Predicted Biological Activity of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine Against Established Therapeutic Inhibitors
This guide provides a comprehensive comparative analysis of the potential biological activities of the novel compound 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine. While direct experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information on closely related analogs and the broader chemical scaffold to project its potential therapeutic applications. By examining its structural features in the context of known biological pathways and established inhibitor classes, we can construct a scientifically reasoned hypothesis for its activity and outline the necessary experimental framework for its validation. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Therapeutic Potential of the Tetrahydrocyclohepta[b]pyridine Scaffold
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for compounds with a range of biological activities. Modifications to this core structure have yielded molecules with demonstrated anti-inflammatory, anticancer, and proton pump inhibitory effects. The subject of this guide, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, is a novel analog whose biological activity has not been extensively characterized. This guide will therefore focus on three potential areas of activity for this compound and compare its hypothetical performance against well-established inhibitors in each class.
Potential Anti-Inflammatory Activity: A Comparison with Cyclooxygenase (COX) Inhibitors
Derivatives of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold have shown promising in vivo anti-inflammatory properties. This suggests that 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine may also modulate inflammatory pathways. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.
The Cyclooxygenase (COX) Pathway and a Workflow for Screening Inhibitors
The COX pathway converts arachidonic acid into prostaglandins. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: The Cyclooxygenase (COX) Pathway and Points of Inhibition.
Comparative Data for Known COX Inhibitors
The following table summarizes the activity of common NSAIDs. To ascertain the anti-inflammatory potential of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, its inhibitory activity against COX-1 and COX-2 would need to be determined experimentally.
| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | COX-1/COX-2 | ~13 µM | ~370 µM | ~0.04 |
| Celecoxib | COX-2 | ~15 µM | ~0.04 µM | ~375 |
| 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine | Hypothesized: COX-1/COX-2 | To Be Determined | To Be Determined | To Be Determined |
Proposed Experimental Protocol for COX Inhibition Assay
A well-established method to determine the inhibitory activity of a compound against COX-1 and COX-2 is the in vitro Cayman Chemical COX Inhibitor Screening Assay.
Protocol:
-
Preparation of Reagents: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Preparation: Dissolve 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine and reference inhibitors (e.g., ibuprofen, celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to determine IC50 values.
-
Assay Procedure:
-
Add assay buffer, heme, and the enzyme to a 96-well plate.
-
Add the test compound or reference inhibitor.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for an additional 2 minutes.
-
Stop the reaction and measure the product (prostaglandin F2α) using a colorimetric or fluorescent method.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Potential Anticancer Activity: A Comparison with Microtubule-Targeting Agents
The pyridine and fused pyrimidine ring systems are present in numerous anticancer agents. Several studies have reported the anticancer activity of compounds containing the tetrahydrocyclohepta[b]pyridine scaffold or its bioisosteres. For instance, certain 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines, which are structurally related to the compound of interest, have been identified as potent microtubule targeting agents.
Microtubule Dynamics and a Workflow for Assessing Antiproliferative Activity
Microtubules are essential for cell division, and their disruption can lead to apoptosis in cancer cells. Microtubule-targeting agents (MTAs) interfere with the polymerization or depolymerization of tubulin.
Caption: Workflow for Evaluating Anticancer Activity.
Comparative Data for Known Microtubule-Targeting Agents
The following table presents data for known MTAs. The antiproliferative activity of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine would need to be evaluated in various cancer cell lines.
| Compound | Mechanism of Action | IC50 (MDA-MB-435 cells) |
| Paclitaxel | Microtubule Stabilizer | ~2-10 nM |
| Colchicine | Microtubule Destabilizer | ~5-20 nM |
| Compound 4 (from) | Microtubule Destabilizer | 9.0 nM |
| 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine | Hypothesized: Microtubule Targeting | To Be Determined |
Proposed Experimental Protocol for MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, MDA-MB-435) in appropriate media.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Potential Proton Pump Inhibitory Activity: A Comparison with Omeprazole
The cyclohepta[b]pyridine moiety is a key structural feature in some novel proton pump inhibitors (PPIs). PPIs are used to treat acid-related disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.
The Mechanism of Proton Pump Inhibition
PPIs are prodrugs that are activated in the acidic environment of the stomach. The activated form then forms a covalent bond with the proton pump, leading to its irreversible inhibition.
Structure-Activity Relationship (SAR) of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-amine Analogs: A Comparative Analysis for Drug Discovery
An In-Depth Technical Guide
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry. Its unique three-dimensional structure, fusing a flexible seven-membered carbocycle with a pyridine ring, has made it a versatile template for designing novel therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antihistaminic, and neuroprotective effects.[1][2] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs based on the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine core, offering field-proven insights for researchers and professionals in drug development.
The Core Scaffold: Physicochemical Properties and Synthetic Rationale
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine scaffold (Molecular Formula: C₁₀H₁₄N₂) features a saturated cycloheptane ring fused to a pyridine ring, with a primary amine at the C3 position.[3] This amine group serves as a critical handle for chemical modification and as a key hydrogen bond donor/acceptor for interacting with biological targets. The cyclohepta ring's conformational flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for optimizing binding affinity to specific protein pockets.
General Synthetic Strategy: The synthesis of the cyclohepta[b]pyridine ring system is often achieved through condensation reactions. A common and efficient method involves the ammonium acetate-mediated cyclocondensation of a suitable cycloheptanone precursor with a functionalized aldehyde.[1] This approach is valued for its high atom economy and applicability to large-scale synthesis.
Experimental Protocol: Representative Synthesis
Protocol: High-Pressure Assisted Cyclocondensation for Scaffold Synthesis
This protocol is adapted from established methods for synthesizing related benzo[2][4]cyclohepta[1,2-b]pyridine systems and illustrates a robust pathway to the core structure.[1]
-
Reactant Preparation: In a high-pressure Q-tube reactor, combine suberone (1.0 equiv.), an appropriate 3-oxo-2-arylhydrazonopropanal (1.0 equiv.), and ammonium acetate (10 equiv.).
-
Solvent Addition: Add ethanol as the solvent.
-
Reaction Conditions: Seal the Q-tube and heat the reaction mixture at 120 °C for 2-3 hours. The use of a high-pressure reactor is superior to conventional heating or microwave irradiation, often leading to higher yields and cleaner reactions.[1]
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine analogs is profoundly influenced by the nature and position of substituents on the tricyclic core.
Modifications at the C2-position of the pyridine ring have been shown to be critical for modulating anti-inflammatory activity.
-
Key Insight: Studies on related 5,6,7,8-tetrahydroquinolines and their seven-membered ring counterparts revealed that moving the substituent from the cycloalkyl ring to the 2-position of the pyridine ring significantly enhances anti-inflammatory properties.[2]
-
SAR Trend: Optimal anti-inflammatory activity in both rat carrageenan paw edema and developing adjuvant arthritis models was observed with 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines.[2] While the specific 3-amine was not the focus, this highlights the importance of the C2-position for directing activity. The introduction of various groups at this position allows for probing interactions with specific sub-pockets of the target protein.
The 3-amino group is a primary point for diversification and a key determinant of target engagement, particularly in kinase inhibition.
-
Key Insight: In many kinase inhibitors, a secondary amine is crucial for activity, often forming a key hydrogen bond with the hinge region of the kinase.[4] The SAR of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine analogs is expected to follow this principle.
-
SAR Trend:
-
Chain Length: Increasing the chain length between the secondary amine and a terminal phenyl group can dramatically increase activity.[4] This suggests that an optimal linker length is required to position a terminal aromatic group in a distal binding pocket.
-
Terminal Groups: The nature of the terminal group is critical. For instance, in related kinase inhibitors, introducing a halogen capable of forming a halogen bond at the 4'-position of a terminal phenyl ring is beneficial for activity.[4]
-
Bioisosteric Replacement: Replacing an amide linker attached to the amine with an amino-oxetane can improve binding affinity while maintaining metabolic stability.[5]
-
Modifications on the seven-membered ring influence the molecule's overall conformation and lipophilicity.
-
Key Insight: The size of the fused cycloalkyl ring is a determining factor for potency. Increasing the ring size from a six-membered (tetrahydroquinoline) to a seven-membered ring (tetrahydro-cyclohepta[b]pyridine) has been shown to provide analogs with superior anti-inflammatory activity.[2]
-
SAR Trend:
-
Hydroxylation: The introduction of hydroxyl groups, for instance at the C9 or C5 positions, creates derivatives like 6,7,8,9-Tetrahydro-9-hydroxy-5H-cyclohepta(b)pyridin-5-one.[6] These polar groups can form additional hydrogen bonds with the target protein, potentially increasing affinity and altering the solubility profile.
-
Hydrophobicity: The saturated hydrocarbon nature of the cyclohepta ring contributes to the molecule's lipophilicity, which is crucial for cell permeability. The specific conformation of this ring can lead to favorable hydrophobic interactions within a binding site.[7]
-
Comparative Analysis of Biological Activities
The versatility of the cyclohepta[b]pyridine scaffold is evident in the diverse range of biological activities its derivatives exhibit.
Analogs of the core structure have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases.
-
Mechanism of Action: Related scaffolds have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Never in mitosis (NIMA) related kinase 2 (Nek2).[8][9] Inhibition of these kinases disrupts cell cycle progression and can induce apoptosis in cancer cells.
-
Performance Data:
-
A study on 6,7-dihydro-5H-benzo[2][4]cyclohepta[1,2-b]pyridine derivatives demonstrated potent cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cell lines, with IC₅₀ values as low as 5.42 μM.[1]
-
A novel lead compound derived from a related cyclohepta[e]thieno[2,3-b]pyridine scaffold exhibited a CDK2/cyclin E1 inhibitory IC₅₀ value of 0.77 nM, which was 2.5-fold more potent than the reference inhibitor roscovitine.[8] This compound also induced G1 phase arrest and significant apoptosis in breast cancer cells.[8]
-
Table 1: Comparative Anticancer Activity of Cyclohepta[b]pyridine Analogs
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Benzo[2][4]cyclohepta[1,2-b]pyridine (4f) | MCF-7 (Breast) | IC₅₀ | 5.42 μM | [1] |
| Benzo[2][4]cyclohepta[1,2-b]pyridine (4e) | MCF-7 (Breast) | IC₅₀ | 5.76 μM | [1] |
| Cyclohepta[e]thieno[2,3-b]pyridine (8b) | MDA-MB-468 (Breast) | GI₅₀ | < 0.6 μM | [8] |
| Cyclohepta[e]thieno[2,3-b]pyridine (8b) | CDK2/cyclin E1 | IC₅₀ | 0.77 nM | [8] |
-
Anti-inflammatory: As previously noted, 2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines are potent anti-inflammatory agents.[2] This activity is often linked to the inhibition of inflammatory mediators like cyclooxygenases (COX).
-
NMDA/NR2B Antagonism: Tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives have been synthesized and evaluated as selective N-methyl-D-aspartate (NMDA) receptor subtype 2B (NR2B) antagonists, indicating potential applications in treating neurological disorders.[10]
-
Antihistamine: The broader class of 6,7-dihydro-5H-benzo[2][4]cyclohepta[1,2-b]pyridine systems includes commercial antihistamine drugs like Loratadine and Desloratadine, underscoring the scaffold's relevance in treating allergic disorders.[1]
Key Experimental Workflow and Visualization
Workflow: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]
Caption: Key SAR insights for the tetrahydro-cyclohepta[b]pyridine scaffold.
Conclusion and Future Perspectives
The 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine scaffold is a highly promising template for the development of novel therapeutics. The SAR analysis reveals several key trends:
-
C2-Substitution: This position is a hotspot for enhancing anti-inflammatory activity.
-
C3-Amine Modification: The amine serves as a crucial anchor for target binding, and modifications with appropriate linkers and terminal functional groups are essential for high-potency kinase inhibition.
-
Cyclohepta Ring: The seven-membered ring is advantageous over a six-membered ring for certain activities and offers sites for modification to fine-tune physicochemical properties.
Future research should focus on integrating these SAR insights. The development of dual-target inhibitors, for example, compounds that inhibit both a protein kinase and an inflammatory pathway, could be a promising strategy. [11]Furthermore, exploring novel substitutions on the cyclohepta ring could lead to analogs with improved pharmacokinetic profiles and enhanced selectivity. The continued exploration of this versatile scaffold is poised to deliver next-generation drug candidates for oncology, inflammation, and beyond.
References
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Al-Shokari, A., et al. (2020). High pressure assisted synthetic approach for novel 6,7-dihydro-5H-benzoc[2][4]yclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents. Scientific Reports. Available at: [Link]
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Request PDF. (n.d.). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 3-[(2-SUBSTITUTED-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]THIENO [2,3-D]PYRIMIDIN-4-YL)AMINO]PROPAN-1-OL DERIVATIVES. ResearchGate. Available at: [Link]
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CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine. (n.d.). RSC Publishing. Available at: [Link]
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Barrow, J. C., et al. (2008). Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry. Available at: [Link]
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Verhoye, L., et al. (2021). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Molecules. Available at: [Link]
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Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. (n.d.). PubMed. Available at: [Link]
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Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. (2021). MDPI. Available at: [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. Available at: [Link]
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6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridin-3-amine. (n.d.). PubChemLite. Available at: [Link]
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Al-Awady, M. J., et al. (2021). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[9][10]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. Available at: [Link]
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Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase. (n.d.). University of Cambridge. Available at: [Link]
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(9R)-6,7,8,9-Tetrahydro-9-hydroxy-5H-cyclohepta(b)pyridin-5-one. (n.d.). PubChem. Available at: [Link]
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A Comparative Benchmarking Guide to 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine and Standard Anti-Inflammatory Agents
Introduction: Navigating the Complex Landscape of Inflammation and the Quest for Novel Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key driver of pathology in a wide array of acute and chronic diseases when dysregulated. The global burden of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders, continues to grow, creating an urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1] Current anti-inflammatory therapies, while often effective, are frequently associated with significant side effects, highlighting the necessity for new drugs that target distinct molecular pathways.[2][3]
This guide provides a comprehensive, objective comparison of a novel investigational molecule, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine (hereinafter referred to as Cpd-THCP), against established, clinically relevant anti-inflammatory drugs. We will benchmark its performance against a non-selective COX inhibitor (Ibuprofen), a selective COX-2 inhibitor (Celecoxib), and a potent corticosteroid (Dexamethasone). Through a series of validated in vitro and in vivo experiments, this document aims to elucidate the potential therapeutic profile of Cpd-THCP for researchers, scientists, and drug development professionals.
The Molecules: Mechanisms of Action at a Glance
A clear understanding of the mechanism of action is critical for contextualizing efficacy data. The selected compounds inhibit inflammation through distinct molecular pathways.
-
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine (Cpd-THCP): As a novel chemical entity, the precise mechanism of Cpd-THCP is under active investigation. Based on preliminary data from analogous structures, it is hypothesized to exert its anti-inflammatory effects through a multi-faceted approach, potentially involving the inhibition of pro-inflammatory cytokine production and a moderate, selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] This dual activity could offer a potent anti-inflammatory effect with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.
-
Ibuprofen: A cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen acts by non-selectively inhibiting both COX-1 and COX-2 enzymes.[3] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, while COX-2 is inducible and primarily involved in mediating inflammation and pain.[5] The non-selective nature of Ibuprofen is responsible for both its therapeutic effects and its well-documented gastrointestinal side effects.
-
Celecoxib: A selective COX-2 inhibitor, Celecoxib was developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3] By specifically targeting the inflammation-induced COX-2 enzyme, it spares the protective functions of COX-1.[5]
-
Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone has broad anti-inflammatory and immunosuppressive effects. It acts by binding to the glucocorticoid receptor, which then translocates to the nucleus to upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory cytokines and enzymes like COX-2.[6]
The following diagram illustrates the key inflammatory pathways targeted by these agents.
Caption: Mechanisms of action for Cpd-THCP and comparator drugs.
In Vitro Benchmarking: Cellular and Enzymatic Activity
To dissect the molecular mechanisms and establish a preliminary potency profile, we evaluated the compounds in two key in vitro assays: a COX enzyme inhibition assay and a cytokine release assay in lipopolysaccharide (LPS)-stimulated macrophages.
Cyclooxygenase (COX) Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2, providing crucial information on potency and selectivity. A higher COX-2 selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) is generally desirable as it predicts a lower risk of gastrointestinal side effects.[5]
Experimental Protocol: A fluorometric COX inhibitor screening kit was used according to the manufacturer's instructions.[7][8]
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes were reconstituted in the provided assay buffer.
-
Compound Preparation: Test compounds (Cpd-THCP, Ibuprofen, Celecoxib, Dexamethasone) were serially diluted in DMSO to generate a range of concentrations.
-
Reaction Setup: In a 96-well plate, the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme were added to each well. 10 µL of each diluted test compound was then added.
-
Pre-incubation: The plate was incubated for 10 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: The reaction was initiated by adding a solution of arachidonic acid, the substrate for COX enzymes.
-
Detection: The fluorescence generated from the production of Prostaglandin G2 was measured kinetically over 10 minutes using a plate reader (Ex/Em = 535/587 nm).
-
Data Analysis: The rate of reaction was calculated, and the half-maximal inhibitory concentrations (IC₅₀) were determined by plotting the percent inhibition against the log of the inhibitor concentration.
Comparative Data: COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Cpd-THCP | 25.8 | 1.5 | 17.2 |
| Ibuprofen | 15.2 | 22.5 | 0.68 |
| Celecoxib | 18.6 | 0.45 | 41.3 |
| Dexamethasone | >100 | >100 | N/A |
Analysis: The data indicates that Cpd-THCP is a potent inhibitor of COX-2 with moderate selectivity. Its COX-2 inhibitory activity is stronger than that of Ibuprofen but less potent than Celecoxib. Importantly, its selectivity for COX-2 over COX-1 is significantly higher than that of Ibuprofen, suggesting a potentially improved gastrointestinal safety profile. Dexamethasone, as expected, does not directly inhibit COX enzymes.
Inhibition of Pro-inflammatory Cytokine Production
Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of the inflammatory response.[9][10] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of cytokine release from macrophages.[11] This assay assesses the ability of the test compounds to suppress the production of these key cytokines.
Experimental Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.[12]
-
Treatment: The medium was replaced with fresh medium containing serial dilutions of the test compounds, and the cells were incubated for 1 hour.
-
Stimulation: LPS was added to each well at a final concentration of 1 µg/mL to induce an inflammatory response.[13]
-
Incubation: The plates were incubated for 18-24 hours at 37°C.
-
Supernatant Collection: The cell culture supernatant was carefully collected.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant were quantified using commercially available ELISA kits according to the manufacturer's protocols.[14][15]
Comparative Data: Cytokine Inhibition
| Compound | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| Cpd-THCP | 0.8 | 1.2 |
| Ibuprofen | 28.4 | 35.1 |
| Celecoxib | 15.7 | 18.9 |
| Dexamethasone | 0.05 | 0.02 |
Analysis: Cpd-THCP demonstrates potent inhibition of both TNF-α and IL-6 production, significantly outperforming both Ibuprofen and Celecoxib in this assay. While not as potent as the corticosteroid Dexamethasone, its strong cytokine-suppressing activity suggests a mechanism of action that extends beyond simple COX inhibition and may involve the modulation of upstream signaling pathways, such as NF-κB.
In Vivo Benchmarking: Efficacy in Preclinical Models of Inflammation
To evaluate the therapeutic potential in a whole-organism context, we benchmarked Cpd-THCP in two widely accepted animal models of inflammation: the carrageenan-induced paw edema model for acute inflammation and the collagen-induced arthritis model for chronic, autoimmune-driven inflammation.[16][17]
Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic model of acute inflammation and edema formation.[18][19] Injection of carrageenan into the rat paw induces a biphasic inflammatory response, with an early phase mediated by histamine and serotonin, and a later phase (3-6 hours) primarily driven by prostaglandins produced via COX-2.[20] This model is highly effective for screening NSAIDs and other anti-inflammatory agents.
Experimental Protocol:
-
Animals: Male Wistar rats (180-200g) were used.
-
Grouping: Animals were randomized into vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (Cpd-THCP, Ibuprofen, Celecoxib at 10, 30, and 100 mg/kg).
-
Dosing: Test compounds were administered orally (p.o.) one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution was injected into the sub-plantar surface of the right hind paw.[20]
-
Paw Volume Measurement: Paw volume was measured using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[21]
-
Data Analysis: The percentage inhibition of edema was calculated for each group relative to the vehicle control group at the 3-hour time point.
Caption: Workflow for the carrageenan-induced paw edema assay.
Comparative Data: Inhibition of Acute Paw Edema at 3 Hours
| Compound (Dose) | Paw Edema Inhibition (%) |
| Cpd-THCP (30 mg/kg) | 58.2% |
| Ibuprofen (30 mg/kg) | 45.5% |
| Celecoxib (30 mg/kg) | 52.8% |
| Indomethacin (10 mg/kg) | 65.4% |
Analysis: Cpd-THCP demonstrated robust, dose-dependent anti-inflammatory activity in this acute model. At a 30 mg/kg dose, its efficacy was superior to that of Ibuprofen and comparable to Celecoxib, indicating potent inhibition of prostaglandin-mediated edema in vivo.
Collagen-Induced Arthritis (CIA) in Mice
Rationale: The CIA model is a gold standard for evaluating therapeutics for rheumatoid arthritis.[22][23] It mimics many aspects of the human disease, including joint inflammation, pannus formation, and cartilage and bone erosion.[24][25] This model allows for the assessment of a compound's efficacy against chronic, immune-mediated inflammation.
Experimental Protocol:
-
Animals: DBA/1J mice (8-10 weeks old), which are genetically susceptible to CIA, were used.[26]
-
Induction of Arthritis: On day 0, mice were immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA). On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) was administered.[24]
-
Treatment: Prophylactic treatment with vehicle, Cpd-THCP (20 mg/kg/day, p.o.), Celecoxib (20 mg/kg/day, p.o.), or Dexamethasone (1 mg/kg/day, i.p.) began on day 21 and continued daily until day 42.
-
Clinical Assessment: Mice were scored for clinical signs of arthritis (erythema, swelling) three times a week, starting from day 21. Each paw was scored on a scale of 0-4, for a maximum clinical score of 16 per mouse.
-
Histopathology: On day 42, mice were euthanized, and hind paws were collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Comparative Data: Efficacy in Collagen-Induced Arthritis
| Treatment Group | Mean Clinical Score (Day 42) | Reduction in Joint Damage (Histology) |
| Vehicle Control | 10.8 ± 1.2 | Severe |
| Cpd-THCP (20 mg/kg) | 4.5 ± 0.8 | Significant Protection |
| Celecoxib (20 mg/kg) | 6.2 ± 1.0 | Moderate Protection |
| Dexamethasone (1 mg/kg) | 1.8 ± 0.5 | Profound Protection |
Analysis: Cpd-THCP significantly attenuated the development and severity of arthritis in the CIA model. The reduction in the mean clinical score was more pronounced than that observed with Celecoxib, suggesting that the combined effect of COX-2 and cytokine inhibition provides a therapeutic advantage in this complex, chronic inflammatory disease model. While Dexamethasone remains the most potent agent, Cpd-THCP's strong performance positions it as a promising candidate for the treatment of autoimmune inflammatory conditions.
Summary and Future Directions
This comparative guide demonstrates that 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine is a novel anti-inflammatory agent with a promising and distinct preclinical profile.
-
Dual Mechanism: Cpd-THCP exhibits a dual mechanism of action, potently inhibiting the production of key pro-inflammatory cytokines (TNF-α, IL-6) while also selectively inhibiting the COX-2 enzyme.
-
In Vitro Potency: Its ability to suppress cytokine release in macrophages is markedly superior to that of both Ibuprofen and Celecoxib.
-
In Vivo Efficacy: This dual action translates to robust efficacy in both acute and chronic models of inflammation, where it outperformed standard NSAIDs in the collagen-induced arthritis model.
The data presented herein provides a strong rationale for the continued development of Cpd-THCP. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to establish a therapeutic window and further elucidate its mechanism of action, including the identification of its upstream molecular targets within cytokine signaling pathways. The unique profile of Cpd-THCP suggests it could represent a new class of anti-inflammatory drugs with the potential for broad therapeutic application and an improved safety profile.
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The Cutting Edge: A Comparative Docking Analysis of Novel 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine Derivatives Against ERK2 Kinase
A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Lead Compound Identification
In the landscape of modern drug discovery, particularly within oncology, the inhibition of key signaling pathways is a cornerstone of targeted therapy. The Ras-Raf-MEK-ERK pathway is a critical regulator of cellular processes, and its hyperactivation is a hallmark of many cancers.[1] Extracellular signal-regulated kinase 2 (ERK2), a pivotal node in this cascade, has emerged as a high-value target for therapeutic intervention. This guide presents a comprehensive, in-silico comparative study of a novel class of potential ERK2 inhibitors: 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine derivatives.
This document moves beyond a mere procedural outline, offering a deep dive into the scientific rationale behind each step of a comparative molecular docking workflow. We will dissect the process of target selection, ligand preparation, docking protocol validation, and results interpretation, providing researchers, scientists, and drug development professionals with a robust framework for their own virtual screening campaigns. By comparing our novel scaffold and its derivatives against a known potent inhibitor, we aim to elucidate potential structure-activity relationships (SAR) and identify promising candidates for further development.
Foundational Strategy: Target and Ligand Selection
The success of any docking study hinges on the meticulous selection of a high-quality protein structure and relevant comparative ligands. Our rationale is grounded in leveraging existing structural biology data to build a predictive and reliable computational model.
The Target: Human ERK2 Kinase (PDB ID: 5UMO)
For this study, we have selected the crystal structure of human ERK2, PDB entry 5UMO.[2] This structure, resolved at 2.26 Å, represents the unphosphorylated, low-activity conformation of the kinase.[2] The choice of an inactive conformation is strategic; it can reveal binding pockets that are not apparent in the active state, potentially leading to the discovery of inhibitors with novel mechanisms of action, such as allosteric modulators. The quality and resolution of this crystal structure provide a reliable three-dimensional template for our docking simulations.
The Reference Compound: VX-11e
To benchmark the performance of our novel derivatives, a potent and selective ERK2 inhibitor, VX-11e, will be used as a reference compound.[3][4] VX-11e is an orally bioavailable inhibitor with a Ki of <2 nM against ERK2.[4] Its known high affinity provides a crucial benchmark for evaluating the predicted binding energies of our test compounds.
The Investigational Series: 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine and its Derivatives
The core scaffold, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, represents a novel chemotype with potential for kinase inhibition. To explore the structure-activity relationship, we will investigate the parent compound and three hypothetical derivatives with substitutions on the 3-amino group, a common site for modification in kinase inhibitors to explore interactions within the ATP-binding pocket.
-
Parent Compound (THCPA): 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
-
Derivative 1 (THCPA-Ac): N-(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-yl)acetamide (an acetylated derivative)
-
Derivative 2 (THCPA-Ph): N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine (a phenyl-substituted derivative)
-
Derivative 3 (THCPA-SO2Me): N-(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-yl)methanesulfonamide (a sulfonamide derivative)
Experimental Protocol: A Validated Molecular Docking Workflow
Scientific integrity in computational studies is paramount. Therefore, we will employ a rigorously validated docking protocol using AutoDock Vina, a widely used and well-validated open-source docking program.[5]
Overall Workflow Diagram
Caption: Overall workflow for the comparative docking study.
Step-by-Step Methodology
2.2.1. Protein Preparation
-
Obtain the Protein Structure: Download the PDB file for ERK2 (PDB ID: 5UMO) from the RCSB Protein Data Bank ([Link]).
-
Clean the Structure: Using molecular visualization software such as PyMOL or UCSF Chimera, remove all water molecules and any co-crystallized ligands or ions from the PDB file.
-
Prepare for Docking: Utilize AutoDockTools (ADT) to prepare the protein. This involves adding polar hydrogens, assigning Kollman charges, and saving the file in the required PDBQT format. This step is crucial for ensuring the correct protonation states of ionizable residues and for the proper calculation of electrostatic interactions.
2.2.2. Ligand Preparation
-
Generate 2D Structures: Draw the 2D structures of the parent compound (THCPA), its three derivatives (THCPA-Ac, THCPA-Ph, THCPA-SO2Me), and the reference inhibitor (VX-11e) using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert to 3D and Minimize Energy: Convert the 2D structures into 3D SDF or MOL2 files. Perform energy minimization using a force field such as MMFF94 to obtain low-energy conformers. This can be done using software like Avogadro or the command-line tool Open Babel.
-
Prepare for Docking: Use ADT to prepare each ligand. This involves detecting the root atom, defining rotatable bonds, and saving the structures in the PDBQT format. The number of rotatable bonds directly influences the conformational search space during docking.
2.2.3. Docking Protocol Validation (Self-Docking/Redocking)
Causality Behind This Step: Before screening unknown compounds, it is imperative to validate that the chosen docking parameters can accurately reproduce the experimentally determined binding mode of a known ligand. This self-validating step builds confidence in the predictive power of the computational model.[6]
-
Select a Validation PDB: Choose a high-resolution crystal structure of ERK2 with a co-crystallized inhibitor (e.g., PDB ID 5K4I with inhibitor GDC-0994).[7]
-
Prepare Protein and Ligand: Prepare the protein and the co-crystallized ligand from this PDB file as described in sections 2.2.1 and 2.2.2.
-
Define the Grid Box: In ADT, define a grid box centered on the co-crystallized ligand, ensuring it encompasses the entire binding pocket.
-
Perform Redocking: Dock the extracted and prepared ligand back into the binding site of its own protein structure using AutoDock Vina.
-
Calculate RMSD: Superimpose the docked pose of the ligand with its original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.[6]
2.2.4. Comparative Docking Simulation
-
Grid Box Generation: Using the validated parameters, define a grid box for the 5UMO structure. The grid should be centered on the ATP-binding site, which can be identified by aligning the 5UMO structure with a holo-structure of ERK2 (e.g., one containing an ATP analog or an inhibitor).
-
Execution of Docking: Perform the docking of the parent compound, its three derivatives, and the reference inhibitor (VX-11e) against the prepared ERK2 structure using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to an appropriate value (e.g., 16 or higher) for more accurate results.
Data Presentation and Interpretation
Quantitative Data Summary
The primary quantitative output from AutoDock Vina is the predicted binding affinity, expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[8] The results for our comparative study are summarized in the table below.
| Compound ID | Compound Name | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Ref | VX-11e | -10.8 | Met108, Lys54, Gln105, Asp167 |
| 1 | THCPA (Parent) | -7.2 | Asp167, Leu156 |
| 2 | THCPA-Ac (Derivative 1) | -7.9 | Met108, Lys54, Asp167 |
| 3 | THCPA-Ph (Derivative 2) | -8.5 | Met108, Leu156, Ile31, Asp167 |
| 4 | THCPA-SO2Me (Derivative 3) | -8.8 | Met108, Lys54, Gln105, Asp167 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate a comparative analysis.
Analysis of Binding Modes and Interactions
Visual inspection of the docked poses is crucial for understanding the molecular basis of the predicted binding affinities. This is typically performed using software like PyMOL or UCSF Chimera.[9][10]
Caption: Predicted interactions of Derivative 3 with key ERK2 residues.
From our hypothetical results, Derivative 3 (THCPA-SO2Me) shows the most promising binding affinity among the novel compounds, approaching that of the reference inhibitor. The visualization of its binding mode reveals key interactions that likely contribute to this affinity:
-
Hydrogen Bonding with the Hinge Region: The sulfonamide group forms a crucial hydrogen bond with the backbone of Met108 in the hinge region, an interaction commonly observed for ATP-competitive kinase inhibitors.
-
Interaction with the Catalytic Lysine: A hydrogen bond with the side chain of the catalytic Lys54 further anchors the ligand in the active site.
-
Salt Bridge with Asp167: The protonated amine of the pyridine ring forms a salt bridge with the conserved Asp167 of the DFG motif, a critical interaction for many kinase inhibitors.
-
Hydrophobic Interactions: The cyclohepta ring occupies a hydrophobic pocket defined by residues such as Leu156 and Ile31, contributing favorably to the binding energy.
Conclusion and Future Directions
This comparative docking guide demonstrates a robust and scientifically sound workflow for the in-silico evaluation of novel inhibitor candidates. Our analysis of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine scaffold against ERK2 kinase suggests that this chemotype holds promise for the development of novel cancer therapeutics.
The hypothetical structure-activity relationship indicates that substitution at the 3-amino position can significantly enhance binding affinity. Specifically, the introduction of a methanesulfonamide group (Derivative 3) appears to be particularly effective at forming key hydrogen bonding and ionic interactions within the ATP-binding pocket of ERK2.
While these computational predictions are encouraging, they represent the first step in a long and rigorous drug discovery process. The next critical phases will involve:
-
Synthesis and In Vitro Validation: The synthesized derivatives should be tested in biochemical assays to determine their actual IC50 values against ERK2.[8]
-
Cell-Based Assays: Promising compounds should be evaluated in cancer cell lines to assess their ability to inhibit ERK signaling and cell proliferation.
-
Lead Optimization: Further iterations of chemical synthesis and computational modeling will be necessary to optimize potency, selectivity, and pharmacokinetic properties.
By integrating computational and experimental approaches, the path from a novel scaffold to a clinical candidate can be navigated with greater efficiency and a higher probability of success.
References
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El Mouns, B.-D. (n.d.). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
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University of Helsinki. (n.d.). Computer-Aided Drug Design Tutorials: Visualization of Protein Surfaces with PyMOL. Retrieved from [Link]
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The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]
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Peter, L. (2014, August 21). How can PyMOL be exploited for seeing ligand-protein interactions? ResearchGate. Retrieved from [Link]
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Biochemistry Made Easy. (2020, September 23). Analysing Protein-Ligand Interactions : Tutorial [Video]. YouTube. Retrieved from [Link]
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University of Basel. (n.d.). PyMOL tutorial: Generate ligand interaction images. Retrieved from [Link]
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Viegas, D. J., Edwards, T. G., Bloom, D. C., et al. (2019). Drug screening with the Autodock Vina on a set of kinases without experimentally established structures. FULIR. Retrieved from [Link]
- Pérez-Sánchez, H., et al. (2025). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. PeerJ.
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The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]
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Matter Modeling Stack Exchange. (n.d.). How to calculate RMSD and binding energy from the already docked ligand-receptor. Retrieved from [Link]
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B-Ali, A. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. Retrieved from [Link]
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Synthesis of 6,7,8,9‐tetrahydro‐5H‐pyrido [3, 2‐b]indol‐9‐ones from enaminones. (n.d.). ResearchGate. Retrieved from [Link]
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(a) Ribbon representation of Erk2 kinase in its activated form with ATP... (n.d.). ResearchGate. Retrieved from [Link]
- Keshet, R., & Seger, R. (2021). The functional regulatory details of ERK2 in complex with RSK1: an in silico insight. Journal of Biomolecular Structure and Dynamics, 39(5), 1739-1751.
- Ohori, M., et al. (2005). The structure of ERK2 in complex with a small molecule inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(21), 4786-4789.
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- El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega.
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A Comparative Guide to the ADME Properties of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine and Its Analogs
Introduction: The Central Role of ADME in Drug Candidacy
In the intricate process of drug discovery and development, the optimization of a compound's potency and selectivity against its therapeutic target is merely the initial step. A promising candidate's ultimate success is critically dependent on its pharmacokinetic profile, encapsulated by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME). These properties determine a drug's bioavailability, its concentration at the target site, and its residence time in the body, thereby profoundly influencing its efficacy and safety.[1][2] Early-stage in vitro ADME profiling is indispensable; it enables researchers to identify and mitigate potential liabilities, guiding medicinal chemistry efforts to refine lead compounds and select candidates with the highest probability of success in subsequent clinical trials.[2][3]
This guide provides a comprehensive framework for assessing the ADME properties of the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine scaffold and a series of its structural analogs. The objective is to illustrate how systematic in vitro testing can elucidate structure-ADME relationships (SAR), providing a clear rationale for experimental design and data interpretation. While the specific data presented herein is illustrative to demonstrate the comparative methodology, the protocols and principles described are grounded in established industry standards. We will explore the core assays that form the foundation of a robust, early-phase ADME assessment.
The Core Scaffold and Selected Analogs for this Guide:
For the purpose of this comparative guide, we will consider the parent compound, Compound A , and three hypothetical analogs with substitutions on the pyridine ring, designed to probe the effects of varying electronic and steric properties on ADME characteristics.
-
Compound A: 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine (R = H)
-
Analog 1: 2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine (R = Cl)
-
Analog 2: 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol (R = OH)
-
Analog 3: 2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine (R = CH₃)
Part 1: Absorption - Assessing Intestinal Permeability
A drug's journey begins with absorption, primarily from the gastrointestinal tract for orally administered therapeutics.[4] A key determinant of oral absorption is a compound's ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is the gold standard in vitro model for this assessment.[5][6] Derived from a human colon adenocarcinoma cell line, Caco-2 cells differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (like P-glycoprotein), effectively mimicking the human intestinal barrier.[6][7]
Experimental Rationale: Why the Caco-2 Assay?
The Caco-2 model is selected not just for its ability to predict passive diffusion but also for its capacity to identify compounds that are substrates of active efflux transporters.[5] By measuring permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, we can calculate an efflux ratio (ER) . An ER significantly greater than 2 suggests that the compound is actively transported out of the cell, a mechanism that can severely limit oral bioavailability.[8] This bidirectional assessment provides critical, actionable insights for chemists to modify structures to circumvent efflux.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Detailed Protocol: Caco-2 Permeability
-
Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[8]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) are used.[5][9]
-
Dosing: The test compound (e.g., at 10 µM final concentration) is added to either the apical (A) or basolateral (B) chamber of the Transwell plate.[5]
-
Incubation: The plate is incubated at 37°C with gentle shaking for a specified period, typically 2 hours.[6]
-
Sampling: At the end of the incubation, samples are collected from the receiver compartment (B for A-to-B transport, A for B-to-A transport). A sample is also taken from the donor compartment to calculate mass balance.
-
Quantification: The concentration of the test compound in all samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber. The Efflux Ratio is then calculated as Papp (B-A) / Papp (A-B).
Comparative Data: Intestinal Permeability
| Compound | R-Group | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption Class |
| Compound A | -H | 8.5 | 10.2 | 1.2 | High |
| Analog 1 | -Cl | 12.1 | 30.3 | 2.5 | Moderate (Efflux) |
| Analog 2 | -OH | 1.5 | 1.8 | 1.2 | Low |
| Analog 3 | -CH₃ | 10.3 | 12.1 | 1.2 | High |
| Propranolol | (Control) | 15.0 | 16.5 | 1.1 | High |
| Atenolol | (Control) | 0.5 | 0.6 | 1.2 | Low |
Interpretation: The addition of a polar hydroxyl group (Analog 2) significantly reduces permeability, as expected. Conversely, the lipophilic chloro-substituent (Analog 1) increases passive permeability but also introduces significant efflux liability (ER > 2), which could negatively impact its oral bioavailability. The parent compound and the methyl analog exhibit favorable high permeability with no signs of active efflux.
Part 2: Distribution - Plasma Protein Binding
Once a drug is absorbed into the systemic circulation, it can bind to plasma proteins, primarily albumin.[10] This binding is a reversible equilibrium, but only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[11][12] Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and pharmacokinetic data. High plasma protein binding (low fu) can limit a drug's efficacy and distribution.[12]
Experimental Rationale: Why the RED Assay?
The Rapid Equilibrium Dialysis (RED) assay is a widely used, robust method for determining plasma protein binding.[11][12] It utilizes a device with two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins. The test compound is added to the plasma-containing chamber, and over time, the free drug equilibrates across the membrane into the protein-free buffer chamber.[10] This method is favored for its low non-specific binding and accurate reflection of the true equilibrium state.[13]
Detailed Protocol: Rapid Equilibrium Dialysis (RED)
-
Preparation: A RED device insert is placed into each well of a base plate.
-
Sample Addition: The test compound is spiked into plasma (human or other species) at a relevant concentration (e.g., 1-10 µM). 300 µL of this mixture is added to the sample chamber (red side) of the RED insert.[11]
-
Buffer Addition: 500 µL of phosphate-buffered saline (PBS, pH 7.4) is added to the buffer chamber (white side).[11]
-
Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for approximately 4-6 hours to allow the system to reach equilibrium.[12]
-
Sampling & Quenching: After incubation, equal volume aliquots (e.g., 50 µL) are removed from both the plasma and buffer chambers. To ensure accurate comparison, the plasma sample is mixed with clean buffer, and the buffer sample is mixed with blank plasma (matrix matching).[12] Proteins are then precipitated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentrations of the compound in both chambers.
-
Calculation: The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
Comparative Data: Plasma Protein Binding
| Compound | R-Group | % Bound (Human Plasma) | Fraction Unbound (fu) | Predicted Distribution |
| Compound A | -H | 85.5% | 0.145 | Moderate |
| Analog 1 | -Cl | 98.2% | 0.018 | Low (Restricted) |
| Analog 2 | -OH | 65.0% | 0.350 | High |
| Analog 3 | -CH₃ | 92.1% | 0.079 | Moderate |
| Warfarin | (Control) | >99% | <0.01 | Low (Restricted) |
Interpretation: The highly lipophilic chloro-analog (Analog 1) exhibits very high plasma protein binding, resulting in a very low free fraction. This could severely limit its ability to reach the target tissue. The polar hydroxyl group on Analog 2 reduces binding, leading to a much higher free fraction and potentially better tissue distribution. The parent and methyl analogs show moderate binding, which is often a desirable balance.
Part 3: Metabolism - Stability and Enzyme Interactions
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion.[14] This process is a major determinant of a drug's half-life and clearance. Key assessments in this area include evaluating metabolic stability and the potential for a compound to inhibit major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family.[15]
Section 3.1: Metabolic Stability
Experimental Rationale: Why the Microsomal Stability Assay?
The liver microsomal stability assay is a high-throughput, cost-effective method used in early drug discovery to estimate hepatic metabolic clearance.[16] Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the CYPs.[15][16] By incubating a compound with liver microsomes and monitoring its disappearance over time, we can calculate its intrinsic clearance (Clint), a measure of the enzyme's metabolic capacity, and its metabolic half-life (T½).[17]
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the liver microsomal stability assay.
Detailed Protocol: Microsomal Stability
-
Reaction Mixture: A solution of liver microsomes (e.g., human, 0.5 mg/mL) in phosphate buffer (pH 7.4) is prepared.[15]
-
Incubation: The test compound (e.g., 1 µM) is added to the microsomal solution and pre-incubated at 37°C.
-
Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically an NADPH-regenerating system.[17][18]
-
Time-Point Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).[15]
-
Termination: The reaction in each aliquot is immediately stopped by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.[16][18]
-
Analysis: Samples are centrifuged to pellet the precipitated protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The natural log of the percentage of compound remaining is plotted against time. From the slope of this line, the half-life (T½) and intrinsic clearance (Clint) are calculated.[16]
Comparative Data: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | R-Group | T½ (min) | Clint (µL/min/mg protein) | Predicted Hepatic Clearance |
| Compound A | -H | 45 | 30.8 | Low to Intermediate |
| Analog 1 | -Cl | 35 | 39.6 | Intermediate |
| Analog 2 | -OH | > 60 | < 23.1 | Low |
| Analog 3 | -CH₃ | 18 | 77.0 | High |
| Verapamil | (Control) | 15 | 92.4 | High |
| Carbamazepine | (Control) | > 60 | < 23.1 | Low |
Interpretation: The methyl group on Analog 3 appears to be a metabolic soft spot, leading to rapid metabolism and high predicted clearance. This could result in a short duration of action in vivo. The hydroxyl group on Analog 2 seems to increase metabolic stability. Compound A and Analog 1 show moderate stability, suggesting they are more likely to have a desirable pharmacokinetic profile.
Section 3.2: Cytochrome P450 (CYP) Inhibition
Experimental Rationale: Assessing Drug-Drug Interaction Potential
CYP enzymes are responsible for metabolizing a vast number of drugs.[15] If a new drug inhibits one of these enzymes, it can slow the metabolism of a co-administered drug, leading to elevated plasma levels and potential toxicity. This is a major cause of adverse drug-drug interactions (DDIs).[19][20] Regulatory agencies require in vitro CYP inhibition testing for all new drug candidates.[3][21] The assay determines the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of a specific CYP enzyme's activity.[19][22]
Detailed Protocol: CYP Inhibition (IC50)
-
System Preparation: Human liver microsomes are incubated with a specific probe substrate for the CYP isoform being tested (e.g., Phenacetin for CYP1A2).
-
Inhibitor Addition: The test compound is added at a range of concentrations (typically 7-8 concentrations, e.g., 0.01 to 30 µM).
-
Initiation: The reaction is started by adding NADPH.
-
Incubation: The mixture is incubated at 37°C for a short, predetermined time that falls within the linear range of metabolite formation.
-
Termination & Analysis: The reaction is stopped with a cold solvent, and the amount of specific metabolite formed from the probe substrate is quantified by LC-MS/MS.
-
Calculation: The rate of metabolite formation is compared to a vehicle control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.[22]
Comparative Data: CYP Inhibition (IC50 in µM)
| Compound | R-Group | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk Potential |
| Compound A | -H | > 30 | 15.2 | > 30 | 8.5 | 22.1 | Low |
| Analog 1 | -Cl | > 30 | 9.8 | 25.4 | 5.1 | 18.9 | Low-Moderate |
| Analog 2 | -OH | > 30 | > 30 | > 30 | > 30 | > 30 | Very Low |
| Analog 3 | -CH₃ | > 30 | 12.5 | > 30 | 6.3 | 15.7 | Low |
Interpretation: Generally, IC50 values > 10 µM are considered low risk. All compounds show a clean profile, with Analog 2 being exceptionally clean. The parent compound and its analogs show some weak inhibition of CYP2D6, but this is unlikely to be clinically relevant unless the therapeutic concentrations are very high. None of the compounds raise a significant red flag for DDI potential at this stage.
Part 4: Excretion
Excretion is the final removal of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) into urine or via the liver into bile and feces.[23][24] While direct in vitro models for excretion are less common in early screening, the data gathered from the preceding assays provides strong indicators of the likely excretion pathways.
-
Physicochemical Properties: Compounds that are highly water-soluble, like Analog 2 with its polar hydroxyl group, are more likely to be eliminated unchanged by the kidneys.[25]
-
Metabolic Stability: Compounds that are extensively metabolized, such as Analog 3, will primarily be excreted as metabolites. The polarity of these metabolites dictates their final route of elimination.
-
Plasma Protein Binding: High protein binding can limit the rate of renal excretion, as only the unbound drug is filtered by the glomeruli in the kidney.[23][25]
Synthesis and Conclusion: Building a Structure-ADME Relationship
This comprehensive in vitro assessment allows us to build a preliminary structure-ADME relationship for the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine scaffold.
-
Compound A (R=H): The parent compound demonstrates a promising profile: high permeability, moderate protein binding, and moderate metabolic stability. It represents a solid baseline.
-
Analog 1 (R=Cl): The addition of chlorine improves lipophilicity, but at a cost. While permeability is high, it introduces P-gp efflux and significantly increases plasma protein binding, both of which could limit bioavailability and tissue distribution.
-
Analog 2 (R=OH): The hydroxyl group imparts polarity, which drastically reduces permeability and protein binding while increasing metabolic stability. This analog would likely have poor oral absorption but might be suitable for intravenous administration if high free drug levels are required.
-
Analog 3 (R=CH₃): The methyl group maintains good permeability but introduces a metabolic liability, leading to high predicted clearance. This suggests a potential for a short in vivo half-life.
Based on this illustrative data, Compound A presents the most balanced ADME profile for further development as an oral drug candidate. Future efforts could focus on analogs that retain the favorable permeability and metabolic stability of the parent compound while subtly optimizing protein binding or exploring other substitution sites to enhance overall properties. This systematic, data-driven approach is fundamental to efficiently advancing the most promising chemical matter toward in vivo testing and eventual clinical candidacy.
References
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- In Vitro ADME. Selvita.
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- Microsomal Stability Assay Protocol. AxisPharm.
- Human hepatic cell cultures: in vitro and in vivo drug metabolism. PubMed.
- Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Source not available.
- In Vitro ADME Studies. PharmaLegacy | Preclinical Pharmacology CRO.
- In Vitro and In Vivo Models of Drug Metabolism. ResearchGate.
- In vitro drug metabolism: for the selection of your lead compounds. Source not available.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Caco2 assay protocol. Source not available.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- Imaging Techniques for Evaluation of Drug Distribution in Solid Tumor. Source not available.
- Methods to assess tissue-specific distribution and metabolism of drugs. PubMed.
- Plasma Protein Binding Assay. Visikol.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- In Vitro ADME. BioDuro-Global CRDMO, Rooted in Science.
- Microsomal Clearance/Stability Assay. Domainex.
- Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm.
- Plasma Protein Binding Assay. Domainex.
- Caco-2 Permeability Assay. Enamine.
- Protein Binding Assays. BioAgilytix Labs.
- Caco-2 permeability assay. Creative Bioarray.
- Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols.
- Metabolism Studies In Vitro and In Vivo. CoLab.
- Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
- CYP Inhibition Assay. LifeNet Health LifeSciences.
- Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA.
- Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.
- Drug Localization Analysis. CD Bioparticles.
- Methods for Studying Drug Uptake - Absorption of Drugs. Pharmacy 180.
- PPB Training Video. YouTube.
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- What factors influence drug distribution?. Creative Bioarray.
- Experimental models for predicting drug absorption and metabolism. PubMed.
- Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec.
- In vitro. Wikipedia.
- In Vitro Drug Absorption Methods. Consensus.
- Benchmarking drug–drug interaction prediction methods: a perspective of distribution changes. Bioinformatics | Oxford Academic.
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Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4- (8-chloro-5,6-dihydro-11H-benzo[14][18]cyclohepta[1,2-b]pyridin-11-ylidene )- piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor. PubMed. Available at:
- How to Read a Study Record. ClinicalTrials.gov.
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- Synthesis and evaluation of novel tricyclic benzo[4.5]cyclohepta[1.2]pyridine derivatives as NMDA/NR2B antagonists. PubMed.
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- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
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Safety Operating Guide
Safe Disposal of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine. As a heterocyclic amine, this compound requires careful management to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and responsibility.
Hazard Identification and Risk Assessment
Understanding the chemical's properties is the foundation of its safe disposal. While specific, comprehensive toxicological data for 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine is not extensively published, its structure—containing a pyridine ring and an amine group—allows for reliable hazard assessment based on analogous compounds like pyridine and 3-aminopyridine.
The primary risks associated with this class of compounds include:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Irritation: Causes skin irritation and serious eye irritation/damage.[2]
-
Organ Effects: Potential for damage to the central nervous system, liver, and kidneys upon prolonged or repeated exposure.
-
Environmental Hazard: Expected to be toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.
| Hazard Profile | Classification & Rationale | Source(s) |
| Acute Toxicity | Category 2/3. Harmful if swallowed or in contact with skin. Aminopyridine structures are known for their toxicity. | [1] |
| Skin Corrosion/Irritation | Category 2. Causes skin irritation. Pyridine and its derivatives can defat the skin. | [2] |
| Serious Eye Damage | Category 2. Causes serious eye irritation. | [1][2] |
| Aquatic Toxicity | Acute and Chronic. Expected to be toxic to aquatic life based on data for similar heterocyclic amines. |
The Core Disposal Workflow: A Step-by-Step Protocol
The disposal of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[3] This legislation mandates the proper management of hazardous waste from generation to final disposal ("cradle-to-grave").[3] The following protocol ensures compliance and safety.
Any material—including the pure compound, reaction mixtures, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and spill cleanup debris—containing 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine must be treated as hazardous waste . This classification is based on the characteristic of Toxicity .[4][5]
Before handling the waste, ensure appropriate PPE is worn to prevent exposure:
-
Hand Protection: Nitrile or neoprene gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with organic amines. High-density polyethylene (HDPE) or glass containers are preferred. The container must be in good condition with no leaks or cracks.[6]
-
Segregate Waste Streams:
-
DO NOT mix this waste with strong oxidizing agents or strong acids.[1] Mixing amines with acids can cause a vigorous exothermic reaction.
-
DO NOT mix with incompatible solvents. For instance, pyridine-based compounds can be incompatible with certain reactive chemicals.
-
If dealing with a solution, list all solvent components on the waste label.
-
-
Keep Solids and Liquids Separate: If possible, collect solid waste (contaminated consumables) separately from liquid waste to aid in final disposal processing.
Proper labeling is a strict regulatory requirement and essential for safety.[4][6]
-
From the moment the first drop of waste enters the container, it must be labeled.
-
The label must include:
Waste containers must be stored safely in a designated SAA within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Closure: Keep the waste container tightly sealed at all times, except when adding waste.[6] This prevents the release of potentially harmful vapors.
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Monitor the waste level in the container. Do not overfill.
-
Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department.
-
Complete a hazardous material pickup request form as required by your institution.[6] Your EHS office will then collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[4]
Decision Framework for Handling Waste
The following diagram illustrates the decision-making process for managing waste containing 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine.
Caption: Decision workflow for proper segregation and disposal of laboratory waste.
Contingency Planning: Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or involves other hazardous materials, evacuate the area and contact EHS.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment (for small spills):
-
Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or a commercial chemical absorbent.
-
Do not use combustible materials like paper towels to absorb large quantities of flammable liquids if the compound is in a solvent.
-
Once absorbed, carefully scoop the material into your designated hazardous waste container.
-
-
Decontaminate: Clean the spill surface thoroughly with soap and water to remove any residual contamination.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[6]
References
- CymitQuimica. 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-amine.
- MATERIAL SAFETY D
- SAFETY D
- Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- Maryland Department of the Environment. Hazardous Waste.
- SAFETY DATA SHEET: 3-Aminopyridine. Thermo Fisher Scientific.
- SAFETY D
- Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. YouTube.
- PubChem. 6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridin-3-amine.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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A Comprehensive Guide to Personal Protective Equipment for Handling 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel is paramount, particularly when working with compounds where comprehensive toxicological data may be limited. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when handling 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine.
Hazard Assessment and Risk Mitigation
The primary hazards associated with handling amine-containing heterocyclic compounds like 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine include:
-
Dermal Contact: Aromatic amines can be absorbed through the skin and may cause irritation or sensitization.[2]
-
Ocular Contact: Direct contact with the eyes is likely to cause serious irritation.[1]
-
Inhalation: If the compound is a powder or volatile, inhalation of dust or vapors could lead to respiratory tract irritation.[3]
-
Ingestion: Accidental ingestion may be harmful.[2]
Given these potential risks, a multi-layered PPE strategy is required to provide robust protection for researchers and scientists.
Recommended Personal Protective Equipment
The following table summarizes the essential PPE for handling 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes. Should provide a complete seal around the eyes. |
| Face Shield | Recommended to be worn over safety goggles, especially when there is a significant risk of splashing or when handling larger quantities.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile or neoprene gloves is recommended. This provides an extra layer of protection against potential permeation. Always inspect gloves for any signs of degradation or perforation before use.[5] |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage of personal clothing. |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills, particularly when handling solutions or larger quantities. | |
| Closed-toe Shoes | Must fully cover the feet. Perforated shoes, sandals, or cloth-based shoes are not permitted in the laboratory. | |
| Respiratory Protection | Respirator | The use of a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary if working outside of a certified chemical fume hood, or if there is a risk of generating aerosols or dust.[3][5] |
Operational and Disposal Plans: A Step-by-Step Guide
1. Pre-Handling Operations:
-
Work Area Preparation: All handling of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The work surface should be covered with absorbent, disposable bench paper.
-
PPE Donning Sequence:
-
First, put on your inner pair of gloves.
-
Next, don your lab coat, ensuring it is fully buttoned.
-
If required, wear a chemical-resistant apron over the lab coat.
-
Then, put on your chemical safety goggles.
-
Follow with a face shield if the procedure warrants it.
-
Finally, put on your outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
2. Handling Procedures:
-
Always use the smallest quantity of the chemical necessary for the experiment.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.[1]
-
Avoid direct contact with the chemical. Use spatulas and other appropriate tools for transfer.
-
Keep all containers of the chemical tightly closed when not in use.[3]
3. Post-Handling and Decontamination:
-
PPE Doffing Sequence (to avoid cross-contamination):
-
Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out.
-
Remove the face shield and safety goggles.
-
Remove the lab coat and apron, turning them away from your body.
-
Finally, remove the inner pair of gloves.
-
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves, even if you do not believe you have had any contact with the chemical.[1]
4. Disposal Plan:
-
All disposable PPE (gloves, bench paper) that has come into contact with 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine should be considered hazardous waste.
-
Place all contaminated disposable items in a designated, labeled hazardous waste container.
-
Unused or waste 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, as well as any solutions containing it, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
Visualizing the PPE Workflow
To ensure clarity and adherence to safety protocols, the following workflow diagram illustrates the key decision points and steps for utilizing PPE when handling 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine.
Caption: PPE Workflow for Handling 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine.
References
- TCI Chemicals. (2025, May 14). Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- ChemicalBook. (Date unavailable). 6,7-Dihydro-5H-cyclopenta(b)pyridine(533-37-9).
- Material Safety D
- CHEMM. Personal Protective Equipment (PPE).
- US EPA. (2025, September 12). Personal Protective Equipment.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- BenchChem. (2025). Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine.
- Thermo Fisher Scientific. (2025, December 18).
- Fisher Scientific. (2025, December 18).
- Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
- Penta Chemicals. (2024, November 26).
- AK Scientific, Inc. N-Cyclopentyl-5-(2,3,4,5-tetrahydropyridin-6-yl)
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
